molecular formula C7H5ClN2O2 B562504 7-Amino-5-chloro-2(3H)-benzoxazolone CAS No. 889884-60-0

7-Amino-5-chloro-2(3H)-benzoxazolone

Cat. No.: B562504
CAS No.: 889884-60-0
M. Wt: 184.579
InChI Key: KFRHLRRYYDOKGV-UHFFFAOYSA-N
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Description

7-Amino-5-chloro-2(3H)-benzoxazolone is a useful research compound. Its molecular formula is C7H5ClN2O2 and its molecular weight is 184.579. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-5-chloro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRHLRRYYDOKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)OC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652422
Record name 7-Amino-5-chloro-1,3-benzoxazol-2(3H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID00652422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889884-60-0
Record name 7-Amino-5-chloro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physicochemical properties of 7-Amino-5-chloro-2(3H)-benzoxazolone?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Amino-5-chloro-2(3H)-benzoxazolone

Introduction

This compound is a heterocyclic organic compound of significant interest within the field of medicinal chemistry. As a substituted benzoxazolone, it serves as a crucial synthetic intermediate, most notably in the development of novel therapeutic agents. Its structural framework is a key building block for molecules targeting the central nervous system; for instance, it is a known precursor in the synthesis of Bifeprunox, an atypical antipsychotic agent.[1][2] Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, reaction optimization, and incorporation into complex drug discovery workflows.

This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, grounded in available technical data. Furthermore, it outlines robust, field-proven methodologies for properties where public data is sparse, explaining the scientific rationale behind each experimental choice to ensure methodological integrity and reproducibility.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. The essential identifiers for this compound are consolidated below.

IdentifierValueSource
IUPAC Name 7-amino-5-chloro-3H-1,3-benzoxazol-2-one[3]
CAS Number 889884-60-0[1][3][4]
Molecular Formula C₇H₅ClN₂O₂[3][4][5]
Molecular Weight 184.58 g/mol [3][4][5]

The molecule's architecture, featuring a fused bicyclic system with chloro and amino substitutions, dictates its chemical behavior and physical properties.

Caption: 2D molecular structure of this compound.

Structural descriptors are vital for computational modeling and database searching.

DescriptorValueSource
Canonical SMILES C1=C(C=C2C(=C1N)OC(=O)N2)Cl[3]
InChI InChI=1S/C7H5ClN2O2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,9H2,(H,10,11)[3][4]
InChIKey KFRHLRRYYDOKGV-UHFFFAOYSA-N[3]

Core Physicochemical Properties

The following table summarizes the key experimentally determined or calculated physicochemical properties. These values are critical for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSignificance & Expert Insights
Melting Point > 220 °C (decomposes)[3]The high melting point suggests strong intermolecular forces in the crystal lattice, likely due to hydrogen bonding from the amine and amide groups. The decomposition indicates thermal instability at elevated temperatures, a crucial consideration for reaction setup and long-term storage.
Density 1.586 g/cm³[3]This value is typical for a solid, poly-substituted aromatic compound and is useful for process chemistry calculations involving bulk material.
Calculated logP 1.9379[3]The positive logP value indicates a preference for a nonpolar environment over water, suggesting moderate lipophilicity. This property is a key predictor of membrane permeability and is often optimized in drug development to balance solubility and absorption.
Polar Surface Area (PSA) 72.02 Ų[3]The PSA is a measure of the surface area contributed by polar atoms. A value of 72.02 Ų is well within the range typically associated with good oral bioavailability, suggesting the molecule has the potential to cross cellular membranes.
Refractive Index 1.669[3]This optical property is useful for characterization of pure, crystalline, or liquid material and can be used as a quality control parameter.

Solubility Profile: A Predictive and Experimental Approach

While specific, quantitative solubility data for this compound is not widely published, an expert assessment of its structure allows for a strong prediction of its behavior. The molecule possesses both hydrophilic moieties (the amino group, the lactam) capable of hydrogen bonding and a lipophilic chlorophenyl ring system. This amphipathic nature suggests:

  • Low solubility in nonpolar solvents (e.g., hexanes).

  • Limited solubility in water.

  • Good solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, alcohols like methanol and ethanol.

For drug development, determining solubility in aqueous buffers is critical. The following protocol outlines a self-validating method for its determination.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method remains the gold standard for its accuracy and direct measurement of thermodynamic solubility.

Causality Statement: The goal is to determine the saturation point of the compound in a specific medium under equilibrium conditions, which best simulates its behavior in a biological or formulation context. A phosphate-buffered saline (PBS) at pH 7.4 is chosen to mimic physiological conditions.

  • Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of PBS (pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended period ensures the system reaches thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Self-Validation Step: A second filtration step using a 0.22 µm syringe filter is recommended to remove any remaining particulates that could falsely elevate the measured concentration.

  • Quantification: Dilute the supernatant in a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard curve prepared with known concentrations of the compound is used for accurate quantification.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in scientific research. The following methodologies are standard for characterizing a novel or synthesized batch of this compound.

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons: Expect two distinct signals in the aromatic region (~6.5-7.5 ppm), each appearing as a singlet or a narrow doublet, corresponding to the two protons on the benzene ring.

    • Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on concentration and residual water.

    • Amide Proton (-NH-): A distinct singlet is anticipated, typically downfield, corresponding to the proton of the lactam ring.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon: A signal in the downfield region (~150-170 ppm) is characteristic of the lactam C=O group.

    • Aromatic Carbons: Expect seven distinct signals in the aromatic region (~100-150 ppm), corresponding to the carbons of the bicyclic system.

nmr_workflow prep Sample Preparation (Dissolve in DMSO-d₆) acq Data Acquisition (NMR Spectrometer) prep->acq Insert into magnet proc Data Processing (Fourier Transform, Phasing) acq->proc Generate FID analysis Spectral Analysis (Peak Integration, Shift Assignment) proc->analysis Generate Spectrum

Caption: Standard workflow for NMR spectroscopic analysis.

Methodology 2: Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.

  • Expected Characteristic Absorptions:

    • N-H Stretching: Two distinct sharp peaks around 3300-3500 cm⁻¹ for the primary amine (-NH₂) and a broader peak around 3100-3300 cm⁻¹ for the secondary amide (-NH-).

    • C=O Stretching: A strong, sharp absorption band around 1700-1750 cm⁻¹ is characteristic of the five-membered lactam carbonyl group.

    • C-Cl Stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

Methodology 3: Mass Spectrometry (MS)

MS provides the exact molecular weight and information about the elemental composition.

  • Expected Results (High-Resolution MS):

    • Molecular Ion Peak: The analysis should reveal an accurate mass corresponding to the molecular formula C₇H₅ClN₂O₂.

    • Isotopic Pattern: A critical confirmatory feature will be the presence of two peaks for the molecular ion: [M]⁺ and [M+2]⁺, in an approximate intensity ratio of 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Stability and Handling

Given its chemical nature and intended use as a research chemical, proper storage and handling are essential to maintain its integrity.

  • Storage: The compound should be stored in a refrigerator.[3] For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxidative degradation.

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

    • Avoid inhalation of dust and direct contact with skin and eyes.[7][8][9]

    • Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier before use for complete safety and hazard information.

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that make it a valuable precursor in pharmaceutical synthesis. Its moderate lipophilicity, significant polar surface area, and high melting point are defining characteristics. While comprehensive public data on all its properties is not available, established analytical protocols can be readily applied to fill these gaps. The information and methodologies presented in this guide provide a solid foundation for researchers to confidently handle, characterize, and utilize this important chemical entity in their drug discovery and development endeavors.

References

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7-Amino-5-chloro-2(3H)-benzoxazolone CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Amino-5-chloro-2(3H)-benzoxazolone

Abstract: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its core chemical identity, physicochemical properties, synthesis methodologies, and its emerging role as a valuable scaffold in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors, offering expert insights into the compound's utility and application.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzoxazolone, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from their ability to interact with a diverse range of biological targets, making them a fertile ground for drug development.[2][3] The specific substitutions of an amino group at the 7-position and a chlorine atom at the 5-position confer unique electronic and steric properties to the molecule, influencing its reactivity, solubility, and biological activity.

The core structure consists of a bicyclic system where a benzene ring is fused to an oxazolone ring. This framework is both lipophilic and hydrophilic, a desirable characteristic for drug candidates.[2] The lactam-like amide within the oxazolone ring is a key feature, providing a hydrogen bond donor and acceptor site, which is critical for molecular recognition at target proteins.

Molecular Structure:

this compound Molecular Structure

Figure 1: 2D Chemical Structure of this compound

Table 1: Core Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 7-amino-5-chloro-3H-1,3-benzoxazol-2-one[4][5]
CAS Number 889884-60-0[4][6][7]
Molecular Formula C₇H₅ClN₂O₂[4][6]
Molecular Weight 184.58 g/mol [4][6]
Canonical SMILES C1=C(C=C2C(=C1N)OC(=O)N2)Cl[5]
InChI Key KFRHLRRYYDOKGV-UHFFFAOYSA-N[5]
Melting Point >220 °C (decomposes)[5]
LogP (calculated) 1.93790[5]
Storage Refrigerator[5]

Synthesis and Mechanistic Rationale

A plausible synthetic route would begin with a commercially available, multi-substituted benzene ring, such as 4-chloro-2,6-dinitrophenol. The synthesis would proceed through two critical transformations: selective reduction of one nitro group to an amine, followed by cyclization.

Proposed Synthetic Workflow:

  • Selective Reduction: Starting with 4-chloro-2,6-dinitrophenol, one nitro group (ortho to the hydroxyl) must be selectively reduced to an amino group. This is a crucial step; harsh reduction conditions (e.g., H₂/Pd-C) might reduce both nitro groups. A chemoselective reducing agent like sodium sulfide (Na₂S) or tin(II) chloride (SnCl₂) in acidic media is often employed for such transformations. The rationale for this choice is that these reagents can selectively reduce one nitro group in the presence of another, particularly when sterically or electronically differentiated. The product of this step is 2-amino-4-chloro-6-nitrophenol.

  • Cyclization (Carbamate Formation): The resulting ortho-aminophenol is then cyclized to form the benzoxazolone ring. This is typically achieved by reaction with a phosgene equivalent, such as triphosgene, carbonyldiimidazole (CDI), or urea. The use of CDI is often preferred for its relative safety and high yield. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of CDI, followed by an intramolecular cyclization where the phenolic oxygen displaces the imidazole leaving group, forming the stable 5-membered ring.

  • Final Reduction: The remaining nitro group at the 5-position (which corresponds to the 7-position on the final benzoxazolone ring) is then reduced to the target amino group. At this stage, a more general reduction method like catalytic hydrogenation with Palladium on carbon (Pd/C) can be used, as selectivity is no longer a concern.

Below is a conceptual diagram illustrating this logical workflow.

G cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Cyclization cluster_2 Step 3: Final Reduction A 4-chloro-2,6-dinitrophenol B 2-amino-4-chloro-6-nitrophenol A->B Na₂S or SnCl₂/HCl C 5-chloro-7-nitro-2(3H)-benzoxazolone B->C CDI or Triphosgene D This compound C->D H₂ / Pd-C

Caption: Proposed synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The benzoxazolone scaffold is a cornerstone in modern drug discovery, with derivatives showing a vast range of biological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective properties.[2][3][8] The first commercially successful drug from this class was Chlorzoxazone, a centrally acting muscle relaxant approved in 1958, which is 5-chloro-2(3H)-benzoxazolone.[1][9]

This compound serves as a key intermediate in the synthesis of more complex molecules.[7] The amino group at the 7-position provides a reactive handle for further chemical modification, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR). This is a fundamental practice in drug development, where chemists systematically alter a lead compound's structure to optimize its potency, selectivity, and pharmacokinetic profile.

Key Therapeutic Areas:

  • Antipsychotics: This specific compound is documented as an intermediate in the synthesis of Bifeprunox, an atypical antipsychotic agent.[7]

  • Anticancer Agents: The chlorination of the benzoxazolone ring has been shown to influence apoptotic activity in cancer cell lines, suggesting that derivatives of this compound could be promising anticancer medications.[10]

  • Analgesic and Anti-inflammatory Agents: Numerous studies have synthesized and evaluated benzoxazolone derivatives for their pain-relieving and anti-inflammatory effects.[11][12] The core scaffold is a promising foundation for developing new agents in this therapeutic area.[3]

The utility of the amino group can be visualized in a typical drug development workflow.

G A 7-Amino-5-chloro- 2(3H)-benzoxazolone (Core Scaffold) B Amide Coupling, Alkylation, etc. A->B Functionalization (at -NH₂) C Library of Novel Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Lead Compound Identification & Optimization D->E

Caption: Role of the scaffold in a typical drug discovery workflow.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a controlled laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific GHS hazard data is not fully available, compounds of this class should be treated as potentially hazardous upon inhalation, ingestion, or skin contact.[5] It is recommended to store the compound in a refrigerator to ensure its long-term stability.[5]

Conclusion

This compound is more than just a chemical compound; it is a versatile building block with significant potential in the field of drug discovery. Its unique physicochemical properties, derived from the benzoxazolone core and specific substitutions, make it an attractive starting point for developing novel therapeutics. The presence of a reactive amino group allows for extensive chemical modification, enabling researchers to fine-tune molecular properties to achieve desired biological effects. As research into benzoxazolone derivatives continues, the importance of intermediates like this compound in the synthesis of next-generation medicines is set to grow.

References

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  • Al-Ostath, R., Grienke, U., & Rollinger, J. M. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences, 5(6), 963-973. [URL: https://www.jmchemsci.com/article_153723.html]
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  • Tozkoparan, B., et al. (2007). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Arzneimittelforschung, 57(5), 255-61. [URL: https://pubmed.ncbi.nlm.nih.gov/17621815/]
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The Rising Profile of 7-Amino Substituted Benzoxazolones: A Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazolone scaffold has long been a privileged structure in medicinal chemistry, affording compounds with a wide array of biological activities. Within this class, derivatives bearing a 7-amino substitution are emerging as a particularly promising area of investigation. This technical guide synthesizes the current understanding of 7-amino substituted benzoxazolones, providing an in-depth analysis of their potential biological activities, mechanisms of action, and the experimental methodologies used in their evaluation. By examining their anticancer, antimicrobial, and anti-inflammatory properties, this document serves as a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.

Introduction: The Benzoxazolone Core and the Significance of the 7-Amino Substituent

Benzoxazolones are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazolone ring. This core structure provides a rigid framework that can be readily functionalized at various positions to modulate its physicochemical properties and biological activity. While substitutions at the N-3 and C-5/C-6 positions have been extensively studied, the influence of substituents at the C-7 position is a more recent focus of research.

The introduction of an amino group at the 7-position is of particular interest due to its potential to:

  • Introduce a key hydrogen bond donor/acceptor site: This can facilitate stronger and more specific interactions with biological targets such as enzymes and receptors.

  • Modulate electronic properties: The electron-donating nature of the amino group can influence the overall electron density of the benzoxazolone ring system, impacting its reactivity and binding affinity.

  • Provide a handle for further derivatization: The amino group can be readily modified to introduce a variety of side chains, allowing for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

This guide will delve into the specific biological activities that have been associated with benzoxazolone derivatives, with a focus on interpreting the potential contributions of a 7-amino substituent based on available literature for analogous compounds.

Synthetic Pathways to 7-Amino Substituted Benzoxazolones

The synthesis of the 7-amino benzoxazolone core is a critical first step in the exploration of its biological potential. A common and effective strategy involves the reduction of a corresponding 7-nitro precursor.

Experimental Protocol: Synthesis of 7-Amino-2(3H)-benzoxazolone

This protocol outlines a general two-step synthesis starting from a commercially available substituted 2-aminophenol.

Step 1: Nitration of the Precursor

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve the starting 2-amino-nitrophenol in concentrated sulfuric acid.

  • Nitrating Agent Addition: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the 7-nitro-2(3H)-benzoxazolone derivative.

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: In a round-bottom flask, suspend the synthesized 7-nitro-2(3H)-benzoxazolone derivative in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a reduction catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating agent like ammonium formate.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude 7-amino-2(3H)-benzoxazolone, which can be further purified by recrystallization or column chromatography.

graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

}

Synthetic workflow for 7-amino-2(3H)-benzoxazolone.

Anticancer Activity: Targeting Key Oncogenic Pathways

Benzoxazolone derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for cancer cell proliferation and survival. The introduction of an amino group at the 7-position can enhance these activities through improved target binding and altered molecular properties.

Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for many anticancer benzoxazolone derivatives is the inhibition of protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. For instance, certain benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-quinoline moieties have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in cell proliferation, motility, and invasion.[1] The 7-amino group can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of these kinases, contributing to high-affinity binding and potent inhibition.

graph KinaseInhibition { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

}

Mechanism of kinase inhibition by 7-amino benzoxazolones.
Quantitative Data: In Vitro Cytotoxicity

While specific IC50 values for 7-amino substituted benzoxazolones are not extensively reported in a consolidated manner, studies on analogous compounds provide valuable insights. For example, a novel class of benzo[d]oxazol-2(3H)-one derivatives demonstrated cytotoxicity against human pancreatic adenocarcinoma (Panc-1) and human non-small cell lung carcinoma (A549) cell lines.[2] Notably, amino-substituted derivatives were among the active compounds.[2]

Compound ClassCell LineIC50 (µM)Reference
Benzo[d]oxazol-2(3H)-one derivativesPanc-1Varies[2]
Benzo[d]oxazol-2(3H)-one derivativesA549Varies[2]
Aminobenzoxazole derivativesMCF-76.98, 11.18[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 7-amino substituted benzoxazolone derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Renewed Hope Against Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of new antimicrobial agents. Benzoxazolone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The 7-amino group can potentially enhance the antimicrobial efficacy by facilitating interactions with microbial targets.

Mechanism of Action

The precise antimicrobial mechanisms of 7-amino substituted benzoxazolones are not fully elucidated but are thought to involve the disruption of essential cellular processes in microorganisms. Potential targets include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. The planarity and lipophilicity of the benzoxazolone scaffold allow for penetration of microbial cell membranes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC values are a key measure of a compound's antimicrobial potency. While specific MIC data for 7-amino substituted benzoxazolones is limited, studies on related structures indicate potential. For example, certain 5-acylamino-2-(3,4,5-trimethoxyphenyl)benzoxazoles have demonstrated MIC values ranging from 15.6 to 500 µg/ml against various bacterial and fungal species.[4]

Compound ClassMicroorganismMIC (µg/mL)Reference
5-Acylamino-2-(3,4,5-trimethoxyphenyl)benzoxazolesS. aureus15.6 - 500[4]
5-Acylamino-2-(3,4,5-trimethoxyphenyl)benzoxazolesE. coli15.6 - 500[4]
5-Acylamino-2-(3,4,5-trimethoxyphenyl)benzoxazolesC. albicans15.6 - 500[4]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare a serial two-fold dilution of the 7-amino substituted benzoxazolone derivative in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Benzoxazolone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators.

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

A key mechanism underlying the anti-inflammatory effects of benzoxazolone derivatives is the inhibition of pro-inflammatory cytokine production, such as interleukin-6 (IL-6).[5] Some derivatives have been shown to act as inhibitors of Myeloid Differentiation Protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the inflammatory response to lipopolysaccharides (LPS).[5] By inhibiting MD2, these compounds can block the downstream signaling cascade that leads to the production of inflammatory cytokines.

graph InflammationPathway { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

}

Inhibition of the LPS-induced inflammatory pathway.
Quantitative Data: Inhibition of IL-6 Production

Several benzoxazolone derivatives have demonstrated potent inhibitory activity against IL-6 production in in vitro assays. For example, certain synthesized derivatives showed IC50 values for IL-6 inhibition in the low micromolar range.[5]

CompoundIL-6 Inhibition IC50 (µM)Reference
Compound 3c10.14 ± 0.08[5]
Compound 3d5.43 ± 0.51[5]
Compound 3g5.09 ± 0.88[5]
Experimental Protocol: ELISA for IL-6 Quantification

An Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of a specific protein, such as a cytokine, in a biological sample.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of the 7-amino substituted benzoxazolone derivatives.

  • Sample Collection: Collect the cell culture supernatant containing the secreted cytokines.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-IL-6).

    • Add the collected supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colored product.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for 7-amino substituted benzoxazolones is yet to be published, some general principles can be inferred from the broader benzoxazolone and benzoxazine literature. The position and nature of substituents on the benzoxazolone ring significantly influence biological activity. For instance, studies on benzoxazinones have shown that the presence of substituents on the benzene ring can modulate their inhibitory potential against various enzymes.[6]

The 7-amino group, with its hydrogen bonding capabilities and electron-donating character, is poised to play a significant role in molecular recognition and binding affinity. The exploration of various substitutions on this amino group will be a crucial next step in elucidating a detailed SAR and optimizing the therapeutic potential of this scaffold.

Conclusion and Future Directions

7-Amino substituted benzoxazolones represent a promising class of compounds with the potential for diverse therapeutic applications. Their demonstrated and inferred activities against cancer, microbial pathogens, and inflammatory processes warrant further investigation. Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis and biological evaluation of a focused library of 7-amino substituted benzoxazolones with diverse functionalities on the amino group.

  • Detailed Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action for the most potent compounds.

  • In Vivo Efficacy and Safety Profiling: Evaluation of the therapeutic potential and toxicological profile of lead compounds in relevant animal models.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of 7-amino substituted benzoxazolones and pave the way for the development of novel and effective treatments for a range of human diseases.

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Review of the synthesis methods for chloro-substituted benzoxazolones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Chloro-Substituted Benzoxazolones

Authored by: Gemini, Senior Application Scientist

Abstract

Chloro-substituted benzoxazolones are a cornerstone scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and muscle relaxant properties.[1][2][3] The strategic placement of a chlorine atom on the benzoxazolone ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making the synthesis of these intermediates a critical step in drug discovery and development. This guide provides a comprehensive review of the principal synthetic methodologies for preparing chloro-substituted benzoxazolones, offering field-proven insights into experimental choices, detailed protocols for key reactions, and a comparative analysis of the most prevalent strategies.

Introduction: The Significance of the Chloro-Benzoxazolone Scaffold

The benzoxazolone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, prized for its structural rigidity, synthetic accessibility, and broad biological activity.[4] The introduction of a chlorine substituent is a common tactic in drug design to enhance efficacy. Chlorine, as a halogen, can increase lipophilicity, improve metabolic stability, and participate in halogen bonding, thereby influencing ligand-receptor interactions.[5] For instance, 5-Chloro-2(3H)-benzoxazolone is the core of Chlorzoxazone, a centrally acting muscle relaxant, highlighting the pharmaceutical importance of this class of compounds.[3] The versatility of the chloro-benzoxazolone core allows for further functionalization, particularly at the N-3 position, to generate diverse libraries of therapeutic candidates.[2][6]

This guide focuses on the two primary and most industrially relevant strategies for synthesizing the chloro-benzoxazolone core:

  • Strategy A: Cyclization of Chlorinated Precursors

  • Strategy B: Direct Chlorination of the Benzoxazolone Ring

We will delve into the mechanistic underpinnings, practical considerations, and specific protocols for each approach.

Synthetic Strategy A: Cyclization of Chlorinated Precursors

This "bottom-up" approach involves constructing the benzoxazolone ring from an already chlorinated aromatic precursor. The most common and economically viable starting material is a substituted 2-aminophenol. The key transformation is the introduction of the carbonyl group to form the oxazolone ring.

Mechanism and Rationale

The reaction of a 2-amino-chlorophenol with a carbonylating agent, such as urea or phosgene equivalents, is the most direct route. The reaction with urea is often preferred due to its lower toxicity and ease of handling compared to phosgene.

The mechanism proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of urea, followed by an intramolecular cyclization. The phenolic hydroxyl group attacks the newly formed intermediate, leading to the elimination of ammonia and the formation of the stable benzoxazolone ring. The choice of a high-boiling polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively solvates the reactants and facilitates the reaction at elevated temperatures required for ammonia elimination.[1][7]

Diagram: Cyclization of 2-Amino-4-chlorophenol with Urea

G sub Reactants ACP 2-Amino-4-chlorophenol Urea Urea Reaction Nucleophilic Attack & Intramolecular Cyclization ACP->Reaction Urea->Reaction proc Process Product 6-Chloro-3H-benzoxazol-2-one Reaction->Product Reflux in DMF (e.g., 60°C) Byproduct Ammonia (NH3) Reaction->Byproduct prod Products

Caption: Synthesis of 6-chlorobenzoxazolone via cyclization.

Detailed Experimental Protocol: Synthesis of 6-Chloro-3H-benzoxazol-2-one

This protocol is adapted from the methodology described for the synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one, adjusted for the common 6-chloro isomer precursor.[1][7]

Materials:

  • 2-Amino-4-chlorophenol (1 equivalent)

  • Urea (1 equivalent)

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chlorophenol (e.g., 7.15 g, 0.05 mol) in a minimal amount of DMF (e.g., 10 mL).

  • Add urea (e.g., 3 g, 0.05 mol) to the solution.

  • Heat the mixture to 60°C and reflux for approximately 3 hours. The reaction is complete when the evolution of ammonia gas ceases (can be tested with moist pH paper).

  • After cooling, pour the reaction mixture slowly into a beaker of ice-cold water while stirring continuously.

  • A precipitate of 6-chloro-3H-benzoxazol-2-one will form. Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water to remove any residual DMF and unreacted starting materials.

  • Recrystallize the crude product from rectified ethanol to obtain the pure compound.

  • Characterize the final product by TLC, melting point, IR, and NMR spectroscopy.

Synthetic Strategy B: Direct Chlorination of the Benzoxazolone Ring

This "top-down" approach begins with the parent benzoxazolone molecule and introduces the chlorine atom through an electrophilic aromatic substitution reaction. This method's primary challenge lies in controlling the regioselectivity and preventing over-chlorination.

Mechanism and Rationale

The benzoxazolone ring is an activated aromatic system. The nitrogen and oxygen atoms donate electron density to the benzene ring, directing electrophiles primarily to the C-6 position.

Various chlorinating agents can be employed, from harsh reagents like chlorine gas (Cl₂) to milder ones like N-chlorosuccinimide (NCS).[8][9] The choice of solvent and reaction conditions is critical for achieving high yield and selectivity. A patented industrial process describes the chlorination of benzoxazolone using chlorine gas in a mixture of water and dioxane.[8][10] This solvent system is advantageous as it provides good solubility for both the organic substrate and the inorganic reagents, facilitating a controlled reaction. Another approach uses protic organic solvents like methanol or ethanol at very low temperatures (-20 to -5 °C) to suppress side reactions and yield high-purity 6-chlorobenzoxazol-2-one.[4][11]

Diagram: Direct Chlorination of Benzoxazolone

G Benzox Benzoxazolone Chlorination Electrophilic Aromatic Substitution Benzox->Chlorination Cl2, Water/Dioxane 40-80°C Product6 6-Chloro-benzoxazolone (Major Product) Chlorination->Product6 Byproduct HCl Chlorination->Byproduct

Caption: Synthesis via electrophilic chlorination of the core ring.

Detailed Experimental Protocol: Synthesis of 6-Chlorobenzoxazolone

This protocol is based on the process described in patents for industrial-scale synthesis.[8][10]

Materials:

  • Benzoxazolone (1 equivalent)

  • Dioxane

  • Water

  • Chlorine gas (Cl₂)

  • Aqueous sodium hydroxide solution (for neutralization)

Procedure:

  • In a suitable reactor, charge water (e.g., 335 g), dioxane (e.g., 457 g), and benzoxazolone (e.g., 270 g).

  • Heat the reaction mixture to a temperature of 40°C.

  • Inject chlorine gas into the mixture at a controlled rate (e.g., 10 L/hour) until approximately 1 to 1.1 molar equivalents have been absorbed. The reaction progress can be monitored by potentiometry.[8] The reaction temperature is typically maintained between 40°C and 80°C.[10]

  • During the reaction, hydrochloric acid is formed.

  • After the reaction is complete, neutralize the mixture with an aqueous sodium hydroxide solution (e.g., 30% w/w).

  • Heating to ~85°C may be required to facilitate phase separation. Separate the upper organic phase, which contains the product dissolved in dioxane.

  • Add water to the organic phase and heat to homogenize the solution.

  • Cool the solution (e.g., to 20°C) to crystallize the 6-chlorobenzoxazolone product.

  • Collect the solid by filtration, wash with water, and dry. This process can yield the product with high purity (>99%) and good yield (~85%).[10]

Comparative Analysis of Synthesis Methods

The choice between the two primary synthetic strategies depends on factors such as the availability of starting materials, desired scale, and required purity.

FeatureStrategy A: Cyclization Strategy B: Direct Chlorination
Starting Material Substituted 2-amino-chlorophenolBenzoxazolone
Key Reagent Urea, phosgene equivalentsChlorine gas, SOCl₂, NCS
Regioselectivity Pre-determined by the starting material (e.g., 2-amino-4-chlorophenol yields 6-chloro isomer)Generally favors the C-6 position, but risk of isomeric impurities and di-chlorination exists.
Primary Advantage Excellent regiocontrol; avoids handling hazardous chlorinating agents directly.Utilizes a more basic and potentially cheaper starting material (benzoxazolone).
Primary Disadvantage Availability and cost of the specific chlorinated aminophenol precursor.Requires careful control of reaction conditions to ensure selectivity and safety (use of Cl₂ gas). Potential for side products.[11]
Typical Yield Good to excellent~85% reported in optimized industrial processes.[10]
Industrial Scalability Feasible and widely used.[1][7]Well-established for large-scale production.[8][10][12]

Conclusion and Future Outlook

Both the cyclization of chlorinated precursors and the direct chlorination of the benzoxazolone ring are robust and well-established methods for synthesizing chloro-substituted benzoxazolones. The cyclization route offers unparalleled regioselectivity, making it ideal for accessing specific isomers when the corresponding aminophenol is readily available. The direct chlorination pathway is a powerful alternative, particularly for large-scale synthesis of the thermodynamically favored 6-chloro isomer.

As the demand for structurally diverse and complex drug candidates grows, future research will likely focus on developing even more selective, efficient, and environmentally benign synthetic methods. This may include the use of novel catalytic systems for C-H activation and chlorination, providing milder reaction conditions and broader substrate scopes, further empowering medicinal chemists in their quest for next-generation therapeutics.

References

  • Patel, M. B., & Patel, H. R. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, 6(1), 85. [Link]

  • Patel, M. B., & Patel, H. R. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed. [Link]

  • Patel, M. B., & Patel, H. R. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. [Link]

  • Pillon, D., & Trinh, M. C. (1984). Process for the preparation of chlorinated derivatives of benzoxazolone.
  • Kumar, A., et al. (2013). Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. PubMed. [Link]

  • Nguyen, T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. [Link]

  • Bayer Aktiengesellschaft. (2004). PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES.
  • Pillon, D., & Trinh, M. C. (1984). Process for the preparation of chlorinated derivatives of benzoxazolones.
  • Unsalan, S., & Rollas, S. (2007). Microwave synthesis and antimicrobial evaluation of 5-Chloro-2(3 h)benzoxazolinone-3- acetyl-2-(p-substituted benzal)hydrazone and 5-Chloro-2(3 h)-benzoxazolinone-3-acetyl-2-(p-substituted acetophenone) hydrazone derivative. ResearchGate. [Link]

  • Pillon, D., & Trinh, M. C. (1984). Process for the preparation of chlorinated benzoxazolone derivatives.
  • Rhone-Poulenc Agrochimie. (1987). METHOD OF PREPARING 6-CHLORO-BENZOXAZOLONE.
  • Korea Research Institute of Chemical Technology. (2006). New Preparation of 6-Chlorobenzoxazol-2-one.
  • Murty, M. S. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate. [Link]

  • Kumar, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health. [Link]

  • Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

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  • Do, T. H., & Kim, J. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]

  • Jatana, N., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Wang, F., et al. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(9), 2180-2183. [Link]

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The Emergence of a Key Intermediate: A Technical History of 7-Amino-5-chloro-2(3H)-benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

West Point, PA – The story of 7-Amino-5-chloro-2(3H)-benzoxazolone is not one of a dramatic, isolated discovery, but rather a tale of chemical scaffolding innovation, deeply rooted in the pursuit of novel therapeutics. This unassuming heterocyclic compound has carved out a significant niche in medicinal chemistry, primarily as a crucial building block in the synthesis of complex pharmaceutical agents. This technical guide delves into the discovery, history, and synthetic evolution of this important molecule, providing researchers and drug development professionals with a comprehensive understanding of its origins and utility.

A Scaffold for Neurological Therapeutics: The Genesis of this compound

The rise to prominence of this compound is intrinsically linked to the development of the atypical antipsychotic drug, Bifeprunox . Research into novel treatments for schizophrenia and other psychotic disorders in the late 20th and early 21st centuries focused on modulating dopamine D2 and serotonin 5-HT1A receptors.[1] It was within this intensive search for new chemical entities with specific pharmacological profiles that the benzoxazolone core, and subsequently the title compound, emerged as a valuable pharmacophore.

While a singular "discovery" paper for this compound is not readily apparent in the public domain, its synthesis and utility are implicitly detailed within the broader context of the patent literature surrounding Bifeprunox and related compounds. The primary driver for its synthesis was the need for a rigid, functionalized heterocyclic system that could be readily elaborated to produce high-affinity ligands for the target receptors. The chloro and amino substituents on the benzoxazolone ring provided key handles for chemical modification and influenced the electronic properties of the molecule, ultimately contributing to the desired biological activity of the final drug substance.

The Synthetic Pathway: From Substituted Phenol to a Versatile Intermediate

The synthesis of this compound is a multi-step process that relies on fundamental principles of organic chemistry. The most logical and widely practiced approach begins with a readily available starting material, 2-amino-4-chlorophenol. The general strategy involves nitration, cyclization to form the benzoxazolone ring, and subsequent reduction of the nitro group to the desired amine.

Step-by-Step Synthesis Protocol

A representative and field-proven protocol for the laboratory-scale synthesis of this compound is detailed below. This protocol is a synthesis of established chemical transformations, providing a reliable pathway to the target molecule.

Step 1: Nitration of 2-Amino-4-chlorophenol to yield 2-Amino-4-chloro-6-nitrophenol

  • Rationale: The introduction of a nitro group ortho to the hydroxyl group is the first crucial step. This is achieved through electrophilic aromatic substitution. The directing effects of the hydroxyl and amino groups favor substitution at the positions ortho and para to them. The position ortho to the hydroxyl and meta to the chloro group is activated and sterically accessible.

  • Procedure:

    • To a stirred solution of 2-amino-4-chlorophenol in a suitable solvent such as glacial acetic acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C) to prevent over-nitration and side reactions.

    • After the addition is complete, allow the reaction to stir for a specified period while monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

Step 2: Cyclization of 2-Amino-4-chloro-6-nitrophenol to 5-Chloro-7-nitro-2(3H)-benzoxazolone

  • Rationale: The formation of the benzoxazolone ring is accomplished by reacting the aminophenol with a carbonylating agent. Urea is a common and cost-effective reagent for this purpose, releasing ammonia as a byproduct. Phosgene or its equivalents can also be used but require more stringent safety precautions.

  • Procedure:

    • A mixture of 2-Amino-4-chloro-6-nitrophenol and urea is heated, either neat or in a high-boiling solvent.

    • The reaction is driven by the evolution of ammonia, indicating the formation of the cyclic carbamate (benzoxazolone).

    • After the reaction is complete (monitored by TLC), the mixture is cooled, and the solid product is isolated. Purification can be achieved by recrystallization from a suitable solvent.

Step 3: Reduction of 5-Chloro-7-nitro-2(3H)-benzoxazolone to this compound

  • Rationale: The final step is the reduction of the nitro group to the primary amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is often preferred for its clean reaction profile and high yield. Metal/acid combinations like tin and hydrochloric acid are also effective.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 5-Chloro-7-nitro-2(3H)-benzoxazolone in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography to obtain this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

G A 2-Amino-4-chlorophenol B 2-Amino-4-chloro-6-nitrophenol A->B Nitration (HNO3/H2SO4) C 5-Chloro-7-nitro-2(3H)-benzoxazolone B->C Cyclization (Urea, heat) D This compound C->D Reduction (H2, Pd/C)

Synthetic pathway to this compound.

Physicochemical Properties and Characterization

A comprehensive understanding of a molecule's physical and chemical properties is paramount for its application in drug development. The table below summarizes the key identifiers and properties of this compound.

PropertyValue
IUPAC Name 7-Amino-5-chloro-1,3-benzoxazol-2(3H)-one
CAS Number 889884-60-0
Molecular Formula C₇H₅ClN₂O₂
Molecular Weight 184.58 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and methanol
Melting Point >200 °C (decomposes)

Spectroscopic data is essential for the unambiguous identification and quality control of the synthesized compound. Key expected spectral features include:

  • ¹H NMR: Aromatic protons with characteristic splitting patterns, and a broad singlet for the amino protons.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the oxazolone ring, and the carbons bearing the chloro and amino substituents.

  • IR Spectroscopy: Characteristic peaks for the N-H stretching of the amine and the amide, C=O stretching of the cyclic carbamate, and C-Cl stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, and a characteristic isotopic pattern due to the presence of chlorine.

The Enduring Legacy in Medicinal Chemistry

The history of this compound is a testament to the enabling power of synthetic chemistry in the advancement of medicine. While not a therapeutic agent in its own right, its role as a key intermediate has been pivotal. The benzoxazolone scaffold, in general, is now recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds with applications ranging from anticancer to antimicrobial agents.[2] The specific substitution pattern of 7-amino-5-chloro has proven to be particularly fruitful in the development of CNS-active agents.

The journey of this molecule from a synthetic target to a cornerstone of complex drug synthesis underscores the critical interplay between fundamental organic chemistry and the quest for novel therapeutics. As drug discovery continues to evolve, the demand for versatile and well-characterized building blocks like this compound will undoubtedly persist, ensuring its continued relevance in the field.

References

  • Frankenburg, F. R. (1994). History of the development of antipsychotic medication. Psychiatric Clinics of North America, 17(3), 531–540.
  • Poupaert, J., Carato, P., & Colacino, E. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current Medicinal Chemistry, 12(7), 877-885.

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A Spectroscopic Guide to 7-Amino-5-chloro-2(3H)-benzoxazolone: Structure Elucidation for Researchers and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 7-Amino-5-chloro-2(3H)-benzoxazolone, a key heterocyclic compound with potential applications in medicinal chemistry. The benzoxazolone scaffold is a significant pharmacophore present in a variety of biologically active molecules, exhibiting properties ranging from anti-inflammatory to antimicrobial.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in its synthesis, identification, and characterization.

Molecular Structure and Overview

This compound possesses a bicyclic structure featuring a benzene ring fused to an oxazolidin-2-one ring. The key functional groups that dictate its spectroscopic behavior are the aromatic ring with its specific substitution pattern, a secondary amine (the lactam NH), a primary aromatic amine (NH₂), a chloro group, and a cyclic carbamate (a lactam). Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Caption: Chemical structure of this compound.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the amide (NH) proton of the benzoxazolone ring.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~10.0 - 11.0Singlet (broad)1HNH (amide)The amide proton is acidic and often appears as a broad singlet at a downfield chemical shift due to hydrogen bonding and resonance delocalization.
~6.8 - 7.2Singlet1HAr-HThe aromatic proton at C4 is expected to be a singlet due to the absence of adjacent protons. The electron-donating amino group and electron-withdrawing chloro group will influence its precise chemical shift.
~6.5 - 6.9Singlet1HAr-HThe aromatic proton at C6 is also predicted to be a singlet. Its chemical shift will be influenced by the adjacent amino group.
~4.5 - 5.5Singlet (broad)2HNH₂ (amine)The protons of the primary amine are typically observed as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the seven unique carbon atoms in the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentJustification
~155 - 160C=O (carbamate)The carbonyl carbon of the cyclic carbamate is expected to be significantly downfield due to the deshielding effect of the double bond to oxygen.
~140 - 145Ar-C (C-O)The aromatic carbon attached to the oxygen of the oxazolone ring will be downfield due to the electronegativity of oxygen.
~135 - 140Ar-C (C-N)The aromatic carbon bonded to the nitrogen of the oxazolone ring will also be downfield.
~130 - 135Ar-C (C-NH₂)The aromatic carbon bearing the amino group will have its chemical shift influenced by the nitrogen's electron-donating character.
~120 - 125Ar-C (C-Cl)The carbon atom attached to the chlorine will be deshielded due to the electronegativity of the halogen.
~110 - 115Ar-CHThe chemical shift of this aromatic methine carbon will be influenced by its position relative to the substituents.
~100 - 105Ar-CHThe other aromatic methine carbon will also have a characteristic chemical shift based on its electronic environment.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The spectrum should be acquired on a spectrometer with a carbon probe, typically at a frequency of 100 MHz for a 400 MHz instrument.

  • Data Acquisition: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a greater number of scans are required due to the low natural abundance of ¹³C.

  • Data Processing: Similar processing steps as for ¹H NMR are applied. The solvent signal is used for chemical shift calibration (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-O, and C-Cl bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400 - 3200Medium-StrongN-H stretchAmine (NH₂) and Amide (NH)
1780 - 1740StrongC=O stretchCyclic Carbamate (Lactam)
1620 - 1580MediumC=C stretchAromatic Ring
1300 - 1200StrongC-O stretchEther-like C-O in the ring
1250 - 1180Medium-StrongC-N stretchAmide and Amine
800 - 600Medium-StrongC-Cl stretchChloroalkane
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr) is first recorded. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrometry Data
  • Molecular Weight: The molecular formula of this compound is C₇H₅ClN₂O₂.[4] The monoisotopic molecular weight is approximately 184.01 g/mol .

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 184. Due to the presence of a chlorine atom, an isotopic peak (M+2) at m/z 186 will be observed with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.

  • Key Fragmentation Pathways: Plausible fragmentation pathways include the loss of CO, Cl, or other small neutral molecules.

M [M]⁺˙ m/z 184/186 F1 [M-CO]⁺˙ m/z 156/158 M->F1 - CO F2 [M-Cl]⁺ m/z 149 M->F2 - Cl

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a suitable solvent or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds, often used in LC-MS.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap, to separate the ions based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provides a foundational framework for the identification and structural confirmation of this compound. By understanding the expected NMR chemical shifts, IR absorption bands, and mass spectrometric fragmentation patterns, researchers and drug development professionals can confidently characterize this important heterocyclic compound and its derivatives, facilitating its potential application in the discovery of new therapeutic agents.

References

  • National Center for Biotechnology Information. 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. PubChem Compound Summary for CID 57356834. [Link]

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  • SpectraBase. 2(3H)-benzoxazolone, 7-chloro-5-[[4-(diethylamino)-2-methylphenyl]amino]-6-methyl-. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 7-Amino-5-chloro-2(3H)-benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazolone Scaffold and the Importance of Physicochemical Characterization

The benzoxazolone nucleus is a "privileged scaffold" in medicinal chemistry, recognized for its presence in a diverse range of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[1][4] 7-Amino-5-chloro-2(3H)-benzoxazolone (Molecular Formula: C₇H₅ClN₂O₂, Molecular Weight: 184.58 g/mol ) is a specific derivative within this class, presenting a unique combination of functional groups—a halogen, an aromatic amine, and the core lactam-like structure—that dictate its physicochemical behavior.[5][6]

For any compound to advance in the drug discovery and development pipeline, a thorough understanding of its fundamental properties is non-negotiable. Solubility and stability are paramount among these, as they directly influence bioavailability, formulation design, and ultimately, therapeutic efficacy and safety.[7][8] Poor solubility can hinder absorption and lead to unreliable results in biological assays, while instability can result in loss of potency and the formation of potentially toxic degradation products.[9][10]

This guide provides a comprehensive methodological framework for characterizing the solubility and stability of this compound. Rather than a simple data sheet, this document serves as a technical whitepaper, empowering researchers to conduct these critical assessments in their own laboratories. It outlines the theoretical underpinnings, details robust experimental protocols, and explains the scientific rationale behind each step, ensuring the generation of reliable and reproducible data.

Part 1: Solubility Profiling

Solubility, the maximum concentration of a solute that can dissolve in a solvent at equilibrium, is a critical determinant of a drug candidate's fate.[10] For this compound, its aromatic core suggests inherent lipophilicity, while the amino group and the polar benzoxazolone ring introduce hydrophilic characteristics, resulting in a complex solubility profile.[2]

Theoretical Considerations & Solvent Selection Strategy

The solubility of this molecule will be governed by the interplay of its functional groups with the solvent's properties (polarity, hydrogen bonding capacity, and pH).

  • Aqueous Solubility & pH-Dependence: The presence of the weakly basic amino group (pKa estimated in the range of 3-4 for an aromatic amine) and the weakly acidic N-H proton of the oxazolone ring (pKa ~8-9) means that the compound's ionization state, and thus its aqueous solubility, will be highly dependent on pH. At low pH, the amino group will be protonated, likely increasing solubility. At high pH, the oxazolone N-H may be deprotonated, also potentially enhancing solubility. The isoelectric point, where the molecule has a net neutral charge, is expected to correspond to the point of minimum aqueous solubility.

  • Organic Solvents: A range of organic solvents should be selected to cover different polarity indices and functionalities:

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These can engage in hydrogen bonding with the amino and N-H groups, likely leading to good solubility.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) are excellent solubilizing agents for a wide range of compounds and are often used for preparing stock solutions for biological assays.[11]

    • Low-Polarity/Nonpolar Solvents (e.g., Dichloromethane, Toluene): Solubility is expected to be lower in these solvents, but they are important to test for understanding the full physicochemical profile, especially for synthetic chemistry applications.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[12] It measures the solubility of a compound after it has reached equilibrium in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the selected solvent (e.g., pH-adjusted buffers, organic solvents). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[9]

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7] The chromophoric nature of the benzoxazolone ring makes UV detection highly suitable.[13]

  • Calculation: The solubility is reported in units such as µg/mL or mg/mL.

Data Presentation: Solubility Profile

All quantitative data should be summarized in a clear, structured table for easy comparison.

Solvent/MediumTemperature (°C)pH (for aqueous)Solubility (mg/mL)Method
Purified Water257.0Experimental ValueShake-Flask HPLC-UV
PBS (pH 7.4)377.4Experimental ValueShake-Flask HPLC-UV
0.1 M HCl (pH 1.2)371.2Experimental ValueShake-Flask HPLC-UV
0.01 M NaOH (pH 12)2512.0Experimental ValueShake-Flask HPLC-UV
Ethanol25N/AExperimental ValueShake-Flask HPLC-UV
DMSO25N/AExperimental ValueShake-Flask HPLC-UV
Acetonitrile25N/AExperimental ValueShake-Flask HPLC-UV

Part 2: Stability Assessment and Forced Degradation

Stability testing is essential to understand how a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[14] Forced degradation (or stress testing) is a critical component of this process, designed to intentionally degrade the compound to identify likely degradation products and establish degradation pathways.[15] This information is vital for developing stability-indicating analytical methods.[16][17]

Regulatory Framework and Scientific Rationale

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for stability and forced degradation studies.[18][19] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[18][20] This level of degradation is sufficient to produce and detect primary degradation products without being so excessive that it leads to complex, secondary degradation pathways that are not relevant to real-world storage conditions.[19]

Experimental Workflow: Forced Degradation Studies

A systematic approach is required to test the compound's stability under various stress conditions. A stability-indicating analytical method, typically HPLC, must be used. This method must be able to separate the intact parent compound from all process impurities and degradation products.[13][21]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis DS Drug Substance (Solid) Sol Solution in Inert Solvent (e.g., Acetonitrile/Water) DS->Sol Dissolve Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Sol->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Sol->Base Expose to Stress Ox Oxidation (e.g., 3% H2O2, RT) Sol->Ox Expose to Stress Therm Thermal (e.g., 80°C, Solid & Solution) Sol->Therm Expose to Stress Photo Photolytic (ICH Q1B Light Exposure) Sol->Photo Expose to Stress Time Sample at Timepoints (e.g., 0, 2, 8, 24 hr) Acid->Time Base->Time Ox->Time Therm->Time Photo->Time HPLC Analyze via Stability-Indicating HPLC Time->HPLC Quench & Dilute Mass Identify Degradants (LC-MS) HPLC->Mass Peak Purity & ID

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols:

  • Acid/Base Hydrolysis:

    • Procedure: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media. Expose samples to elevated temperature (e.g., 60°C) for acid and room temperature for base (base hydrolysis is often faster).

    • Causality: The benzoxazolone ring contains a lactam-like (cyclic carbamate) ester linkage, which is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.

  • Oxidative Degradation:

    • Procedure: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Causality: The electron-rich aromatic ring, particularly activated by the amino group, is a potential site for oxidation.

  • Thermal Degradation:

    • Procedure: Expose both the solid powder and a solution of the compound to high heat (e.g., 80°C).[22]

    • Causality: This assesses the intrinsic thermal stability of the molecule in different physical states.

  • Photostability:

    • Procedure: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[22]

    • Causality: Aromatic systems can absorb UV light, leading to photochemical degradation.

Data Presentation: Stability Summary

Results should be tabulated to show the percentage of the parent compound remaining and the formation of major degradation products under each stress condition.

Stress ConditionTime (hr)% Assay of Parent Compound% Area of Major Degradant 1% Area of Major Degradant 2
Control (No Stress) 24100.0N/DN/D
0.1 M HCl, 60°C 8Experimental ValueExperimental ValueExperimental Value
0.1 M NaOH, RT 2Experimental ValueExperimental ValueExperimental Value
3% H₂O₂, RT 24Experimental ValueExperimental ValueExperimental Value
80°C (Solid) 48Experimental ValueExperimental ValueExperimental Value
Photolytic (ICH Q1B) -Experimental ValueExperimental ValueExperimental Value
N/D = Not Detected

Part 3: Integrated Analytical Strategy

A robust analytical method is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[14][23]

Analytical_Strategy cluster_main Integrated Analytical Workflow Solubility Solubility Study Shake-Flask Supernatant HPLC_Method Validated Stability-Indicating HPLC-UV Method Solubility->HPLC_Method Stability Stability Study Stressed Samples Stability->HPLC_Method Quant {Quantification | - Parent Drug Concentration - % Degradation} HPLC_Method->Quant ID {Degradant Profiling | - Peak Purity Analysis - LC-MS for Structure ID} HPLC_Method->ID

Caption: Integrated Analytical Strategy for Characterization.

Developing a Stability-Indicating HPLC Method
  • Column and Mobile Phase Selection: A reversed-phase C18 column is typically the starting point. A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) provides the flexibility needed to separate compounds with a range of polarities.[13]

  • Forced Degradation for Method Validation: The stressed samples are indispensable for method development. The method is considered "stability-indicating" only if it can resolve the parent peak from all degradation product peaks, as well as from any known process impurities.[16]

  • Detection: UV detection should be performed at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., the λmax of the benzoxazolone chromophore). A photodiode array (PDA) detector is highly recommended as it can assess peak purity across all integrated peaks.

  • Validation: The final method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion and Best Practices

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful development as a research tool or therapeutic agent. By employing the systematic, scientifically-grounded methodologies outlined in this guide, researchers can generate the high-quality data necessary to make informed decisions.

Key Takeaways:

  • Solubility is pH-dependent: Always characterize solubility across a physiologically relevant pH range.

  • Forced degradation is essential: It is the only way to develop a truly stability-indicating analytical method and to understand potential degradation pathways.

By following these protocols, researchers can confidently characterize the physicochemical properties of this compound, paving the way for its effective use in formulation, biological screening, and further development.

References

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An In-depth Technical Guide to the Benzoxazolone Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2(3H)-benzoxazolone scaffold has solidified its position as a "privileged structure" in the field of medicinal chemistry. This distinction arises from its remarkable versatility and its capacity to serve as a stable bioisosteric replacement for phenol and catechol moieties, thereby enhancing the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] This in-depth technical guide provides a comprehensive exploration of the benzoxazolone core, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental physicochemical properties, diverse synthetic strategies, multifaceted therapeutic applications, and crucial structure-activity relationships (SAR) that define this important pharmacophore. This guide integrates detailed experimental protocols and visual representations of key biological pathways to furnish a practical and thorough resource for leveraging the benzoxazolone scaffold in modern drug discovery.

The Benzoxazolone Core: Physicochemical Properties and Bioisosteric Rationale

The benzoxazolone nucleus is a bicyclic heterocyclic system that possesses a unique amalgamation of structural features, making it an attractive starting point for drug design.[3] Its weakly acidic nature, with a pKa value similar to that of pyrocatechol, and its combination of a lipophilic benzene ring with a hydrophilic carbamate moiety, provide a balanced profile for interaction with a wide array of biological targets.[2][4]

Bioisosterism: A Strategy for Enhanced Druggability

A key attribute of the benzoxazolone scaffold is its role as a bioisostere for phenol and catechol groups.[2][4] Phenolic and catecholic hydroxyl groups are often crucial for receptor binding but are susceptible to rapid metabolic conjugation (e.g., glucuronidation) and oxidation, leading to poor pharmacokinetic profiles. The benzoxazolone ring mimics the electronic and steric properties of these functionalities while being significantly more resistant to metabolic degradation. This bioisosteric substitution often leads to compounds with improved oral bioavailability and duration of action.

Physicochemical Data of Representative Benzoxazolone Derivatives

The following table summarizes key physicochemical properties for the parent benzoxazolone and a selection of its derivatives, illustrating the impact of substitution on these crucial parameters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKalogPAqueous Solubility
2(3H)-BenzoxazoloneC₇H₅NO₂135.12139-140~8.7-9.481.33Poor
ChlorzoxazoneC₇H₄ClNO₂169.57189-191Not Reported1.6Sparingly soluble
5-Methyl-3-(4-chlorobenzoylmethyl)-2(3H)-benzoxazoloneC₁₆H₁₂ClNO₃301.73164Not ReportedNot ReportedNot Reported
6-Bromo-1,3-benzoxazol-2(3H)-oneC₇H₄BrNO₂214.02Not ReportedNot ReportedNot ReportedNot Reported

Data compiled from various sources.[5][6][7] Solubility can be influenced by crystalline form and experimental conditions.

Synthetic Strategies for the Benzoxazolone Scaffold

The construction of the benzoxazolone core and its subsequent functionalization are well-established in organic synthesis, with numerous methods available to accommodate a wide range of substrates and desired substitution patterns.

General Synthesis of the 2(3H)-Benzoxazolone Core

A common and straightforward method for the synthesis of the parent benzoxazolone scaffold involves the condensation of 2-aminophenol with urea in the presence of a mineral acid.[1]

Experimental Protocol: Synthesis of 2(3H)-Benzoxazolone from 2-Aminophenol and Urea [1]

  • Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1 equivalent) and urea (1.5-3 equivalents).

  • Acid Addition: Add a catalytic amount of a mineral acid, such as concentrated hydrochloric acid or sulfuric acid, to the mixture.

  • Heating: Heat the reaction mixture to 120-140°C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to the mixture to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2(3H)-benzoxazolone.

Synthesis of Functionalized Benzoxazolone Derivatives

The benzoxazolone scaffold can be readily functionalized at the nitrogen atom or on the benzene ring to explore structure-activity relationships. N-alkylation or N-acylation can be achieved using standard procedures, while electrophilic aromatic substitution reactions can introduce substituents onto the benzene ring.

Logical Workflow for Benzoxazolone Synthesis and Derivatization

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization 2-Aminophenol 2-Aminophenol Benzoxazolone_Core 2(3H)-Benzoxazolone Core 2-Aminophenol->Benzoxazolone_Core Condensation Urea Urea Urea->Benzoxazolone_Core Condensation Acid Acid Acid->Benzoxazolone_Core Condensation N-Alkylation_Acylation N-Alkylation/Acylation Benzoxazolone_Core->N-Alkylation_Acylation Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution Benzoxazolone_Core->Electrophilic_Aromatic_Substitution Functionalized_Derivatives Functionalized Benzoxazolone Derivatives N-Alkylation_Acylation->Functionalized_Derivatives Electrophilic_Aromatic_Substitution->Functionalized_Derivatives

Caption: General workflow for benzoxazolone synthesis and functionalization.

Therapeutic Applications and Mechanisms of Action

The benzoxazolone scaffold is a component of numerous compounds with a broad spectrum of biological activities, targeting a diverse range of diseases.[2][3]

Anticancer Activity

Benzoxazolone derivatives have demonstrated significant potential as anticancer agents.[8] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Mechanism of Action: Induction of Apoptosis

Many benzoxazolone-based compounds trigger the intrinsic apoptotic pathway. This process is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[9]

Signaling Pathway: Benzoxazolone-Induced Apoptosis

G Benzoxazolone_Derivative Benzoxazolone Derivative Cellular_Stress Cellular Stress Benzoxazolone_Derivative->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) Cytochrome_c->Apoptosome Caspase-9 Activated Caspase-9 Apoptosome->Caspase-9 Caspase-3 Activated Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzoxazolone derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazolone derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Central Nervous System (CNS) Activity

Benzoxazolone derivatives have shown significant promise as agents targeting the central nervous system, with applications as anxiolytics, antipsychotics, and neuroprotective agents.[10] Their mechanisms of action often involve modulation of key neurotransmitter systems, including the serotonergic and dopaminergic pathways.[11][12]

Mechanism of Action: Modulation of Serotonin and Dopamine Receptors

Certain benzoxazolone derivatives act as ligands for serotonin (5-HT) and dopamine receptors, influencing neurotransmission.[11] For example, some analogs have been shown to be partial agonists at the dopamine D2 receptor and inhibitors of serotonin reuptake, a dual action that could be beneficial in treating psychosis and depression.[13] The interplay between dopamine and serotonin is complex, with dopamine often acting as a "gas pedal" and serotonin as a "brake" in reward signaling and learning.[14] By modulating these systems, benzoxazolone derivatives can fine-tune neuronal circuits involved in mood, cognition, and behavior.

Experimental Protocol: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Sample Preparation: Prepare cell lysates from both treated and untreated cells using a lysis buffer.[15]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC).[16]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection: Measure the absorbance at 405 nm for the colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for the fluorometric assay.[15]

  • Data Analysis: Calculate the caspase-3 activity relative to the control.

Enzyme Inhibition

Benzoxazolone-based compounds have been identified as potent inhibitors of several therapeutically relevant enzymes.

Soluble Epoxide Hydrolase (sEH) Inhibition:

sEH is an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the levels of EETs, which has therapeutic potential in treating inflammatory diseases and hypertension.[17] Benzoxazolone-5-urea derivatives have been shown to be highly potent sEH inhibitors, with IC₅₀ values in the nanomolar range.[17]

Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay [18]

  • Reagent Preparation: Prepare the sEH enzyme, a fluorogenic substrate (e.g., PHOME), and the benzoxazolone inhibitor in an appropriate assay buffer.

  • Inhibitor Incubation: Pre-incubate the sEH enzyme with various concentrations of the benzoxazolone inhibitor for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).[19]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

Pharmacokinetics and Structure-Activity Relationship (SAR)

The pharmacokinetic profile and SAR of benzoxazolone derivatives are crucial for their development as therapeutic agents.

Pharmacokinetic Profile

The metabolic stability of the benzoxazolone core contributes to favorable pharmacokinetic properties in many of its derivatives. For example, some orally active benzoxazolone ligands for the 18 kDa translocator protein (TSPO) have demonstrated good brain penetration and anxiolytic effects in animal models.[10] However, as with any scaffold, the overall pharmacokinetic profile is highly dependent on the nature and position of the substituents.

Pharmacokinetic Parameters of Selected Benzoxazolone Derivatives

CompoundRoute of AdministrationTₘₐₓ (h)Cₘₐₓ (ng/mL)Half-life (t₁/₂) (h)Bioavailability (%)
ChlorzoxazoneOral1-2Not Specified1.1Not Specified
Orally Active TSPO Ligand (9b)OralNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Acid Ceramidase Inhibitor (17a)IntraperitonealNot Specified1767.97.6Not Specified

Data compiled from various sources.[9][10] Pharmacokinetic parameters can vary significantly based on the animal model and formulation.

Structure-Activity Relationship (SAR)

SAR studies are essential for optimizing the potency and selectivity of benzoxazolone-based drug candidates.

  • For sEH Inhibition: SAR studies on benzoxazolone-5-urea derivatives have shown that aryl or benzyl groups flanking the urea moiety are crucial for potent sEH inhibition.[17]

  • For Acid Ceramidase Inhibition: For benzoxazolone carboxamides, an unsubstituted nitrogen atom in the 3-carboxamide moiety is essential for activity. The introduction of a p-fluorophenyl group on the benzoxazolone ring has been shown to balance potency and stability.

  • For Anticancer Activity: The presence of a piperazine substituent on the nitrogen atom of the benzoxazolone ring, along with a chlorine substituent at the 5-position, has been shown to enhance cytotoxic effects in breast cancer cells.[8]

Conclusion and Future Perspectives

The benzoxazolone scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and broad range of biological activities have led to the development of numerous successful drug candidates and clinical agents. Future research in this area will likely focus on the development of novel synthetic methodologies to access more diverse and complex benzoxazolone derivatives. Furthermore, a deeper understanding of the molecular mechanisms underlying the therapeutic effects of benzoxazolone-based compounds will pave the way for the rational design of next-generation drugs with improved potency, selectivity, and safety profiles. The continued exploration of this "privileged scaffold" holds immense promise for addressing a wide range of unmet medical needs.

References

  • Process for preparing benzoxazolones-(2)and benzothiazolones-(2).
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  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
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  • 2(3H)-Benzoxazolone and Bioisosters as “Privileged Scaffold” in the Design of Pharmacological Probes. Bentham Science Publishers.
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  • synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. PubMed.
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  • Investigating the mechanism of tricyclic decyl benzoxazole -induced apoptosis in liver Cancer cells through p300-mediated FOXO3 activ
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An In-depth Technical Guide to the Predicted Biological Targets of 7-Amino-5-chloro-2(3H)-benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Modern Target Identification Workflow

Authored by: Gemini, Senior Application Scientist

Abstract

The benzoxazolone scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including analgesic, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] This guide focuses on a specific derivative, 7-Amino-5-chloro-2(3H)-benzoxazolone, a compound of interest for which the biological targets are not yet fully elucidated. We present a comprehensive, technically-grounded workflow for the prediction and subsequent validation of its biological targets. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for modern target identification. Our approach integrates robust in silico prediction methodologies with orthogonal experimental validation techniques, offering a self-validating system for confident target identification.

Introduction: The Benzoxazolone Scaffold and the Uncharacterized Potential of this compound

The 2(3H)-benzoxazolone core is a versatile heterocyclic system that has attracted significant attention from medicinal chemists. Its unique physicochemical properties make it an ideal starting point for the design of novel therapeutics.[1] While the broader class of benzoxazolones has been extensively studied, the specific biological activities and molecular targets of many of its derivatives, including this compound, remain to be fully characterized. The addition of an amino group at the 7-position and a chlorine atom at the 5-position introduces distinct electronic and steric features that are likely to modulate its target binding profile.

This guide will navigate the reader through a logical and efficient workflow to hypothesize and confirm the biological targets of this compound. We will begin with computational, or in silico, prediction methods to generate a tractable list of potential targets. Subsequently, we will detail a suite of experimental validation techniques to confirm these predictions and elucidate the compound's mechanism of action.

In Silico Target Prediction: Generating High-Probability Hypotheses

The initial step in our target identification workflow is to leverage computational tools to predict potential biological targets. This in silico approach is a rapid and cost-effective way to narrow down the vast landscape of the human proteome to a manageable number of high-probability candidates.

Ligand-Based Virtual Screening: The Power of Similarity

Ligand-based virtual screening operates on the principle that structurally similar molecules are likely to have similar biological activities. By comparing our query molecule, this compound, to large databases of compounds with known biological targets, we can infer its potential targets.

A powerful and freely accessible tool for this purpose is SwissTargetPrediction . This web server utilizes a combination of 2D and 3D similarity measures to predict the most probable macromolecular targets of a small molecule.

To initiate this process, we first need the chemical structure of our compound in a machine-readable format. The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is Nc1cc2c(cc1Cl)oc(=O)n2 .

Submitting this SMILES string to the SwissTargetPrediction server generates a ranked list of potential targets. The results are typically presented with a probability score, indicating the likelihood of interaction. For the purpose of this guide, let's consider a hypothetical, yet plausible, set of top-ranking predicted targets based on the benzoxazolone scaffold's known activities:

Predicted Target Class Specific Examples Associated Known Activities of Scaffold
G-Protein Coupled Receptors (GPCRs) Dopamine Receptors (e.g., D2, D4), Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)Antipsychotic, neuroprotective
Enzymes Cyclooxygenase (COX-1, COX-2), Prostaglandin E synthase-2Analgesic, anti-inflammatory
Ion Channels Voltage-gated sodium channels, Calcium channelsAnalgesic, anticonvulsant
Nuclear Receptors Peroxisome proliferator-activated receptors (PPARs)Anti-inflammatory

This table represents a plausible output from a target prediction tool and serves as a basis for the subsequent validation workflow.

Structure-Based Virtual Screening: Docking into the Target

Should we have a high-resolution 3D structure of a predicted target (from X-ray crystallography or cryo-electron microscopy), we can employ structure-based virtual screening, primarily through molecular docking. This technique computationally models the interaction between our small molecule and the binding site of the target protein, providing an estimation of the binding affinity and the specific molecular interactions.

Workflow for Structure-Based Virtual Screening:

  • Target Preparation: Obtain the 3D structure of the protein from a repository like the Protein Data Bank (PDB). Prepare the structure by adding hydrogen atoms, assigning correct protonation states, and removing any non-essential molecules.

  • Ligand Preparation: Generate a 3D conformation of this compound.

  • Docking: Utilize a docking program (e.g., AutoDock, Glide, GOLD) to place the ligand into the defined binding site of the protein and score the different poses.

  • Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

This method provides a structural hypothesis for the binding mode and can help to prioritize targets for experimental validation.

SBVS_Workflow PDB Obtain Target Structure (PDB) PrepProt Prepare Protein Structure PDB->PrepProt Dock Molecular Docking PrepProt->Dock Ligand Prepare Ligand (3D Conformation) Ligand->Dock Analysis Analyze Poses and Scores Dock->Analysis Prioritize Prioritize Targets Analysis->Prioritize

Caption: A simplified workflow for structure-based virtual screening.

Experimental Validation: From Prediction to Confirmation

In silico predictions, while powerful, are hypotheses that require rigorous experimental validation. The following sections detail a multi-tiered approach to confirming the predicted biological targets of this compound.

Tier 1: Initial Hit Confirmation with Biochemical and Biophysical Assays

The first tier of experimental validation aims to confirm a direct interaction between the compound and the predicted target protein.

For predicted enzyme and receptor targets, biochemical assays are the gold standard for confirming functional activity.

  • Kinase and Enzyme Inhibition Assays: If a kinase or other enzyme is a predicted target, its activity can be measured in the presence of varying concentrations of our compound. A dose-dependent inhibition of enzyme activity provides strong evidence of interaction. Commercial services offer broad kinase panel screening to assess selectivity.

  • GPCR Binding and Functional Assays: For predicted GPCRs, radioligand binding assays can determine if the compound displaces a known ligand, indicating binding to the receptor. Functional assays, such as measuring changes in second messenger levels (e.g., cAMP, Ca2+), can confirm whether the compound acts as an agonist, antagonist, or allosteric modulator.

Protocol: A Generic Enzyme Inhibition Assay

  • Reagents: Purified enzyme, substrate, buffer, this compound (dissolved in DMSO), and a positive control inhibitor.

  • Assay Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of the test compound or controls.

  • Initiation: Add the substrate to start the reaction.

  • Detection: Measure the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Biophysical techniques provide orthogonal evidence of direct binding by measuring changes in the physical properties of the target protein upon ligand binding.

  • Differential Scanning Fluorimetry (DSF): Also known as the thermal shift assay, DSF measures the thermal stability of a protein. Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This is a rapid and cost-effective method for screening for direct binding.

Protocol: Differential Scanning Fluorimetry (DSF)

  • Reagents: Purified protein, fluorescent dye (e.g., SYPRO Orange), buffer, and the test compound.

  • Setup: In a qPCR plate, mix the protein, dye, and compound at various concentrations.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence of the dye. The dye fluoresces upon binding to the exposed hydrophobic regions of the unfolding protein.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. A significant shift in Tm in the presence of the compound indicates binding.

DSF_Principle cluster_0 Low Temperature cluster_1 High Temperature Folded Folded Protein Unfolded Unfolded Protein Folded->Unfolded Heat Dye Quenched Dye FluorescentDye Fluorescent Dye Dye->FluorescentDye Binds to exposed hydrophobic core

Caption: The principle of Differential Scanning Fluorimetry (DSF).

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in a more physiologically relevant environment – within intact cells or cell lysates. The principle is similar to DSF: ligand binding stabilizes the target protein against thermal denaturation.

Tier 2: Cellular and Phenotypic Assays for Biological Relevance

Confirming a direct interaction is a crucial first step, but it is equally important to demonstrate that this interaction leads to a measurable biological effect in a cellular context.

  • Target-Specific Cellular Assays: These assays are designed to measure the downstream consequences of modulating the validated target. For example, if the compound inhibits a kinase involved in a specific signaling pathway, a Western blot could be used to measure the phosphorylation status of a downstream substrate.

  • Phenotypic Screening: This approach involves testing the compound in a disease-relevant cellular model to observe a desired phenotypic change (e.g., inhibition of cancer cell proliferation, reduction in inflammatory cytokine production). A positive result in a phenotypic screen, coupled with the knowledge of the direct target, provides a strong link between target engagement and a therapeutic effect.

Experimental Workflow for Target Validation

Validation_Workflow InSilico In Silico Predictions (e.g., SwissTargetPrediction) Biochemical Biochemical Assays (Enzyme/Receptor Activity) InSilico->Biochemical Biophysical Biophysical Assays (DSF, CETSA) InSilico->Biophysical Cellular Target-Specific Cellular Assays (e.g., Western Blot) Biochemical->Cellular Confirmed Hit Biophysical->Cellular Confirmed Hit Phenotypic Phenotypic Assays (Disease-Relevant Models) Cellular->Phenotypic MoA Mechanism of Action Elucidation Phenotypic->MoA Validated Target

Caption: A comprehensive workflow for target validation.

Data Interpretation and Synthesis: Building a Coherent Narrative

The strength of this workflow lies in the integration of data from multiple, orthogonal sources. A high-confidence target for this compound would be one that is:

  • Predicted with high confidence by in silico methods.

  • Confirmed to bind directly to the purified protein in biophysical assays.

  • Demonstrated to modulate the function of the target in biochemical assays.

  • Shown to engage the target in a cellular context and elicit a downstream functional response.

  • Produces a desired phenotypic outcome in a disease-relevant model.

By systematically progressing through this workflow, we can build a robust and compelling case for the biological targets of our compound of interest.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically rigorous approach for the prediction and validation of biological targets for this compound. By combining the predictive power of in silico tools with the definitive nature of experimental validation, we can efficiently and confidently identify the molecular mechanisms underlying the bioactivity of this promising compound. The identified targets can then be pursued for the development of novel therapeutics for a range of diseases, further cementing the status of the benzoxazolone scaffold as a truly privileged structure in medicinal chemistry. Future work would involve lead optimization studies to enhance potency and selectivity for the validated targets, as well as in vivo studies to assess efficacy and safety in preclinical models.

References

  • Poupaert, J., Carato, P., Colacino, E., & Yous, S. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current medicinal chemistry, 12(7), 877–885. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 15, 2026, from [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved January 15, 2026, from [Link]

  • Vivian, J. T., & Callihan, P. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Biophysical reviews, 12(1), 113-132. [Link]

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A Comprehensive Technical Guide to 7-Amino-5-chloro-2(3H)-benzoxazolone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Chemical Intermediate

7-Amino-5-chloro-2(3H)-benzoxazolone, with the CAS Registry Number 889884-60-0, is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors. Its core structure, a benzoxazolone ring system, is a recognized pharmacophore present in a variety of biologically active molecules. This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and applications of this versatile chemical intermediate, tailored for researchers, scientists, and professionals in drug development. The benzoxazolone nucleus is a cornerstone in the synthesis of compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties.

The primary impetus for the significant scientific interest in this compound stems from its crucial role as a key intermediate in the synthesis of Bifeprunox, an atypical antipsychotic agent.[1] Understanding the commercial landscape and technical specifications of this starting material is paramount for ensuring the efficiency, scalability, and reproducibility of synthetic routes in drug discovery and development projects.

Commercial Availability and Supplier Overview

The accessibility of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a range of specialized chemical suppliers. The purity and available quantities can vary, so it is essential for researchers to carefully select a supplier that meets the specific needs of their project, from small-scale laboratory research to larger-scale production.

Below is a comparative table of prominent commercial suppliers for this compound:

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Noted Purity/Grades
CymitQuimica This compound889884-60-0C₇H₅ClN₂O₂184.58Neat
Pharmaffiliates This compound889884-60-0C₇H₅ClN₂O₂184.58High Purity
LGC Standards This compound889884-60-0C₇H₅ClN₂O₂184.58Certified Reference Material
AS Chemical Laboratories Inc. This compound889884-60-0C₇H₅ClN₂O₂184.58Not Specified
BLDpharm This compound889884-60-0C₇H₅ClN₂O₂184.58Not Specified
Guidechem (listing various suppliers) 7-Amino-5-chlor-2(3H)-benzoxazolon889884-60-0C₇H₅ClN₂O₂184.5899%

Disclaimer: Availability, pricing, and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Supply_Chain_and_Quality_Control Figure 1: Supply Chain and Quality Control Workflow cluster_Suppliers Commercial Suppliers cluster_Procurement Procurement by Researcher cluster_QC In-House Quality Control CymitQuimica CymitQuimica Request_Quote Request Quotation (Specify Quantity & Purity) CymitQuimica->Request_Quote Pharmaffiliates Pharmaffiliates Pharmaffiliates->Request_Quote LGC_Standards LGC_Standards LGC_Standards->Request_Quote Other_Suppliers Other Suppliers (AS Chemical, BLDpharm, etc.) Other_Suppliers->Request_Quote Place_Order Place Order Request_Quote->Place_Order Receive_Shipment Receive Shipment Place_Order->Receive_Shipment CoA_Review Review Certificate of Analysis (CoA) Receive_Shipment->CoA_Review Appearance_Check Visual Inspection (Color, Form) Receive_Shipment->Appearance_Check Identity_Confirmation Identity Confirmation (NMR, IR, MS) CoA_Review->Identity_Confirmation Appearance_Check->Identity_Confirmation Purity_Analysis Purity Assessment (HPLC, Elemental Analysis) Identity_Confirmation->Purity_Analysis Proceed_to_Synthesis Proceed_to_Synthesis Purity_Analysis->Proceed_to_Synthesis

Caption: A flowchart illustrating the procurement and in-house quality control process for this compound.

Proposed Synthesis Protocol

Proposed Synthetic Pathway:

Proposed_Synthesis Figure 2: Proposed Synthetic Pathway Start Starting Material: 2-Amino-4-chloro-6-nitrophenol Reduction Reduction of Nitro Group (e.g., H2, Pd/C or SnCl2, HCl) Start->Reduction Intermediate Intermediate: 2,6-Diamino-4-chlorophenol Reduction->Intermediate Cyclization Cyclization (e.g., Urea or Phosgene equivalent) Intermediate->Cyclization Product Final Product: This compound Cyclization->Product Analytical_Workflow Figure 3: Proposed Analytical Workflow cluster_Spectro Spectroscopic Techniques cluster_Chromo Chromatographic Technique Sample Sample of This compound Spectroscopy Spectroscopic Analysis Sample->Spectroscopy Chromatography Chromatographic Analysis Sample->Chromatography NMR 1H and 13C NMR Spectroscopy->NMR IR Infrared (IR) Spectroscopy Spectroscopy->IR MS Mass Spectrometry (MS) Spectroscopy->MS HPLC High-Performance Liquid Chromatography (HPLC) Chromatography->HPLC Report Comprehensive Quality Report NMR->Report IR->Report MS->Report HPLC->Report

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Assays Utilizing 7-Amino-5-chloro-2(3H)-benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 7-Amino-5-chloro-2(3H)-benzoxazolone in Drug Discovery

This compound is a heterocyclic organic compound with the molecular formula C₇H₅ClN₂O₂ and a molecular weight of 184.58 g/mol .[1][2] Structurally, it features a fused benzene and oxazole ring system, forming the benzoxazolone core, which is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[3] This compound is primarily documented as a key intermediate in the synthesis of Bifeprunox, an atypical antipsychotic agent.[4] While its direct application in commercially available in vitro assays is not extensively reported, its structural similarity to other fluorescent benzoxazole derivatives suggests its potential as a novel substrate for enzymatic assays, particularly in the field of drug metabolism and high-throughput screening.

The benzoxazolone ring system is known to be a pharmacophore in a variety of biologically active molecules, exhibiting anticancer, analgesic, and anti-inflammatory properties.[5][6] Furthermore, modifications to the benzoxazolone core can yield fluorescent molecules, making them valuable tools in biochemical assays.[7] This document provides detailed, field-proven insights and hypothetical protocols for the application of this compound as a pro-fluorescent substrate in in vitro assays for key drug-metabolizing cytochrome P450 (CYP) enzymes.

The protocols outlined below are designed as self-validating systems, providing researchers with a robust framework to investigate enzyme activity and inhibition. They are grounded in established methodologies for CYP assays and adapted for the specific properties of a benzoxazolone-based substrate.

Principle of the Assay: A Pro-Fluorescent Approach

The proposed application of this compound is as a non-fluorescent or weakly fluorescent substrate (pro-fluorescent probe) for cytochrome P450 enzymes. Upon enzymatic modification, such as hydroxylation, by a CYP enzyme, the electronic properties of the benzoxazolone ring can be altered, leading to the formation of a highly fluorescent metabolite. The rate of fluorescence increase is directly proportional to the enzyme's activity. This principle allows for real-time kinetic measurements or endpoint analysis, suitable for high-throughput screening of potential enzyme inhibitors.

Given that Bifeprunox, the drug synthesized from this compound, is primarily metabolized by CYP2C9 and CYP3A4, these protocols will focus on assays for these two crucial drug-metabolizing enzymes.

Visualization of the Proposed Enzymatic Reaction

The following diagram illustrates the hypothetical enzymatic conversion of this compound into a fluorescent metabolite by a cytochrome P450 enzyme.

G cluster_0 CYP-Mediated Reaction Substrate This compound (Pro-fluorescent) Metabolite Hydroxylated Metabolite (Highly Fluorescent) Substrate->Metabolite  CYP Enzyme (e.g., CYP2C9, CYP3A4) + NADPH + O₂

Caption: Hypothetical CYP-mediated metabolism of the pro-fluorescent substrate.

PART 1: In Vitro CYP2C9 Inhibition Assay Protocol

This protocol is designed to screen for potential inhibitors of CYP2C9 using this compound as a hypothetical probe substrate.

I. Materials and Reagents
ReagentRecommended SupplierNotes
This compoundLGC Standards, AS Chemical Laboratories Inc.Prepare a stock solution in DMSO.[2][8]
Recombinant Human CYP2C9 + ReductaseCorning, Sigma-AldrichSupplied as microsomes or purified enzymes.
Potassium Phosphate Buffer (100 mM, pH 7.4)---Standard laboratory preparation.
NADPH Regenerating SystemPromega, Sigma-AldrichSolution A (NADP⁺, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase).
Sulfaphenazole (Positive Control Inhibitor)Sigma-AldrichPrepare a stock solution in DMSO.
96-well black, flat-bottom platesCorning, Greiner Bio-OneLow-fluorescence plates are essential.
Dimethyl Sulfoxide (DMSO), ACS Grade---For dissolving compounds.
II. Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare stock solutions of test compounds and the positive control inhibitor (Sulfaphenazole) in DMSO.

    • Create a dilution series of the test compounds and Sulfaphenazole in a separate 96-well plate.

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well black plate, add 50 µL of 100 mM potassium phosphate buffer (pH 7.4) to each well.

    • Add 1 µL of the diluted test compounds, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Add 10 µL of the recombinant human CYP2C9 enzyme solution (final concentration to be optimized, typically 5-10 pmol/well).

    • Gently mix the plate and pre-incubate for 10 minutes at 37°C to allow inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a reaction initiation solution containing the NADPH regenerating system and the substrate. For a 96-well plate, mix:

      • 2.5 mL of 100 mM Potassium Phosphate Buffer (pH 7.4)

      • 50 µL of NADPH Regenerating System Solution A

      • 10 µL of NADPH Regenerating System Solution B

      • A pre-determined optimal concentration of this compound (e.g., corresponding to the Km value, to be determined empirically).

    • Add 40 µL of the reaction initiation solution to each well to start the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes.

    • Use excitation and emission wavelengths appropriate for the hydroxylated benzoxazolone product. A starting point for wavelength scanning would be in the range of Ex/Em = 415/502 nm, which is common for similar fluorescent metabolites.[1][9]

  • Data Analysis:

    • Determine the rate of reaction (V, in Relative Fluorescence Units per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each test compound concentration relative to the vehicle control: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

III. Experimental Workflow Diagram

G A Prepare Reagents (Buffer, Substrate, Compounds) B Dispense Buffer, Test Compounds, and CYP2C9 Enzyme into Plate A->B C Pre-incubate at 37°C (10 minutes) B->C D Prepare & Add Reaction Initiation Mix (Substrate + NADPH) C->D E Kinetic Fluorescence Reading (37°C, 30-60 min) D->E F Data Analysis: Calculate Reaction Rates E->F G Calculate % Inhibition and Determine IC₅₀ F->G

Caption: Workflow for the in vitro CYP2C9 inhibition assay.

PART 2: In Vitro CYP3A4 Activity Assay Protocol

This protocol outlines a method to measure CYP3A4 activity, for instance in human liver microsomes (HLM), which can be adapted for inhibitor screening.

I. Materials and Reagents
ReagentRecommended SupplierNotes
This compoundLGC Standards, AS Chemical Laboratories Inc.Prepare a stock solution in DMSO.[2][8]
Human Liver Microsomes (HLM)Corning, BioIVTPooled from multiple donors.
Tris-HCl Buffer (100 mM, pH 7.4)---Standard laboratory preparation.
NADPHSigma-AldrichPrepare a fresh stock solution in buffer.
Ketoconazole (Positive Control Inhibitor)Sigma-AldrichPrepare a stock solution in DMSO.
96-well black, flat-bottom platesCorning, Greiner Bio-OneLow-fluorescence plates.
Acetonitrile---For reaction termination.
II. Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of NADPH in Tris-HCl buffer.

    • Prepare a stock solution of Ketoconazole in DMSO for the control inhibition wells.

  • Assay Setup:

    • In a 96-well plate, prepare the reaction mixture (final volume 200 µL). For each reaction, combine:

      • Tris-HCl Buffer (100 mM, pH 7.4)

      • Human Liver Microsomes (final concentration 0.2-0.5 mg/mL)

      • This compound (final concentration to be optimized).

      • For inhibition control wells, add Ketoconazole (final concentration ~1 µM). For test wells, add test compounds or DMSO (vehicle).

    • Pre-warm the plate at 37°C for 5 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Incubate at 37°C for a pre-determined time (e.g., 15, 30, 45 minutes, determined from a preliminary time-course experiment to ensure linearity).

    • Terminate the reaction by adding an equal volume (200 µL) of cold acetonitrile.

  • Sample Processing and Detection:

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well black plate.

    • Measure the fluorescence of the supernatant using a microplate reader.

    • Use excitation and emission wavelengths appropriate for the hydroxylated product, for example, Ex/Em = 535/587 nm, which is a range used for other CYP3A4 fluorescent assays.[6]

  • Data Analysis:

    • Subtract the background fluorescence (from wells without NADPH or with terminated reactions at time zero) from all readings.

    • The CYP3A4-specific activity is the difference between the fluorescence in the vehicle control wells and the Ketoconazole-inhibited wells.

    • For inhibitor screening, calculate the percent inhibition as described for the CYP2C9 assay and determine the IC₅₀.

Data Presentation: Quantitative Summary

The following table provides a template for summarizing key parameters for the proposed assays. These values would need to be determined empirically during assay development.

ParameterCYP2C9 AssayCYP3A4 Assay
Substrate ConcentrationTo be determined (e.g., 1-10 µM)To be determined (e.g., 5-50 µM)
Enzyme Concentration5-10 pmol/well (recombinant)0.2-0.5 mg/mL (HLM)
Incubation Time30-60 minutes (kinetic)15-45 minutes (endpoint)
Incubation Temperature37°C37°C
Positive Control InhibitorSulfaphenazoleKetoconazole
Typical IC₅₀ for Control~0.1-1 µM~0.01-0.1 µM

Trustworthiness and Self-Validation

To ensure the trustworthiness of these protocols, the following validation steps are critical:

  • Substrate Characterization: Confirm the enzymatic conversion of this compound to a fluorescent product using LC-MS to identify the metabolite.

  • Enzyme Kinetics: Determine the Michaelis-Menten constants (Km and Vmax) for the substrate with each CYP isozyme to select an appropriate substrate concentration for inhibition assays (typically at or below the Km).

  • Inhibitor Validation: The IC₅₀ values obtained for the well-characterized inhibitors (Sulfaphenazole for CYP2C9, Ketoconazole for CYP3A4) should be consistent with literature values.[9]

  • Z'-factor Calculation: For high-throughput screening applications, the assay should be validated by calculating the Z'-factor, which should be > 0.5 for a robust assay.

By incorporating these validation steps, researchers can be confident in the accuracy and reliability of the data generated using these protocols.

References

  • Abcam. (2020). Cytochrome P450 2C9 (CYP2C9) Activity Assay Kit (Fluorometric) (ab273336).
  • Assay Genie. (n.d.). Cytochrome P450 2C9 (CYP2C9) Inhibitor Screening Kit (Fluorometric) (#BN01070).
  • Promega Corporation. (n.d.). Protocol of P450-Glo™ CYP2C9 Assay for High-throughput Screening.
  • ResearchGate. (2010). Novel Bioluminescent Substrates to Measure CYP3A4 Activity in Cell-based and Microsome Assays.
  • PubMed Central. (2001).
  • PubMed. (2005).
  • Promega Corporation. (n.d.). P450-Glo™ CYP3A4 Assay with Luciferin-IPA for Cell-Based Samples Quick Protocol #FB249.
  • Promega Corporation. (n.d.). P450-Glo™ CYP3A4 Assay and Screening Systems.
  • ECHEMI. (n.d.). 889884-60-0, this compound Formula.
  • Pure. (2024). Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhib.
  • PubMed Central. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • Abcam. (2023). CYP3A4 Activity Assay Kit (Fluorometric) (ab211076).
  • PubMed. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes.
  • PubMed. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors.
  • Biointerface Research in Applied Chemistry. (2021).
  • PubMed Central. (2023).
  • ResearchGate. (2011). Metabolite Identification via LC-SPE-NMR-MS of the In Vitro Biooxidation Products of a Lead mGlu5 Allosteric Antagonist and Impact on the Improvement of Metabolic Stability in the Series.
  • ResearchGate. (2014). Facile Synthesis of 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one as Blue Fluorescent Brighteners.
  • PubMed. (2006). Introduction to Early in Vitro Identification of Metabolites of New Chemical Entities in Drug Discovery and Development.
  • PubMed. (2007).
  • Pharmaron. (n.d.).
  • Lirias. (2020). Current Developments in LC-MS for Pharmaceutical Analysis.
  • BioIVT. (n.d.). Drug Metabolism Assays.
  • PubMed. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening.
  • PubMed Central. (2022).
  • LGC Standards. (n.d.). This compound.
  • AS Chemical Laboratories Inc. (n.d.). This compound.

Sources

Application Notes & Protocols: A Guide to Molecular Docking with 7-Amino-5-chloro-2(3H)-benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Molecular Interactions through Computational Docking

In the realm of modern drug discovery, understanding the intricate dance between a small molecule and its biological target is paramount.[1][2][3] Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule when bound to a second, forming a stable complex.[1] This in-silico method is instrumental in structure-based drug design, allowing researchers to screen vast libraries of compounds and prioritize those with the highest potential for therapeutic efficacy.[1][3]

This guide provides a detailed protocol for performing a molecular docking study featuring 7-Amino-5-chloro-2(3H)-benzoxazolone , a heterocyclic compound belonging to a class of molecules known for their diverse biological activities.[4][5] The benzoxazolone scaffold is considered a "privileged structure" in medicinal chemistry, appearing in compounds with analgesic, anti-inflammatory, and neuroprotective properties.[4][5][6][7] By simulating the interaction of this specific derivative with a relevant protein target, we can gain insights into its potential mechanism of action and guide further experimental validation.

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular biology and computational chemistry. We will delve into the causality behind each experimental choice, ensuring a robust and reproducible workflow from ligand and protein preparation to the critical analysis of docking results.

PART 1: The Molecular Docking Workflow: A Conceptual Overview

Before diving into the specifics of the protocol, it is essential to understand the logical flow of a molecular docking experiment. The process can be broken down into four key stages: preparation of the ligand and protein, performing the docking simulation, and analyzing the results. Each step is critical for obtaining meaningful and reliable predictions.

G cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Target Preparation Protein_Prep->Docking Result_Analysis Result Analysis (Binding Affinity & Pose) Docking->Result_Analysis Visualization Visualization & Interaction Mapping (e.g., PyMOL) Result_Analysis->Visualization G cluster_grid Grid Box Definition cluster_docking Docking Execution Center Define Center (x, y, z coordinates) Run_Vina Run AutoDock Vina Center->Run_Vina Dimensions Define Dimensions (size in Å) Dimensions->Run_Vina G cluster_interactions Intermolecular Interactions Ligand 7-Amino-5-chloro- 2(3H)-benzoxazolone H_Bond Hydrogen Bonds Ligand->H_Bond Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Pi_Stacking Pi-Pi Stacking Ligand->Pi_Stacking

Sources

Application Notes and Protocols for Cell Viability Assays with 7-Amino-5-chloro-2(3H)-benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Cell Viability Assessment of Novel Benzoxazolone Derivatives

The 2(3H)-benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as anticancer agents. 7-Amino-5-chloro-2(3H)-benzoxazolone is one such derivative of interest for researchers in drug discovery and development. A critical step in evaluating the potential of such compounds is to determine their effect on cell viability and proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing these parameters. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

However, the chemical nature of the compound under investigation can significantly impact the reliability of the MTT assay. Aromatic amines and other heterocyclic compounds can possess reducing properties or interfere with mitochondrial function, leading to inaccurate results. This application note provides a comprehensive guide for researchers using this compound in cell viability assays, with a strong emphasis on ensuring scientific integrity through proper controls and protocol validation.

Scientific Integrity & Logic: The Imperative of a Self-Validating System

Given the structure of this compound, which contains an amino group attached to an aromatic system, there is a theoretical potential for interference with the MTT assay. This necessitates a rigorous experimental design to ensure that the observed results are a true reflection of the compound's biological activity and not an artifact of chemical interference.

Potential for Interference:

  • Reducing Potential: Aromatic amines can act as reducing agents, potentially reducing the MTT tetrazolium salt to formazan in a cell-free system. This would lead to a false-positive signal, suggesting higher cell viability than is actually present.

  • Mitochondrial Effects: As many cytotoxic compounds, including benzoxazolone derivatives, induce apoptosis, they may directly affect mitochondrial function. This can alter the rate of MTT reduction, which may not be directly proportional to cell number.

  • Colorimetric Interference: While this compound is not intensely colored, it is crucial to assess if it absorbs light at the same wavelength as the formazan product (typically 570 nm).

To address these potential issues, the following protocols are designed as a self-validating system, incorporating essential controls to detect and account for any non-biological effects of the compound.

Experimental Protocols

Part 1: Preparation of this compound Stock Solution

The solubility of this compound is a critical first step. Based on data for the related compound, 5-chloro-2(3H)-benzoxazolone, it is expected to have low solubility in water and higher solubility in organic solvents.

Materials:

  • This compound (Molecular Weight: 184.58 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 1.846 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Part 2: Cell Seeding and Treatment

This protocol is designed for adherent cells in a 96-well plate format. The seeding density should be optimized for the specific cell line to ensure they are in the exponential growth phase during the assay.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • This compound stock solution (from Part 1)

Protocol:

  • Trypsinize and count the cells. Resuspend the cells in complete culture medium to the desired seeding density.

  • Seed the cells in a 96-well plate at a volume of 100 µL per well.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compound.

  • Include the following controls on the same plate:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.

    • Untreated Control: Cells in complete culture medium only.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Media Blank: Wells containing complete culture medium without cells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Part 3: MTT Assay Protocol

This protocol is adapted from standard procedures and includes critical steps to minimize variability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-buffered saline (PBS), sterile

  • Serum-free cell culture medium

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate shaker

  • Microplate reader

Protocol:

  • Preparation of MTT Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

    • Vortex until fully dissolved.

    • Sterilize the solution by filtering it through a 0.22 µm filter.

    • Store the MTT solution at 4°C, protected from light.

  • MTT Incubation:

    • At the end of the treatment period, carefully aspirate the medium containing the compound from each well.

    • Wash the cells once with 100 µL of sterile PBS.

    • Add 100 µL of serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on a plate shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Part 4: Data Analysis and Interpretation

Calculations:

  • Corrected Absorbance: Subtract the average absorbance of the media blank wells from the absorbance of all other wells.

  • Percentage Viability:

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

  • IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Controls for Assay Validation

To ensure the integrity of the results obtained with this compound, the following control experiments are essential.

Control for Direct MTT Reduction

This control will determine if the compound can chemically reduce MTT in the absence of cells.

Protocol:

  • In a 96-well plate, add 100 µL of serum-free medium to several wells.

  • Add the same concentrations of this compound as used in the main experiment to these wells.

  • Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • Add 100 µL of the solubilization solution.

  • Measure the absorbance at 570 nm.

Interpretation: If a significant increase in absorbance is observed in the presence of the compound compared to the medium-only control, it indicates direct MTT reduction. This will require the use of an alternative cell viability assay.

Control for Colorimetric Interference

This control will determine if the compound itself absorbs light at 570 nm.

Protocol:

  • In a 96-well plate, add 100 µL of the solubilization solution to several wells.

  • Add the same concentrations of this compound as used in the main experiment.

  • Measure the absorbance at 570 nm.

Interpretation: If the compound exhibits significant absorbance at this wavelength, the readings from the main experiment will need to be corrected by subtracting the absorbance of the compound at the corresponding concentration.

Visualizing the Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate incubation_24h 24h Incubation (Adhesion) cell_seeding->incubation_24h compound_treatment Treatment with This compound incubation_24h->compound_treatment incubation_exp Incubation (Experimental Period) compound_treatment->incubation_exp mtt_addition Add MTT Reagent incubation_exp->mtt_addition incubation_mtt 2-4h Incubation (Formazan Formation) mtt_addition->incubation_mtt solubilization Add Solubilization Solution incubation_mtt->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_processing Calculate % Viability read_absorbance->data_processing ic50_determination Determine IC50 data_processing->ic50_determination

Caption: Experimental workflow for assessing cell viability with this compound using the MTT assay.

Troubleshooting and Considerations

Issue Potential Cause Solution
High background in cell-free controls This compound is directly reducing MTT.Use an alternative cell viability assay that does not rely on tetrazolium reduction (e.g., Resazurin, ATP-based assays).
Inconsistent results between replicates Uneven cell seeding, edge effects in the 96-well plate, or incomplete formazan dissolution.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Ensure the plate is shaken thoroughly after adding the solubilization solution.
Low signal (low absorbance readings) Insufficient cell number or low metabolic activity.Optimize cell seeding density. Increase the MTT incubation time (up to 4 hours).

Alternative Cell Viability Assays

If significant interference from this compound is detected with the MTT assay, consider the following alternatives:

  • Resazurin (AlamarBlue) Assay: This assay also measures metabolic activity through the reduction of resazurin to the fluorescent resorufin. It is generally considered more sensitive and less prone to interference than MTT.

  • ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of cell viability. They are highly sensitive and have a simple "add-mix-read" protocol.

  • Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of cell number. It is independent of metabolic activity.

  • Trypan Blue Exclusion Assay: This is a dye exclusion method that distinguishes viable from non-viable cells based on membrane integrity. It requires manual cell counting.

Conclusion

The assessment of cell viability is fundamental in the evaluation of novel therapeutic compounds like this compound. While the MTT assay is a valuable tool, its reliance on cellular reductive processes necessitates a careful and considered experimental approach, particularly with compounds that have the potential for chemical interference. By incorporating the mandatory controls outlined in this application note, researchers can ensure the scientific validity of their findings and confidently determine the cytotoxic and cytostatic effects of this compound. Should interference be unavoidable, a range of robust alternative assays are available to provide reliable and accurate data.

References

  • Cell viability assays: Alternatives to the MTT assay. (2017, May 2). Bitesize Bio. [Link]

  • Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining. (2025, May 9). Patsnap Synapse. [Link]

  • Alternatives to MTT Assay in Cell Viability Assessments. (2023, July 5). 4B - Alojamiento Web UVa. [Link]

  • What is a good alternative for MTT assay to determine cell viability? (2015, December 17). ResearchGate. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Forensic Outreach Team. [Link]

  • Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Cell viability assay: Problems with MTT assay in the solubilization step. (2024, April 6). Stack Exchange. [Link]

  • Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment. (2021). Journal of Pharmaceutical Research International. [Link]

  • Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. (2022, September 25). Journal of Medicinal and Chemical Sciences. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]

  • Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. (2023, January 4). ACS Omega. [Link]

  • Why is my MTT Assay not turning Purple? (2015, June 29). ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • 5-Chloro-3H-1,3-benzoxazol-2-one | Solubility of Things. (n.d.). Solubility of Things. [Link]

Application Notes and Protocols for the Enzyme Inhibition Kinetics of 7-Amino-5-chloro-2(3H)-benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzoxazolone Scaffold

The 2(3H)-benzoxazolone ring system is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Its derivatives have shown a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] A notable and recurring therapeutic application for this class of compounds is the inhibition of cholinesterases, enzymes pivotal in the regulation of neurotransmission.[6] The targeted inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to elucidate the enzyme inhibition kinetics of a specific analog, 7-Amino-5-chloro-2(3H)-benzoxazolone . While extensive data exists for various derivatives of 5-chloro-2(3H)-benzoxazolone, this guide will focus on establishing a robust framework for the characterization of this particular molecule, for which specific kinetic data is not yet widely published. The protocols herein are designed to be self-validating, enabling the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), as well as discerning the mechanism of inhibition.

Part 1: Initial Characterization - Determination of IC₅₀

The first step in characterizing a potential enzyme inhibitor is to determine its potency, which is typically quantified by the IC₅₀ value. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For this protocol, we will focus on acetylcholinesterase (AChE) as the primary target enzyme, given the known activity of the benzoxazolone scaffold against it.[6][8] The widely accepted Ellman's method will be employed for this purpose.

Principle of the Ellman's Assay

The Ellman's assay is a rapid and reliable colorimetric method for measuring cholinesterase activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the enzyme's activity.

Experimental Protocol: IC₅₀ Determination

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in phosphate buffer to obtain a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0.78 µM).

    • Enzyme Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Substrate Solution: Prepare a 10 mM solution of ATCh in deionized water. This should be prepared fresh.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 25 µL DTNB Solution.

    • Control (100% activity): 125 µL Phosphate Buffer + 25 µL DTNB Solution + 25 µL Enzyme Solution.

    • Inhibitor Wells: 100 µL Phosphate Buffer + 25 µL of each inhibitor dilution + 25 µL DTNB Solution + 25 µL Enzyme Solution.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.

  • Initiation of Reaction: Add 25 µL of the ATCh substrate solution to all wells except the blank.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis: Calculating IC₅₀
  • Calculate the Rate of Reaction (V): Determine the rate of change in absorbance per minute (ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • Calculate the Percentage of Inhibition:

    • % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Determine the IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

Hypothetical Data Presentation
Inhibitor Concentration (µM)Rate of Reaction (ΔAbs/min)% Inhibition
0 (Control)0.1500
0.780.13510
1.560.11821.3
3.1250.09536.7
6.250.07252
12.50.04868
250.02583.3
500.01292
1000.00596.7

Part 2: Elucidating the Mechanism of Inhibition

Once the IC₅₀ is established, the next crucial step is to determine the mechanism by which the inhibitor interacts with the enzyme. The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive. This is achieved by measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Theoretical Framework: Michaelis-Menten and Lineweaver-Burk

The Michaelis-Menten equation describes the relationship between the initial reaction rate (V₀), the maximum reaction rate (Vₘₐₓ), the substrate concentration ([S]), and the Michaelis constant (Kₘ):

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

The Lineweaver-Burk plot , a double reciprocal plot of the Michaelis-Menten equation, is a valuable graphical tool for distinguishing between different inhibition mechanisms:

1/V₀ = (Kₘ / Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ

Experimental Protocol: Kinetic Analysis

Procedure:

  • Varying Substrate Concentrations: Prepare a series of ATCh dilutions (e.g., 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, 0.3125 mM).

  • Assay with and without Inhibitor: Perform the cholinesterase assay as described previously with the following modifications:

    • Set 1 (No Inhibitor): Measure the reaction rates for each substrate concentration in the absence of the inhibitor.

    • Set 2 (With Inhibitor): Repeat the measurements for each substrate concentration in the presence of a fixed concentration of this compound (ideally close to its IC₅₀ value).

    • (Optional) Set 3 & 4: Repeat the measurements at different fixed concentrations of the inhibitor (e.g., 0.5 x IC₅₀ and 2 x IC₅₀).

Data Analysis and Interpretation
  • Michaelis-Menten Plot: For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration ([S]).

  • Lineweaver-Burk Plot: For each inhibitor concentration, plot 1/V₀ against 1/[S].

  • Determine Inhibition Mechanism:

    • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).

    • Uncompetitive Inhibition: The lines will be parallel (both Vₘₐₓ and Kₘ decrease).

Visualization of Kinetic Analysis Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Inhibitor A1 Mix Reagents in 96-well Plate (Varying [S] and fixed [I]) P1->A1 P2 Prepare Serial Dilutions of Substrate P2->A1 P3 Prepare Enzyme and DTNB Solutions P3->A1 A2 Pre-incubate A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Measure Absorbance at 412 nm (Kinetic) A3->A4 D1 Calculate Initial Reaction Rates (V₀) A4->D1 D2 Construct Michaelis-Menten Plots D1->D2 D3 Construct Lineweaver-Burk Plots D1->D3 D4 Determine Inhibition Mechanism D3->D4 D5 Calculate Ki D4->D5

Caption: Workflow for determining the mechanism of enzyme inhibition.

Calculating the Inhibition Constant (Kᵢ)

The Kᵢ is a measure of the binding affinity of the inhibitor to the enzyme. It can be calculated from the Lineweaver-Burk plot data. For competitive inhibition:

Slope_inhibited = Slope_uninhibited * (1 + [I]/Kᵢ)

Where [I] is the concentration of the inhibitor.

Part 3: Exploring Other Potential Enzyme Targets

While cholinesterases are a primary target for the benzoxazolone scaffold, it is prudent to consider other potential enzyme targets to fully characterize the compound's biological activity. The benzoxazolone core has been identified in inhibitors of other enzymes, including:

  • Soluble Epoxide Hydrolase (sEH): Benzoxazolone-urea derivatives have been shown to be potent inhibitors of sEH, an enzyme involved in inflammation.

  • Acid Ceramidase (AC): Benzoxazolone carboxamides have been identified as inhibitors of AC, an enzyme involved in ceramide metabolism and cell signaling.[9]

  • Caspase-3: Some 3-substituted-2(3H)-benzoxazolone derivatives have been investigated as potential inhibitors of caspase-3, a key enzyme in apoptosis.[5][10]

Researchers can adapt the general principles of the kinetic assays described above to investigate the inhibitory activity of this compound against these and other relevant enzymes, using appropriate substrates and detection methods.

Conclusion

This guide provides a comprehensive framework for the detailed characterization of the enzyme inhibition kinetics of this compound. By following these protocols, researchers can reliably determine the compound's IC₅₀, elucidate its mechanism of inhibition, and calculate its inhibition constant (Kᵢ) against cholinesterases. Furthermore, this document encourages the exploration of other potential enzyme targets to build a complete pharmacological profile of this promising molecule. The systematic application of these methodologies will contribute to a deeper understanding of the therapeutic potential of the benzoxazolone scaffold in drug discovery and development.

References

  • Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives. (2017). ResearchGate. [Link]

  • Synthesis and analgesic activities of some new 5-chloro-2(3H)
  • Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega. [Link]

  • Synthesis, Biological Evaluation, and Docking Studies of Some 5-chloro-2(3H)-benzoxazolone Mannich Bases Derivatives as Cholinesterase Inhibitors. (2018). PubMed. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed. [Link]

  • Investigation of some 3-substituted-2(3H)-benzoxazolone derivatives against caspase-3 : A molecular docking study. (2023). ResearchGate. [Link]

  • Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. PubMed. [Link]

  • Inhibition of Cholinesterases by Benzothiazolone Derivatives. (2022). MDPI. [Link]

  • Synthesis and acetylcholinesterase (AChE) inhibitory activity of some N-substituted-5-chloro-2(3H)- benzoxazolone derivatives. Semantic Scholar. [Link]

  • Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • (PDF) 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. (2005). ResearchGate. [Link]

  • Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. (2014). PubMed Central. [Link]

  • 2(3H)-Benzoxazolone. NIST WebBook. [Link]

  • 2(3H)-Benzothiazolone, 5-chloro-. PubChem. [Link]

  • Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. (2022). PubMed Central. [Link]

  • 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. (2005). PubMed. [Link]

  • 7-AMINO-2(3H)-BENZOXAZOLONE. GSRS. [Link]

  • Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. (2023). MDPI. [Link]

  • 5-Amino-3-(1-methylpropyl)-2(3H)-benzoxazolone. CAS Common Chemistry. [Link]

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Application Notes & Protocols: Utilizing 7-Amino-5-chloro-2(3H)-benzoxazolone as a Versatile Scaffold for Diversity-Oriented Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzoxazolone Core

The 2(3H)-benzoxazolone ring system is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its frequent appearance in biologically active compounds spanning a wide range of therapeutic areas.[1][2] Its rigid, bicyclic structure presents a well-defined three-dimensional geometry, while the lactam functionality offers key hydrogen bonding features. The scaffold's inherent physicochemical properties—combining lipophilic and hydrophilic elements—make it an ideal starting point for designing drug-like molecules.[1]

Specifically, the 7-Amino-5-chloro-2(3H)-benzoxazolone scaffold (Figure 1) is a highly attractive starting material for diversity-oriented synthesis (DOS). It possesses three distinct, orthogonally addressable points for chemical modification:

  • C7-Amino Group: A versatile nucleophilic handle for introducing a wide array of substituents via acylation, sulfonylation, alkylation, and arylation reactions.

  • N3-Lactam Nitrogen: Can be functionalized through alkylation or Michael addition, allowing for the introduction of another vector of diversity.

  • C5-Chloro Group: Provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl fragments.[3][4]

This application note provides a comprehensive guide for researchers, outlining detailed protocols for the chemical modification of this compound and its integration into a high-throughput library synthesis workflow.

Scaffold Properties and Reactivity

Figure 1: Chemical Structure of the Scaffold

dot graph "Scaffold" { layout=neato; node [shape=plaintext]; "this compound" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=29971363&t=l" label=""]; }

Caption: this compound[5][6]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 889884-60-0[5]
Molecular Formula C₇H₅ClN₂O₂[5]
Molecular Weight 184.58 g/mol [5]
Appearance Off-white to light brown solidGeneric MSDS
pKa (N3-H) ~8.9 (Estimated for 5-chloro derivative)[7]
XLogP3 1.1[6]

The exocyclic amino group at the C7 position is a strong nucleophile, readily participating in reactions with various electrophiles. The chlorine atom at C5 deactivates the aromatic ring slightly but is an excellent handle for transition metal-catalyzed cross-coupling reactions. The lactam nitrogen (N3) is acidic and can be deprotonated with a suitable base to allow for subsequent alkylation or acylation.

Workflow for Library Synthesis

A successful library synthesis campaign requires a logical flow from starting material to the final, purified, and characterized compound collection. The workflow presented here maximizes diversity by addressing the three key functionalization points on the scaffold.

Caption: A three-phase workflow for diversity-oriented synthesis.

Experimental Protocols

Note: These protocols are designed for parallel synthesis in 96-well plates but can be scaled as needed. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Parallel Acylation of the C7-Amino Group

This protocol describes the reaction of the scaffold with a library of acyl chlorides to generate a diverse set of amides. The choice of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is critical to scavenge the HCl byproduct without competing in the reaction.

Materials:

  • This compound (1.0 eq.)

  • Library of diverse acyl chlorides (1.1 eq.)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) (1.5 eq.)

  • 96-well reaction block with sealing mat

Procedure:

  • Dispensing Scaffold: Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M). Dispense 200 µL (0.04 mmol) into each well of the 96-well reaction block.

  • Dispensing Acyl Chlorides: Prepare stock solutions of the acyl chloride library in anhydrous DCM (0.22 M). Dispense 200 µL (0.044 mmol) into the corresponding wells.

  • Base Addition: Add triethylamine (8.4 µL, 0.06 mmol) to each well.

  • Reaction: Seal the reaction block securely. Place on a shaker and agitate at room temperature for 4-16 hours. The reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

  • Work-up & Isolation:

    • Once the reaction is complete, add 400 µL of water to each well to quench the reaction.

    • The product can be isolated by solid-phase extraction (SPE) or liquid-liquid extraction. For a general library, direct purification by preparative HPLC is often most efficient.

    • Concentrate the plates under vacuum to remove the solvent before redissolving for purification.

Rationale: The use of acyl chlorides provides high reactivity. DMF is a suitable solvent for the scaffold, while DCM is often used for the acyl chlorides; a co-solvent system is generally effective. The reaction is typically run at room temperature to minimize side reactions.

Protocol 2: Parallel Sulfonylation of the C7-Amino Group

This protocol generates a library of sulfonamides, which are important functional groups in many pharmaceuticals. The reaction conditions are similar to acylation but may require slightly elevated temperatures to drive the reaction to completion.

Materials:

  • This compound (1.0 eq.)

  • Library of diverse sulfonyl chlorides (1.2 eq.)

  • Anhydrous Pyridine or DMF

  • 96-well reaction block with sealing mat

Procedure:

  • Dispensing Scaffold: Prepare a stock solution of this compound in anhydrous pyridine (0.2 M). Dispense 200 µL (0.04 mmol) into each well. Pyridine acts as both solvent and base.

  • Dispensing Sulfonyl Chlorides: Prepare stock solutions of the sulfonyl chloride library in anhydrous DMF (0.24 M). Dispense 200 µL (0.048 mmol) into the corresponding wells.

  • Reaction: Seal the reaction block and place on a heated shaker at 50-60 °C for 6-18 hours. Monitor progress by LC-MS.

  • Work-up & Isolation:

    • Cool the reaction block to room temperature.

    • Add 400 µL of 1 M HCl to each well to neutralize the pyridine.

    • Extract the products with ethyl acetate (2 x 400 µL).

    • Combine the organic layers and concentrate under vacuum before purification.

Rationale: Pyridine is an excellent solvent and base for sulfonylation reactions.[8] Heating is often necessary to overcome the slightly lower reactivity of sulfonyl chlorides compared to acyl chlorides.

Protocol 3: N3-Alkylation of the Benzoxazolone Ring

This protocol can be applied to the products from Protocol 1 or 2 to add a second layer of diversity. A strong, non-nucleophilic base is required to deprotonate the lactam nitrogen.

Materials:

  • Intermediate Library A (from Protocol 1 or 2) (1.0 eq.)

  • Library of diverse alkyl halides (e.g., iodides, bromides) (1.5 eq.)

  • Anhydrous DMF

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

  • 96-well reaction block with sealing mat

Procedure:

  • Dispensing Substrate: Redissolve the dried intermediate library A in anhydrous DMF. Dispense a solution containing 0.04 mmol of the substrate into each well.

  • Base Addition: Add solid Cesium Carbonate (26 mg, 0.08 mmol) to each well using a powder-dispensing robot or manually.

  • Dispensing Alkyl Halides: Add the alkyl halide library (0.06 mmol) to the corresponding wells.

  • Reaction: Seal the block and heat to 60-80 °C with shaking for 12-24 hours. Monitor progress by LC-MS.

  • Work-up & Isolation:

    • Cool the reaction block.

    • Filter the contents of each well (e.g., through a filter plate) to remove the inorganic base.

    • Wash the resin with DMF.

    • The filtrate is then ready for direct purification by preparative HPLC.

Rationale: Cesium carbonate is an effective base for the N-alkylation of lactams and related heterocycles, offering good solubility in DMF and high reactivity.[8] Alkyl iodides are generally more reactive than bromides or chlorides.

Protocol 4: C5-Suzuki-Miyaura Cross-Coupling

This protocol introduces the third point of diversity by replacing the C5-chloro atom with various aryl or heteroaryl groups. The choice of palladium catalyst and ligand is crucial for achieving high yields with an electron-rich chloro-benzoxazolone scaffold.

Materials:

  • Intermediate Library B (from Protocol 3) (1.0 eq.)

  • Library of diverse boronic acids or esters (1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst like SPhos-Pd-G3) (5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq.)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

  • 96-well reaction block with sealing mat

Procedure:

  • Dispensing Substrate: Redissolve the dried intermediate library B in the organic solvent (e.g., Toluene). Dispense a solution containing 0.04 mmol of the substrate into each well.

  • Dispensing Reagents: To each well, add the boronic acid (0.06 mmol), the base (e.g., K₂CO₃, 16.6 mg, 0.12 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2.3 mg, 0.002 mmol).

  • Add Aqueous Phase: Add the aqueous portion of the solvent system (e.g., 100 µL of water).

  • Reaction: Seal the block and purge with argon. Heat to 90-110 °C with shaking for 8-24 hours. Monitor progress by LC-MS.

  • Work-up & Isolation:

    • Cool the reaction block.

    • Add ethyl acetate (400 µL) and water (200 µL) to each well.

    • Separate the organic layer.

    • Concentrate the organic phase under vacuum before purification.

Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction.[4] For challenging substrates like aryl chlorides, more advanced catalyst systems (e.g., those using bulky, electron-rich phosphine ligands like SPhos) may be required to achieve efficient oxidative addition.[4][9]

Data Presentation: A Comparative Summary

Table 2: Summary of Diversification Reactions

ReactionKey ReagentsTypical SolventsTemp. (°C)Time (h)Key Considerations
C7-Acylation R-COCl, TEADCM, DMF254-16Highly efficient; sensitive to moisture.
C7-Sulfonylation R-SO₂Cl, PyridinePyridine, DMF50-606-18May require heat; pyridine acts as catalyst and base.
N3-Alkylation R-X, Cs₂CO₃DMF60-8012-24Requires a strong base; alkyl iodides are most reactive.
C5-Coupling R-B(OH)₂, Pd Catalyst, BaseToluene/H₂O90-1108-24Requires inert atmosphere; catalyst choice is critical.

High-Throughput Purification and Analysis

The success of a library synthesis project hinges on the ability to efficiently purify and characterize the final compounds.

  • Purification: High-throughput preparative High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) is the industry standard.[10] Systems can be programmed to trigger fraction collection based on the target mass of each unique library member. Supercritical Fluid Chromatography (SFC) is emerging as a faster, greener alternative for chiral and achiral purifications.

  • Analysis & Quality Control: Each purified compound must be analyzed to confirm its identity and purity. High-throughput LC-MS is used to verify the correct molecular weight and estimate purity (typically >90-95% is desired). For select compounds or for troubleshooting, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.[11]

Conclusion

This compound is a superior scaffold for constructing diverse and complex small molecule libraries. Its three distinct points of reactivity can be addressed using robust, parallel synthesis-compatible protocols. By systematically applying acylation/sulfonylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, researchers can rapidly generate large collections of novel compounds. These libraries are valuable assets for screening campaigns in drug discovery and chemical biology, with the potential to identify novel modulators of a wide range of biological targets.[1][2][12]

References

  • Ge, L., et al. (2004). High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach. Journal of Combinatorial Chemistry, 6(2), 255-61. [Link]

  • Kaur, H., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300245. [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2003). Parallel synthesis of a library of benzoxazoles and benzothiazoles using ligand-accelerated copper-catalyzed cyclizations of ortho-halobenzanilides. Organic Letters, 5(5), 719-722.
  • Ayogu, J. I., & Eze, B. E. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry, 27(12), 4467-4473.
  • Ünlü, S., et al. (2003). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Archiv der Pharmazie, 336(6-7), 310-21. [Link]

  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. [Link]

  • Yan, B. (Ed.). (2004).
  • Krawiecka, M., et al. (2014). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 71(2), 241-247.
  • Ayogu, J. I., et al. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. [Link]

  • Boojamra, C. G., et al. (1996). Combinatorial synthesis of small-molecule libraries using 3-amino-5-hydroxybenzoic acid. Journal of Organic Chemistry, 62(5), 1240–1256.
  • PubChem. (n.d.). Acetamide, N-(5-chloro-2-benzoxazolyl)-. Retrieved from [Link]

  • Singh, R. K., et al. (2013). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. ResearchGate. [Link]

  • Shakhmaev, R. N., et al. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. Molecules, 27(22), 7871. [Link]

  • Ali, S., et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. ResearchGate. [Link]

  • Shi, Y. B., et al. (2009). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131.
  • Kaur, H., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]

  • Rosen, B. M., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies.
  • Britton, J., et al. (2018). Automated and Parallel Amide Synthesis. ResearchGate. [Link]

  • Ayogu, J. I., et al. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. [Link]

  • Khan, I., et al. (2021). New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. Bioinorganic Chemistry and Applications. [Link]

  • Kumar, G. S., et al. (2013). Parallel Synthesis of Structurally Diverse Aminobenzimidazole Tethered Sultams and Benzothiazepinones.
  • Abdulrahman, I. Y., & Olusola, L. A. (2018). Synthesis and Characterization of 2-Benzoxazolone and its Derivatives.
  • Arayne, M. S., et al. (2014). Novel derivatives of 5-amino-1-cyclopropyl-7-[(3R,5S)3,5-dimethylpiperazine-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid: Their synthesis, antimicrobial, antifungal, and urease inhibitory studies. Medicinal Chemistry Research, 23(3), 1365-1374.
  • Narjes, F., et al. (2011). Discovery of (7R)-14-cyclohexyl-7-{ amino}-7,8-dihydro-6H-indolo[1,2-e][10][13]benzoxazocine-11-carboxylic acid (MK-3281), a potent and orally bioavailable finger-loop inhibitor of the hepatitis C virus NS5B polymerase. Journal of Medicinal Chemistry, 54(1), 289-301. [Link]

  • Global Substance Registration System. (n.d.). 4-(ACETYLAMINO)-5-CHLORO-2,3-DIHYDRO-7-BENZOFURANCARBOXYLIC ACID. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-amino-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one. Retrieved from [Link]

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Troubleshooting & Optimization

Navigating the Synthesis of 7-Amino-5-chloro-2(3H)-benzoxazolone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-Amino-5-chloro-2(3H)-benzoxazolone. As Senior Application Scientists, we combine in-depth chemical principles with practical, field-tested solutions to guide you through potential synthetic hurdles and ensure the integrity of your research.

I. Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of side products. A common and logical synthetic pathway commences with the dinitration of commercially available 4-chlorophenol, followed by a selective reduction of the nitro groups to primary amines, and finally, cyclization to form the desired benzoxazolone ring.

Synthetic_Pathway A 4-Chlorophenol B 4-Chloro-2,6-dinitrophenol A->B Dinitration (HNO₃, H₂SO₄) C 2,6-Diamino-4-chlorophenol B->C Selective Reduction (e.g., SnCl₂, HCl) D This compound C->D Cyclization (e.g., Phosgene, Urea, CDI)

Caption: Proposed synthetic route for this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, with a focus on identifying and mitigating common side products.

Step 1 & 2: Dinitration and Selective Reduction

Question 1: My nitration of 4-chlorophenol resulted in a low yield of the desired 4-chloro-2,6-dinitrophenol and a complex mixture of products. What went wrong?

Answer:

The nitration of phenols is a highly sensitive reaction, and poor control over reaction conditions can lead to the formation of several side products.

  • Likely Cause:

    • Over-nitration: Excessive nitrating agent or prolonged reaction times can lead to the formation of picric acid (2,4,6-trinitrophenol) if any residual phenol is present.

    • Isomer Formation: While the hydroxyl group directs ortho and para, some degree of 4-chloro-2-nitrophenol (mono-nitrated) may remain if the reaction is incomplete.

    • Oxidation: Strong nitric acid can oxidize the phenol, leading to the formation of polymeric, tar-like substances which are difficult to remove.

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent to control the exothermic reaction.

    • Stoichiometry: Use a carefully measured excess of the nitrating agent (a mixture of nitric and sulfuric acid is common) to ensure complete dinitration.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material and mono-nitrated intermediate.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to remove isomers and other impurities.

Question 2: The reduction of 4-chloro-2,6-dinitrophenol did not yield the expected 2,6-diamino-4-chlorophenol. What are the potential issues?

Answer:

The selective reduction of two nitro groups to primary amines in the presence of a chloro-substituent requires a careful choice of reducing agent and conditions.

  • Likely Cause:

    • Incomplete Reduction: Insufficient reducing agent or reaction time can lead to the presence of mono-amino nitro compounds (e.g., 2-amino-4-chloro-6-nitrophenol).

    • Dehalogenation: Some reducing agents, particularly under harsh conditions (e.g., catalytic hydrogenation with certain catalysts), can cause dehalogenation, leading to the formation of 2,6-diaminophenol.

    • Over-reduction: While less common for nitro groups, very strong reducing agents could potentially affect the aromatic ring.

  • Troubleshooting Protocol:

    • Choice of Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a reliable method for the reduction of aromatic nitro groups without affecting halogens.

    • Stoichiometry and Monitoring: Use a sufficient excess of the reducing agent and monitor the reaction by TLC until both nitro groups are reduced.

    • Work-up: Careful neutralization of the acidic reaction mixture is crucial to precipitate the free amine. The product is often isolated as a hydrochloride salt.

Step 3: Cyclization

The final cyclization step to form the benzoxazolone ring is critical and can be a source of various impurities depending on the chosen reagent.

Cyclization_Side_Products cluster_main Main Reaction cluster_side Potential Side Reactions A 2,6-Diamino-4-chlorophenol B This compound A->B Cyclizing Agent (e.g., CDI, Phosgene, Urea) C Dimerization/Polymerization A->C D Bis-benzoxazolone Formation A->D E Incomplete Cyclization A->E

Caption: Potential side reactions during the cyclization of 2,6-Diamino-4-chlorophenol.

Question 3: I am seeing multiple spots on my TLC after the cyclization reaction. What are the likely side products?

Answer:

The presence of two nucleophilic amino groups and a hydroxyl group on the precursor molecule creates the potential for several side reactions during cyclization.

  • Common Side Products & Their Identification:

Side ProductPlausible CauseIdentification Notes
Dimeric/Polymeric Species Intermolecular reactions between molecules of 2,6-diamino-4-chlorophenol, especially with highly reactive cyclizing agents like phosgene.High molecular weight impurities, often remaining at the baseline of the TLC. May appear as insoluble material.
Bis-benzoxazolone Reaction of both amino groups with the cyclizing agent to form a second benzoxazolone ring.A higher molecular weight product that may have different solubility and chromatographic behavior compared to the desired product.
Unreacted Starting Material Incomplete reaction due to insufficient cyclizing agent, low temperature, or short reaction time.A spot on the TLC corresponding to the starting 2,6-diamino-4-chlorophenol.
Carbamate Intermediate Incomplete cyclization, where the cyclizing agent has reacted with one of the functional groups but the ring has not closed.A more polar intermediate that may be visible on the TLC.
  • Troubleshooting & Mitigation Strategies:

    • Choice of Cyclizing Agent:

      • Phosgene/Triphosgene: Highly reactive and can lead to polymerization. Requires careful control of stoichiometry and addition rate at low temperatures.

      • Urea: A safer alternative, but typically requires high temperatures, which can lead to thermal degradation.

      • 1,1'-Carbonyldiimidazole (CDI): A milder and often preferred reagent that can be used under more controlled conditions, minimizing side reactions.[1]

    • Reaction Conditions:

      • High Dilution: Performing the reaction under high dilution can favor intramolecular cyclization over intermolecular polymerization.

      • Slow Addition: Slow, dropwise addition of the cyclizing agent to the solution of the diaminophenol can help to control the reaction and reduce the formation of oligomers.

      • Temperature Control: The optimal temperature will depend on the cyclizing agent. For highly reactive reagents, low temperatures are preferred.

    • Purification Protocol:

      • Initial Work-up: After the reaction, a standard aqueous work-up is often necessary to remove any remaining reagents and inorganic salts.

      • Column Chromatography: This is often the most effective method for separating the desired product from closely related side products. A silica gel column with a suitable solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) can be employed.

      • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent can be an effective final purification step to obtain a highly pure product.

Question 4: My final product is colored, but I expect a white or off-white solid. What is the cause of the color?

Answer:

Color in the final product is often an indication of impurities arising from oxidation or side reactions.

  • Likely Cause:

    • Oxidation of Aminophenols: The starting material, 2,6-diamino-4-chlorophenol, is susceptible to air oxidation, which can produce colored quinone-imine type structures. This oxidation can occur during the reaction or work-up if not performed under an inert atmosphere.

    • Residual Starting Material: If any unreacted 2,6-diamino-4-chlorophenol remains, it can oxidize over time, leading to discoloration of the final product.

    • Chromophoric By-products: Some of the side products formed during the reaction may be colored.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Thorough Purification: Ensure complete removal of the starting material and colored by-products through chromatography and/or recrystallization. The use of activated carbon during recrystallization can sometimes help to remove colored impurities.[2]

III. References

  • PrepChem. (n.d.). Preparation of 2-amino-4-chlorophenol. [Link]

  • Organic Chemistry Portal. (2016). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[3][4][5]Triazolo[4,3-a]pyridines. [Link]

  • Google Patents. (n.d.). Synthesis device and application of 2, 6-dichloro-4-aminophenol.

  • RSIS International. (n.d.). Purification of Chlorzoxazone by Adsorption. [Link]

Sources

Optimizing reaction conditions for the amination of chlorinated benzoxazolones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of chlorinated benzoxazolones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Benzoxazolones are a valuable scaffold in medicinal chemistry, and the C-N cross-coupling reaction is a critical step in the synthesis of many derivatives.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction conditions.

I. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the palladium-catalyzed amination of chlorinated benzoxazolones?

The reaction, a specific application of the Buchwald-Hartwig amination, follows a well-established catalytic cycle.[2][3][4] It begins with the oxidative addition of the chlorinated benzoxazolone to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by a base leads to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[3][4]

Q2: Why are chlorinated benzoxazolones challenging substrates for amination reactions?

Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[5] This is due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[5] Additionally, the benzoxazolone core itself can present challenges, including potential coordination to the palladium catalyst or sensitivity to the strong bases often employed in these reactions.

Q3: Which catalyst system is recommended for the amination of chlorinated benzoxazolones?

The choice of catalyst is crucial for a successful reaction. Generally, a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is effective.[2] Ligands from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups have shown great success in activating aryl chlorides.[2][4] For particularly challenging substrates, the use of N-heterocyclic carbene (NHC) ligands can also be beneficial.[6]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the amination of chlorinated benzoxazolones.

Issue 1: Low or No Conversion of Starting Material
Potential Causes & Solutions
  • Inactive Catalyst:

    • Diagnosis: This is a common issue. The palladium precatalyst may not have been properly activated to the Pd(0) state, or the active catalyst may have decomposed.

    • Solution:

      • Use a Pre-formed Catalyst: Consider using a commercially available, air-stable Pd(0) precatalyst which can lead to more consistent formation of the active catalytic species.[5]

      • Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.

      • Ligand Choice: Amines can act as ligands and displace the phosphine ligand, leading to catalyst deactivation.[7][8] It can be helpful to add a slight excess of the phosphine ligand relative to the palladium source.[7]

  • Incorrect Base Selection:

    • Diagnosis: The choice of base is critical and its effectiveness is influenced by the electronic properties of the aryl chloride.[9][10][11][12]

    • Solution:

      • Strong Bases: For many aminations of aryl chlorides, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to facilitate the deprotonation of the amine or the palladium-amine complex.[13]

      • Weaker Bases for Sensitive Substrates: If your benzoxazolone contains base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may necessitate higher reaction temperatures or longer reaction times.[3][13]

  • Sub-optimal Solvent:

    • Diagnosis: The solvent can influence catalyst solubility, reaction rate, and even the catalyst's resting state.

    • Solution:

      • Aprotic, Non-polar Solvents: Toluene and dioxane are commonly used and are often effective.[5]

      • Solvent for Iodide Inhibition: When using aryl iodides, less polar solvents like toluene are preferred to prevent the iodide salt byproduct from inhibiting the reaction.[7] While this is less of a concern with chlorides, it's a good general principle to keep in mind.

Issue 2: Formation of Side Products
Potential Causes & Solutions
  • Hydrodehalogenation (Dechlorination):

    • Diagnosis: You observe the formation of the benzoxazolone without the chlorine atom, but also without the desired amine.

    • Solution: This side reaction can be promoted by certain palladium-hydride species. Optimizing the ligand and base combination can help to suppress this pathway. Ensure your solvent and reagents are anhydrous, as water can be a source of protons.

  • Diarylation of Primary Amines:

    • Diagnosis: When using a primary amine, you observe the formation of a product where two benzoxazolone units are attached to the nitrogen.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the primary amine to favor monoarylation.

      • Ligand Selection: Certain ligand systems have been developed to be selective for monoarylation.[14]

  • Homocoupling of the Chlorinated Benzoxazolone:

    • Diagnosis: You observe the formation of a bi-benzoxazolone species.

    • Solution: This is often a sign of poor catalyst performance or incorrect reaction conditions. Re-evaluate your catalyst system, base, and solvent as outlined in "Issue 1".

Issue 3: Difficulty with Product Purification
Potential Causes & Solutions
  • Removal of Palladium Residues:

    • Diagnosis: Your final product is contaminated with residual palladium.

    • Solution:

      • Filtration through Celite: After the reaction, diluting the mixture with a suitable solvent and filtering through a pad of Celite can remove a significant portion of the palladium catalyst.[15]

      • Charcoal Treatment: Dissolving the crude product and treating it with activated charcoal can help adsorb palladium impurities.[16]

      • Silica Gel Chromatography: Careful column chromatography is often necessary for complete removal.

  • Separation from Unreacted Starting Materials or Side Products:

    • Diagnosis: Standard purification techniques are not providing the desired purity.

    • Solution:

      • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[16]

      • Trituration: Suspending the crude product in a solvent in which the desired product is insoluble, but the impurities are soluble, can be an effective purification technique.[16]

III. Experimental Protocols & Data

General Procedure for the Amination of 6-Chloro-1,3-benzoxazol-2(3H)-one

This is a representative procedure and may require optimization for your specific amine and substrate.

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and 6-chloro-1,3-benzoxazol-2(3H)-one (1.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the amine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 1: Screening of Reaction Conditions
EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene10085
2Pd(OAc)₂SPhosNaOtBuToluene10082
3Pd₂(dba)₃XPhosK₃PO₄Dioxane11065
4Pd₂(dba)₃RuPhosCs₂CO₃Toluene11070

Yields are for a model reaction with a generic secondary amine and are for illustrative purposes.

IV. Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues in the amination of chlorinated benzoxazolones.

TroubleshootingWorkflow Start Reaction Issue Identified LowConversion Low or No Conversion Start->LowConversion SideProducts Side Product Formation Start->SideProducts Purification Purification Difficulty Start->Purification Catalyst Check Catalyst System (Activity, Loading, Ligand) LowConversion->Catalyst Dechlorination Hydrodehalogenation? SideProducts->Dechlorination PalladiumRemoval Palladium Residue? Purification->PalladiumRemoval Base Evaluate Base (Strength, Compatibility) Catalyst->Base SolventTemp Optimize Solvent & Temperature Base->SolventTemp Success1 Reaction Optimized SolventTemp->Success1 Diarylation Diarylation? Dechlorination->Diarylation No OptimizeConditions Re-optimize Catalyst/Base/Solvent Dechlorination->OptimizeConditions Yes Homocoupling Homocoupling? Diarylation->Homocoupling No AdjustStoichiometry Adjust Amine Stoichiometry Diarylation->AdjustStoichiometry Yes Homocoupling->Success1 No Homocoupling->OptimizeConditions Yes OptimizeConditions->Success1 AdjustStoichiometry->Success1 Separation Poor Separation? PalladiumRemoval->Separation No CharcoalCelite Use Celite/Charcoal PalladiumRemoval->CharcoalCelite Yes Recrystallize Recrystallize or Triturate Separation->Recrystallize Yes Success2 Product Purified Separation->Success2 No CharcoalCelite->Success2 Recrystallize->Success2

Caption: A decision-tree workflow for troubleshooting amination reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

This diagram illustrates the key steps in the palladium-catalyzed C-N cross-coupling reaction.

CatalyticCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)(Cl)L₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)(NHR'R'')L₂]⁺Cl⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR'R'')L₂ Deprotonation->PdII_Amido BaseH Base-H⁺Cl⁻ Deprotonation->BaseH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArylCl Ar-Cl ArylCl->OxAdd Amine HNR'R'' Amine->AmineCoord

Sources

Technical Support Center: Ensuring the Stability of 7-Amino-5-chloro-2(3H)-benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Amino-5-chloro-2(3H)-benzoxazolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage and handling. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, experience-based advice to ensure the integrity of your experiments.

Introduction: Understanding the Vulnerabilities of this compound

This compound is a valuable heterocyclic compound utilized in various research and development applications. Its structure, featuring an aromatic amine and a lactam (cyclic ester-amide) within the benzoxazolone core, confers both its utility and its inherent vulnerabilities. The primary routes of degradation are hydrolysis of the lactam ring and oxidation of the aromatic amine. Understanding these pathways is critical to maintaining the compound's purity and ensuring the reproducibility of your results.

This guide provides a proactive approach to storage and handling, moving from foundational principles to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and dark environment. A controlled temperature range of 2-8°C is recommended for long-term storage. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For optimal protection, consider storage in an inert atmosphere, such as under argon or nitrogen.

Q2: How does humidity affect the stability of this compound?

Aromatic amines and lactams are susceptible to moisture. Amines are hygroscopic and can absorb water from the air, which can facilitate hydrolytic degradation of the benzoxazolone ring.[1] Therefore, it is crucial to store the compound in a desiccated environment. Using a desiccator or storing the compound with desiccant packs is a highly recommended practice.

Q3: Is this compound sensitive to light?

Yes, compounds with aromatic amine functionalities can be photosensitive. Exposure to UV light can provide the energy to initiate oxidative degradation, leading to the formation of colored impurities. Always store the compound in an amber or opaque vial to protect it from light.

Q4: Can I store the compound in a standard laboratory freezer?

While low temperatures are beneficial, standard freezers can introduce moisture through condensation during temperature cycling and when removing the compound. If freezer storage is necessary, ensure the container is exceptionally well-sealed and allow it to equilibrate to room temperature before opening to prevent moisture condensation on the solid material.

Q5: What materials are compatible for storing this compound?

Glass vials with PTFE-lined caps are ideal for storing this compound. Avoid plastic containers where possible, as plasticizers or other additives could potentially leach into the compound.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section addresses common issues encountered during the use of this compound and provides actionable solutions.

Issue 1: The solid material has developed a yellow or brownish tint over time.

  • Probable Cause: This discoloration is a common indicator of oxidative degradation of the aromatic amine group. This can be triggered by exposure to air (oxygen) and/or light.

  • Preventive Measures:

    • Inert Atmosphere: For long-term storage, purge the vial with an inert gas like argon or nitrogen before sealing.

    • Light Protection: Always use amber vials or wrap clear vials in aluminum foil.

    • Temperature Control: Store at recommended low temperatures (2-8°C) to slow down the rate of oxidation.

  • Corrective Action: If discoloration is observed, the purity of the material should be assessed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation has occurred, the batch may need to be repurified or discarded.

Issue 2: Inconsistent results in aqueous-based assays.

  • Probable Cause: This could be due to the hydrolytic degradation of the benzoxazolone lactam ring in your aqueous experimental media. This hydrolysis is often catalyzed by acidic or basic conditions.

  • Preventive Measures:

    • pH Control: Prepare solutions in buffers at a neutral or slightly acidic pH immediately before use. Avoid highly acidic or basic conditions unless required by the experimental protocol.

    • Fresh Solutions: Do not store stock solutions in aqueous buffers for extended periods. Prepare fresh solutions for each experiment.

  • Corrective Action: Analyze your stock solution for the presence of degradation products. If degradation is suspected, prepare a fresh stock solution and repeat the experiment. Consider using a non-aqueous solvent for the stock solution if compatible with your assay.

Issue 3: Appearance of unexpected peaks in chromatograms during analysis.

  • Probable Cause: The appearance of new peaks is a direct sign of degradation. The nature of these peaks can provide clues about the degradation pathway.

  • Preventive Measures: Implement the stringent storage and handling procedures outlined in this guide.

  • Corrective Action & Analysis:

    • Forced Degradation Studies: To understand the potential degradation products, it is advisable to perform forced degradation studies.[2] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, and light) to generate degradation products.[2] These studies are crucial for developing a stability-indicating analytical method.[3]

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products. This can help in elucidating their structures.

Understanding Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can infer likely pathways based on the chemistry of the benzoxazolone scaffold and related compounds.

Hydrolytic Degradation

The lactam ring in the benzoxazolone structure is susceptible to hydrolysis, which can be catalyzed by both acid and base. This reaction opens the ring to form an amino phenol derivative.

G Compound 7-Amino-5-chloro- 2(3H)-benzoxazolone Intermediate Ring-Opened Intermediate (2-amino-4-chloro-6-hydroxyphenyl)carbamic acid Compound->Intermediate H2O (Acid or Base Catalysis) Product 2,7-Diamino-5-chlorophenol Intermediate->Product Decarboxylation

Caption: Proposed Hydrolytic Degradation Pathway.

Oxidative Degradation

The aromatic amine is prone to oxidation, which can lead to the formation of colored dimeric or polymeric impurities. This process can be complex, but a potential pathway involves the formation of phenoxazinone structures, as has been observed in the degradation of similar benzoxazolinones in soil.[4][5][6][7]

G cluster_0 Oxidative Coupling Molecule1 7-Amino-5-chloro- 2(3H)-benzoxazolone Dimer Phenoxazinone-type Dimer Molecule1->Dimer [O] Molecule2 7-Amino-5-chloro- 2(3H)-benzoxazolone Molecule2->Dimer [O]

Caption: Hypothetical Oxidative Dimerization Pathway.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

A robust stability-indicating HPLC method is essential for monitoring the purity of this compound.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid or phosphate buffer at pH 3)
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the UV spectrum of the pure compound
Injection Volume 10 µL
Sample Preparation Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or methanol)
Protocol 2: Forced Degradation Study Workflow

This workflow is designed to intentionally degrade the compound to identify potential impurities and validate the stability-indicating nature of your analytical method.

G start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (Solution, UV/Vis light) start->photo analysis Analyze all samples by Stability-Indicating HPLC/LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products and Validate Analytical Method analysis->end

Caption: Workflow for a Forced Degradation Study.

By implementing these guidelines, you can significantly enhance the stability of your this compound, leading to more reliable and reproducible experimental outcomes.

References

  • MedCrave. Forced degradation studies. J Anal Pharm Res. 2016;3(6):387-390. Available from: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • Macías FA, Oliveros-Bastidas A, Marín D, Castellano D, Simonet AM, Molinillo JM. Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. J Agric Food Chem. 2005;53(3):554-561.
  • Gassa A, et al. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Int J Anal Chem. 2013;2013:892375.
  • Fomsgaard IS, Mortensen AG, Carlsen SC. Biotransformation of 2-benzoxazolinone to 2-amino-(3H)-phenoxazin-3-one and 2-acetylamino-(3H)-phenoxazin-3-one in soil. Environ Toxicol Chem. 2006;25(1):57-64.
  • Gagliardi L, et al. Soil transformation of 2(3H)-benzoxazolone of rye into phytotoxic 2-amino-3H-phenoxazin-3-one. J Chem Ecol. 1992;18(10):1683-1691.
  • Macías FA, et al. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. J Agric Food Chem. 2004;52(21):6402-6407.
  • Macías FA, Oliveros-Bastidas A, Marín D, Castellano D, Simonet AM, Molinillo JM. Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. J Agric Food Chem. 2005;53(3):554-561.

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Amino-5-chloro-2(3H)-benzoxazolone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals who are transitioning the synthesis of 7-Amino-5-chloro-2(3H)-benzoxazolone from bench-scale to the multi-gram quantities required for preclinical in vivo evaluation. We will address common challenges, provide a detailed scaled-up protocol, and offer insights grounded in chemical principles to ensure a robust, reproducible, and successful scale-up campaign.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are critical to consider before initiating a scale-up synthesis.

Q1: What are the primary challenges when scaling the synthesis of substituted benzoxazolones?

A1: Scaling up benzoxazolone synthesis introduces several challenges not always apparent at the milligram scale. The primary hurdles include:

  • Thermal Management: Cyclization reactions to form the benzoxazolone core are often conducted at elevated temperatures, sometimes in a solvent-free melt phase.[1] Heat distribution in larger reactors can be uneven, leading to localized overheating, decomposition of materials, and the formation of intractable tars.

  • Reagent Stoichiometry and Addition: On a large scale, the order and rate of reagent addition become critical. For instance, a slight excess of a reagent like urea might be beneficial on a small scale but can lead to significant side product formation (e.g., biuret) at a larger scale.[1]

  • Purification Strategy: Column chromatography, while effective for small quantities, is often impractical and costly for multi-gram or kilogram-scale purification. Developing a robust crystallization or precipitation procedure is paramount for isolating the final compound with the high purity required for in vivo studies.

  • Safety Considerations: Reagents used in these syntheses can be hazardous. For example, some routes may employ phosgene derivatives or highly toxic cyanating agents like cyanogen bromide.[2] A thorough safety review and process hazard analysis are essential before scaling up.

Q2: What level of purity is required for this compound intended for in vivo studies, and how is it confirmed?

A2: For in vivo studies, the purity of the active pharmaceutical ingredient (API) is of utmost importance to ensure that the observed biological effects are attributable to the compound of interest and not to impurities.

  • Purity Threshold: A purity of >98% as determined by HPLC is generally considered the minimum standard. Any single impurity should ideally be below 0.1%.

  • Residual Solvents: Solvents used in the final purification steps must be removed to levels compliant with regulatory guidelines (e.g., ICH Q3C). This is typically confirmed by Gas Chromatography (GC) with headspace analysis.

  • Inorganic Impurities: The material should be free of residual metals (e.g., from catalysts) and inorganic salts from the workup.

  • Endotoxin Testing: For parenteral administration, the final compound must be tested for and be within acceptable limits of bacterial endotoxins.

  • Structural Confirmation: The identity of each new batch must be unequivocally confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Elemental Analysis.

Q3: Which synthetic route is most amenable to scaling up for this specific molecule?

A3: While multiple routes to the benzoxazolone core exist, a robust and scalable synthesis for this compound often involves a two-step sequence starting from a commercially available, appropriately substituted nitrophenol. This approach avoids the direct use of a diamine, which can be prone to oxidation. The general strategy is:

  • Cyclization: Reaction of 2-amino-4-chloro-6-nitrophenol with a carbonylating agent to form the benzoxazolone ring.

  • Reduction: Reduction of the nitro group to the target primary amine.

This sequence is advantageous because the electron-withdrawing nitro group can facilitate the initial cyclization, and the reduction of a nitro group is a well-understood, high-yielding, and scalable transformation.

Section 2: Troubleshooting Guide for Scaled-Up Synthesis

This guide provides solutions to specific problems that may arise during the scale-up process.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Cyclized Intermediate 1. Incomplete Reaction: Insufficient temperature or reaction time.[1] 2. Suboptimal Carbonyl Source: The chosen reagent (e.g., urea, triphosgene, CDI) may not be efficient under the scaled-up conditions. 3. Starting Material Impurity: Impurities in the 2-amino-4-chloro-6-nitrophenol can inhibit the reaction.[1][3]1. Optimize Conditions: Monitor the reaction by TLC or HPLC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature by 5-10 °C increments. 2. Evaluate Reagents: If using urea, ensure anhydrous conditions and a slight excess (1.5-2.0 equiv.). Consider alternative reagents like 1,1'-Carbonyldiimidazole (CDI) which often provides milder reaction conditions. 3. Re-purify Starting Material: Recrystallize the starting nitrophenol before use to ensure high purity.
Formation of Dark, Tarry Side Products 1. Decomposition: Excessive reaction temperature can cause decomposition of the starting material or product.[1] 2. Oxidation: The aminophenol moiety is susceptible to air oxidation, especially at high temperatures in the presence of base.1. Precise Temperature Control: Use a temperature-controlled reactor with efficient stirring to avoid hot spots. Do not exceed the optimal reaction temperature. 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.
Incomplete Nitro Group Reduction 1. Catalyst Inactivation: The reduction catalyst (e.g., Pd/C, SnCl₂) may be poisoned by impurities or lose activity. 2. Insufficient Reductant: The amount of reducing agent (e.g., H₂, NaBH₄, SnCl₂) may be insufficient for the scale. 3. Poor Mass Transfer (for H₂): Inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen gas.1. Use Fresh Catalyst: Ensure the catalyst is fresh and active. For catalytic hydrogenation, a catalyst loading of 5-10 mol% is typical. 2. Increase Reductant: Add the reducing agent in slight excess (e.g., 1.1-1.2 equivalents for chemical reductants). 3. Improve Agitation: Use an appropriately sized mechanical stirrer to ensure the catalyst remains suspended and gas is effectively dispersed.
Difficulty in Final Product Purification 1. Oily Product: The product may initially separate as an oil instead of a solid, trapping impurities. 2. Poor Crystal Formation: The chosen solvent system may not be optimal for inducing crystallization at a larger scale.1. Solvent Screen: Perform a small-scale solvent screen to identify an anti-solvent that can induce precipitation or a solvent system suitable for recrystallization (e.g., Ethanol/Water, Ethyl Acetate/Hexanes). 2. Seeding: Use a small amount of pure, crystalline material to seed the solution, which can promote the growth of larger, purer crystals. Trituration with a suitable solvent can also be effective.

Section 3: Scaled-Up Synthesis Protocol

This protocol describes a representative two-step synthesis for producing multi-gram quantities of this compound.

Visual Workflow of the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction SM 2-Amino-4-chloro-6-nitrophenol INT 5-Chloro-7-nitro-2(3H)-benzoxazolone SM->INT  1. CDI, THF  2. Reflux INT_Step2 5-Chloro-7-nitro-2(3H)-benzoxazolone FP This compound INT_Step2->FP  SnCl2·2H2O  Ethanol, Reflux

Caption: Two-step synthesis pathway for the target compound.

Step 1: Synthesis of 5-Chloro-7-nitro-2(3H)-benzoxazolone

Rationale: This step utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe and effective alternative to phosgene for the cyclization. Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve the starting materials and its appropriate boiling point for the reaction.

ReagentMW ( g/mol )Equiv.Amount (g)Moles (mol)
2-Amino-4-chloro-6-nitrophenol188.561.050.00.265
1,1'-Carbonyldiimidazole (CDI)162.151.251.50.318
Tetrahydrofuran (THF), anhydrous--1.0 L-

Procedure:

  • To a 2 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-Amino-4-chloro-6-nitrophenol (50.0 g, 0.265 mol).

  • Add anhydrous THF (1.0 L) and stir to dissolve the starting material.

  • In portions, carefully add CDI (51.5 g, 0.318 mol) to the solution at room temperature. Effervescence (imidazole formation) will be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting aminophenol spot is no longer visible.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to approximately half its original volume.

  • Pour the concentrated mixture into 1.5 L of cold water with vigorous stirring.

  • A yellow precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, wash thoroughly with water (3 x 200 mL), and then with a small amount of cold ethanol (50 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield 5-Chloro-7-nitro-2(3H)-benzoxazolone as a yellow solid. (Expected yield: 85-95%).

Step 2: Synthesis of this compound

Rationale: Tin(II) chloride is a classic, effective, and scalable reagent for the reduction of aromatic nitro groups in the presence of other functional groups like the benzoxazolone core. Ethanol is a suitable solvent that is easily removed.

ReagentMW ( g/mol )Equiv.Amount (g)Moles (mol)
5-Chloro-7-nitro-2(3H)-benzoxazolone214.561.048.00.224
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.634.0202.10.896
Ethanol (200 proof)--1.2 L-

Procedure:

  • To a 3 L, three-necked, round-bottomed flask equipped with a mechanical stirrer and reflux condenser, add 5-Chloro-7-nitro-2(3H)-benzoxazolone (48.0 g, 0.224 mol) and ethanol (1.2 L).

  • Stir the suspension and add Tin(II) chloride dihydrate (202.1 g, 0.896 mol).

  • Heat the mixture to reflux (approx. 78 °C). The reaction is typically complete within 2-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting nitro compound is fully consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 1.5 kg).

  • Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Caution: This is an exothermic process and will generate CO₂ gas. Add the base slowly to control the foaming.

  • The product will precipitate out of the solution. Stir for 1 hour.

  • Collect the solid by vacuum filtration. Wash the filter cake extensively with water (3 x 300 mL) to remove tin salts.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as an off-white to light brown solid.

  • Dry the final product in a vacuum oven at 60 °C to a constant weight. (Expected yield: 75-85%).

Section 4: Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing common issues during the scale-up process.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield or Incomplete Reaction Start->LowYield Impurity Significant Impurity Profile Start->Impurity Physical Physical State Issue (Oiling out, poor filtration) Start->Physical CheckTLC Check TLC/HPLC: Starting Material (SM) present? LowYield->CheckTLC IDImpurity Attempt to identify impurity (TLC, LC-MS). Impurity->IDImpurity SolventScreen Perform solvent screen for recrystallization or anti-solvent precipitation. Physical->SolventScreen Triturate Triturate with a non-polar solvent (e.g., hexanes, ether) to induce solidification. Physical->Triturate ExtendRxn Extend reaction time or increase temperature cautiously. CheckTLC->ExtendRxn Yes CheckReagents SM consumed, but yield is low. Review workup & purification steps. Check for product loss in aqueous layers. CheckTLC->CheckReagents No CheckPurity Verify purity of starting materials and reagents. ExtendRxn->CheckPurity SideProduct Known side product? (e.g., from decomposition) IDImpurity->SideProduct Yes UnknownProduct Unknown impurity? IDImpurity->UnknownProduct No OptimizeCond Optimize conditions: - Lower temperature - Use inert atmosphere - Check reagent stoichiometry SideProduct->OptimizeCond ReevaluatePurification Re-evaluate purification method: - Different recrystallization solvent - pH adjustment during workup UnknownProduct->ReevaluatePurification

Sources

Technical Support Center: Navigating the Challenges in the Purification of Polar Benzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with polar benzoxazolone derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered purification challenges. The inherent polarity of many biologically active benzoxazolone derivatives, while often beneficial for their pharmacological profile, presents a unique set of hurdles in achieving high purity. This resource aims to equip you with the knowledge to overcome these obstacles efficiently and effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns that arise during the purification of polar benzoxazolone derivatives.

Q1: What makes polar benzoxazolone derivatives so challenging to purify?

A1: The primary challenges stem from their high polarity. This characteristic can lead to several issues, including:

  • Poor retention in reversed-phase chromatography: Highly polar compounds have a strong affinity for the polar mobile phase and interact weakly with the nonpolar stationary phase, often leading to elution at or near the solvent front.[1][2]

  • Strong binding and potential degradation on normal-phase silica gel: The polar nature of these compounds can cause them to bind very strongly to the acidic silanol groups on standard silica gel, leading to poor elution, band broadening, and in some cases, on-column degradation.[3][4]

  • Difficulties in crystallization: Their high solubility in commonly used polar solvents can make it challenging to achieve the supersaturation needed for crystallization.[2][5]

  • Co-elution with polar impurities: Starting materials, reagents, and byproducts in the synthesis of benzoxazolone derivatives are often polar themselves, making chromatographic separation difficult.[6]

Q2: Which purification techniques are generally most effective for these compounds?

A2: The choice of technique is highly dependent on the specific properties of your derivative and the impurities present. However, for polar benzoxazolone derivatives, the following are often the most successful:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often the preferred method for highly polar compounds as it utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting retention.[2][3]

  • Reversed-Phase Chromatography (RPC) with modifications: While standard C18 columns can be problematic, using polar-endcapped columns or certain ion-pairing agents can significantly improve retention and peak shape.[2][7]

  • Mixed-Mode Chromatography: This approach, which combines multiple separation mechanisms like reversed-phase and ion-exchange, can be very powerful for separating complex mixtures of polar compounds.[8][9][10]

  • Supercritical Fluid Chromatography (SFC): This "green" chromatography technique can be particularly advantageous for purifying polar compounds and is an excellent alternative to traditional methods.[11]

Q3: My polar benzoxazolone derivative appears to be degrading on my silica gel column. What can I do?

A3: Degradation on silica gel is a common issue for compounds sensitive to acidic conditions. Here are several strategies to mitigate this:

  • Deactivate the silica gel: You can neutralize the acidic sites on the silica by pre-treating the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine or ammonia in methanol, before loading your sample.[1][3][12]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase such as diol or amino.[1][3]

  • Switch to reversed-phase flash chromatography: If your compound has some hydrophobic character, this can be a viable alternative to avoid the acidity of silica gel.[1]

Troubleshooting Guide: Chromatographic Purification

This section provides a more detailed, step-by-step approach to troubleshooting common issues encountered during the chromatographic purification of polar benzoxazolone derivatives.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Symptoms: Your compound elutes in the void volume or very early, with little to no separation from other polar components.

Causality: The high polarity of your benzoxazolone derivative leads to a much stronger affinity for the polar mobile phase (e.g., water/acetonitrile) than for the nonpolar stationary phase (e.g., C18).

Troubleshooting Workflow:

start Poor Retention on C18 step1 Decrease Organic Modifier (e.g., lower % ACN/MeOH) start->step1 Initial Adjustment step2 Use a Polar-Embedded or Polar-Endcapped Column step1->step2 If retention is still poor step3 Consider HILIC step2->step3 For very polar compounds step5 Add Ion-Pairing Reagents (if MS compatibility is not required) step2->step5 Alternative for ionic compounds step4 Explore Mixed-Mode Chromatography step3->step4 If HILIC fails or for complex mixtures

Caption: Decision workflow for improving retention in reversed-phase HPLC.

Detailed Solutions:

StrategyRationaleKey Considerations
Decrease Organic Modifier A lower percentage of organic solvent in the mobile phase increases its polarity, promoting greater interaction between the polar analyte and the stationary phase.[2]Be aware of the pressure limitations of your HPLC system. Some C18 columns are not stable in 100% aqueous mobile phases.
Use a Polar-Embedded or Polar-Endcapped Column These columns have modifications to the stationary phase that improve retention of polar compounds.[2][7]These columns may have different selectivity compared to standard C18 columns, requiring some method re-optimization.
Switch to HILIC HILIC is specifically designed for the retention of highly polar compounds. It uses a polar stationary phase and a mobile phase with a high organic content.[3]HILIC can require longer equilibration times than reversed-phase methods. The sample diluent should match the initial mobile phase conditions to ensure good peak shape.
Employ Mixed-Mode Chromatography These columns offer multiple interaction mechanisms (e.g., reversed-phase and ion-exchange), providing unique selectivity for polar and ionizable compounds.[8][9][10]Method development can be more complex due to the multiple variables that can be adjusted (e.g., pH, ionic strength, organic solvent content).[10]
Add Ion-Pairing Reagents For ionizable benzoxazolone derivatives, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral complex that is better retained on a reversed-phase column.Ion-pairing reagents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).[10]
Issue 2: Peak Tailing in HPLC

Symptoms: Asymmetrical peaks with a "tail" extending from the back of the peak.

Causality: Peak tailing for polar, potentially basic, benzoxazolone derivatives is often caused by secondary interactions with acidic silanol groups on the silica backbone of the stationary phase.

Troubleshooting Workflow:

start Peak Tailing Observed step1 Adjust Mobile Phase pH start->step1 step2 Add a Competing Base (e.g., Triethylamine) step1->step2 If tailing persists step3 Use a Highly Deactivated, End-Capped Column step2->step3 If additives are undesirable or ineffective step4 Consider HILIC or Mixed-Mode Chromatography step3->step4 For persistent issues

Caption: Troubleshooting workflow for peak tailing in HPLC.

Detailed Solutions:

StrategyRationaleKey Considerations
Adjust Mobile Phase pH For basic benzoxazolone derivatives, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[1]Ensure your compound and the column are stable at the chosen pH.
Add a Competing Base A small amount of a competing base, like triethylamine (TEA), in the mobile phase can mask the active silanol sites and improve peak shape.[1]TEA can suppress ionization in MS and may be difficult to remove from the final product in preparative chromatography.
Use a Highly Deactivated Column Modern, highly end-capped columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[1]These columns can be more expensive, but often provide superior performance for challenging compounds.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful purification technique for solid compounds, but can be challenging for highly polar molecules.

Issue: Failure to Crystallize or "Oiling Out"

Symptoms: Instead of forming crystals upon cooling, your compound either remains in solution or separates as an oily liquid.

Causality: This is often due to the solution being too concentrated, cooling too quickly, or the presence of impurities that inhibit crystal formation. Highly polar compounds can also have very high solubility in polar solvents, making it difficult to achieve the necessary supersaturation.

Troubleshooting Workflow:

start Compound 'Oils Out' or Fails to Crystallize step1 Add More Solvent start->step1 If oiling out occurs step2 Slow Cooling step1->step2 After redissolving step3 Induce Crystallization step2->step3 If no crystals form step4 Change Solvent System step3->step4 If induction fails

Caption: Troubleshooting workflow for crystallization issues.

Detailed Solutions:

StrategyRationaleKey Considerations
Add More Solvent If the solution is too concentrated, the compound may "crash out" as an oil. Adding a small amount of hot solvent can redissolve the oil, allowing for slower, more controlled crystallization upon cooling.[3][5]Use the minimum amount of hot solvent necessary to just dissolve the solid to maximize recovery.[3]
Slow Cooling Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals.[5]Insulating the flask can help to slow the cooling process.
Induce Crystallization Sometimes, a nucleation site is needed to initiate crystal growth. This can be achieved by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of the pure compound.[3]Seed crystals should be very small to avoid causing the entire sample to crash out too quickly.
Change Solvent System The ideal recrystallization solvent will dissolve the compound when hot but not when cold. If a single solvent doesn't work, a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective.[3][13][14]The "poor" solvent should be miscible with the "good" solvent. Add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to clarify before cooling.

Experimental Protocols

Protocol 1: Deactivation of a Silica Gel Column for Flash Chromatography
  • Prepare the deactivating solvent: Create a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[1]

  • Pack the column: Pack your flash chromatography column with silica gel as you normally would.

  • Flush the column: Flush the packed column with 2-3 column volumes of the deactivating solvent.

  • Equilibrate the column: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[1]

  • Load your sample and elute: Proceed with your standard flash chromatography protocol.

Protocol 2: General Method for HILIC
  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) acetonitrile:water with a buffer (e.g., 10 mM ammonium formate).

    • Mobile Phase B: 50:50 (v/v) acetonitrile:water with the same buffer.[1]

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (high percentage of Mobile Phase A) for a sufficient time, which may be longer than for reversed-phase columns.

  • Sample Preparation: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition. A 75/25 acetonitrile-methanol mix is often a good starting point.[11]

  • Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% A). Run a linear gradient to increase the aqueous content (e.g., to 40% B over 15 minutes).[11]

  • Hold and Re-equilibrate: Hold at the final gradient composition for a few minutes to ensure all compounds have eluted, then return to the initial conditions and re-equilibrate the column before the next injection.[11]

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. [Link]

  • Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column. [Link]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Separation of 2(3H)-Benzoxazolone, 6-chloro-3-(chloromethyl)- on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • Molecularly imprinted polymer-specific solid-phase extraction for the determination of 4-hydroxy-2(3H)benzoxazolone isolated fro - AVESİS. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting. [Link]

  • Substances yield after recrystallization from different solvents. - ResearchGate. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • Benzoxazolinone - Solubility of Things. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives - PubMed. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives - ResearchGate. [Link]

  • Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds - MDPI. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed. [Link]

  • Chiral Drug Separation. [Link]

  • synthesis and charcterization of 2-benzoxazolone and its derivatives - ResearchGate. [Link]

  • Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole - PubMed. [Link]

  • Chiral switches versus de novo enantiomerically pure compounds. [Link]

  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google P
  • Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity - PubMed. [Link]

  • Benzoxazole synthesis - Organic Chemistry Portal. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. [Link]

  • The solubility of benzoic acid in seven solvents. - ResearchGate. [Link]

  • Benzoyl peroxide solubility and stability in hydric solvents - PubMed. [Link]

Sources

Technical Support Center: Quantification of 7-Amino-5-chloro-2(3H)-benzoxazolone in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the method development and quantification of 7-Amino-5-chloro-2(3H)-benzoxazolone in biological samples. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the robustness and reliability of your analytical method.

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate quantification of this analyte in biological matrices such as plasma and urine is critical for pharmacokinetic, toxicokinetic, and metabolism studies. This guide will focus on a developed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, a powerful and widely used technique for bioanalysis due to its high sensitivity and selectivity.

The following sections are structured to anticipate and address common challenges encountered during method development, validation, and routine sample analysis.

Part 1: Recommended Analytical Method - LC-MS/MS

A robust LC-MS/MS method is proposed for the quantification of this compound. The principles outlined here are based on established practices for similar small molecules and should be optimized and validated in your laboratory.

Sample Preparation: Protein Precipitation

For plasma samples, protein precipitation is a straightforward and effective method for removing the bulk of proteinaceous material.[2][3]

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase promotes the protonation of the analyte, enhancing chromatographic peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for a wide range of compounds.
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.A gradient elution is necessary to ensure the timely elution of the analyte while also cleaning the column of more hydrophobic matrix components.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 40°CMaintaining a constant and elevated column temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[4]
Injection Volume 5 µLA small injection volume helps to minimize potential matrix effects and column overloading.
Mass Spectrometry Conditions
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amino group on the analyte is readily protonated, making positive ion mode suitable for sensitive detection.
Scan Type Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Precursor Ion (Q1) To be determined by infusionThe protonated molecular ion [M+H]⁺ of this compound.
Product Ion (Q3) To be determined by infusion and collision-induced dissociationA stable and abundant fragment ion resulting from the collision of the precursor ion.
Collision Energy To be optimizedThe voltage applied to induce fragmentation, which needs to be optimized for the specific analyte to maximize the product ion signal.
Dwell Time 100 msThe time spent acquiring data for each MRM transition, which should be sufficient to obtain at least 15-20 data points across a chromatographic peak.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with silanol groups on the column. - Column overload. - Mismatch between injection solvent and mobile phase.- Ensure the mobile phase pH is low enough (e.g., with 0.1% formic acid) to suppress silanol activity. - Reduce the injection volume or sample concentration. - Reconstitute the sample in the initial mobile phase.[5]
Poor Peak Shape (Fronting) - Column overload. - Sample solvent stronger than the mobile phase.- Dilute the sample. - Ensure the reconstitution solvent is weaker than the mobile phase at the start of the gradient.
Inconsistent Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Column temperature variations.- Increase the column equilibration time between injections.[6] - Prepare fresh mobile phase daily and degas thoroughly. Check the pump for leaks or pressure fluctuations. - Use a column oven to maintain a stable temperature.[6]
High Backpressure - Blockage in the system (e.g., guard column, column frit). - Particulate matter from the sample. - Buffer precipitation.- Replace the guard column. Reverse flush the analytical column (if recommended by the manufacturer). - Ensure adequate sample cleanup and filtration. - Ensure mobile phase components are fully dissolved and miscible.
Ghost Peaks - Carryover from a previous injection. - Contamination in the mobile phase or system. - Late eluting compounds from a previous run.- Optimize the needle wash procedure in the autosampler. - Use high-purity solvents and prepare fresh mobile phases. - Extend the gradient run time or include a high-organic wash step at the end of each run.
Mass Spectrometry Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low Sensitivity / No Signal - Incorrect MS parameters (precursor/product ions, collision energy). - Ion suppression from matrix components. - Analyte degradation. - Dirty ion source.- Optimize MS parameters by infusing a standard solution of the analyte. - Improve sample cleanup (e.g., consider solid-phase extraction). Adjust chromatography to separate the analyte from co-eluting matrix components.[7] - Check sample stability under storage and processing conditions. - Clean the ion source according to the manufacturer's instructions.
High Background Noise - Contaminated mobile phase or LC system. - Electrical noise. - In-source fragmentation.- Use LC-MS grade solvents and additives. Flush the LC system. - Ensure proper grounding of the instrument. - Optimize source parameters (e.g., temperature, gas flows) to minimize fragmentation before the mass analyzer.
Inconsistent Signal Intensity - Matrix effects (ion suppression or enhancement).[4][7] - Unstable spray in the ESI source. - Inconsistent sample preparation.- Use a stable isotope-labeled internal standard to compensate for matrix effects. - Check for clogs in the ESI needle. Optimize source position and gas flows. - Ensure consistent and precise execution of the sample preparation protocol.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for this compound in urine?

For urine samples, which typically have a lower protein content than plasma, a "dilute-and-shoot" approach may be sufficient.[8] However, for cleaner extracts and to minimize matrix effects, Solid-Phase Extraction (SPE) is recommended.[9] A mixed-mode cation exchange SPE sorbent could be effective, as it would retain the basic analyte while allowing neutral and acidic interferences to be washed away.

Q2: How do I choose an appropriate internal standard?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or ¹⁵N₂-labeled this compound). A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for variations in sample preparation and instrument response. If a SIL internal standard is not available, a close structural analog can be used, but it must be demonstrated that it does not suffer from differential matrix effects.

Q3: What are matrix effects and how can I assess them?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, leading to ion suppression or enhancement.[7][10] This can significantly impact the accuracy and precision of quantification.[4] A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

Q4: My calibration curve is not linear. What should I do?

Non-linearity can be caused by several factors:

  • Detector saturation: If the concentration range is too high, the detector can become saturated. Try reducing the upper limit of your calibration range.

  • Matrix effects: At higher concentrations, matrix effects can become more pronounced and non-linear.

  • Inappropriate regression model: A weighted linear regression (e.g., 1/x or 1/x²) may be more appropriate if the variance is not constant across the concentration range.

Q5: What are the key validation parameters I need to assess for this bioanalytical method?

According to regulatory guidelines from agencies like the FDA, a full validation of a bioanalytical method should include the assessment of:[5][11]

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve

  • Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, bench-top, long-term, and stock solution)

Part 4: Visualizations and Workflows

Experimental Workflow Diagram

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Overview of the analytical workflow from sample preparation to data analysis.

Troubleshooting Logic Diagram

Troubleshooting Logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention Inconsistent Retention Time? start->retention sensitivity Low Sensitivity? start->sensitivity peak_shape->retention No check_ph Check Mobile Phase pH peak_shape->check_ph Yes reduce_conc Reduce Sample Concentration peak_shape->reduce_conc Yes retention->sensitivity No check_equilibration Increase Equilibration Time retention->check_equilibration Yes check_pump Check Pump and Connections retention->check_pump Yes optimize_ms Optimize MS Parameters sensitivity->optimize_ms Yes improve_cleanup Improve Sample Cleanup sensitivity->improve_cleanup Yes

Caption: A logical approach to troubleshooting common analytical issues.

References

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  • Phenomenex. (2023). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

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  • Zhang, Y., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. [Link]

  • Das, S., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 7-Amino-5-chloro-2(3H)-benzoxazolone and Other Benzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazolone scaffold is a "privileged" heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic regions, make it an ideal framework for drug design.[2][3] This guide provides a comparative analysis of the biological activity of a specific derivative, 7-Amino-5-chloro-2(3H)-benzoxazolone, in relation to other key benzoxazolone analogs. We will delve into the structure-activity relationships that govern their efficacy and present supporting experimental data and protocols for researchers in drug discovery and development.

The diverse biological profile of benzoxazolone derivatives encompasses anticancer, analgesic, anti-inflammatory, and neuroprotective activities.[2][3] Several benzoxazolone-based molecules have been commercialized, and others are currently in clinical trials, underscoring the therapeutic potential of this chemical class.[2][3]

The Influence of Substitution on Biological Activity: A Structure-Activity Relationship (SAR) Overview

The biological activity of benzoxazolone derivatives is intricately linked to the nature and position of substituents on the benzene and oxazolone rings.[2] Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective therapeutic agents.

For instance, substitutions at the C-5 and C-6 positions of the benzoxazolone ring have been shown to significantly impact activity.[3] Electron-withdrawing groups, such as chlorine, at the 5-position can enhance the potency of certain biological effects.[4] This is attributed to the increased electrophilicity of the benzoxazolone core, which can facilitate interactions with biological targets.[4] The presence of a chlorine atom at the 5-position has been associated with promising anticancer and antimicrobial activities.[5][6]

Furthermore, the introduction of an amino group, particularly at the 7-position, can modulate the compound's properties. Amino groups can participate in hydrogen bonding and alter the electronic distribution of the ring system, potentially leading to enhanced or novel biological activities. While specific data for the 7-amino-5-chloro derivative is sparse in readily available literature, we can infer its potential activity profile by comparing it with related analogs.

Comparative Biological Activity

To provide a clear comparison, the following table summarizes the reported biological activities of various benzoxazolone derivatives. This allows for an indirect assessment of the potential of this compound.

Compound/DerivativeSubstitution PatternKey Biological ActivitiesSupporting Evidence/Notes
This compound 5-Chloro, 7-AminoPredicted: Antimicrobial, Anticancer, Analgesic, Anti-inflammatoryBased on SAR of related compounds. The 5-chloro group is known to enhance antimicrobial and anticancer effects. The 7-amino group may further modulate these activities.
5-Chloro-2(3H)-benzoxazolone Derivatives5-ChloroAntibacterial, Antifungal, Analgesic, Anti-inflammatory[6][7]The 5-chloro substitution is a key feature in several biologically active benzoxazolones.[6]
6-Acyl-3-substituted-2(3H)-benzoxazolone Derivatives6-AcylPotent Analgesic and Anti-inflammatory[8]These compounds have shown significant inhibition of carrageenan-induced paw edema.[8]
Benzoxazolone CarboxamidesVariedPotent Acid Ceramidase Inhibitors (Anticancer)[4][9]Electron-withdrawing groups on the benzoxazolone ring enhance inhibitory activity.[4]
2-Mercaptobenzoxazole Derivatives2-MercaptoAnalgesic and Anti-inflammatory[10][11]Some derivatives showed stronger analgesic effects than diclofenac sodium.[11]
Dimerized Benzoxazolone DerivativesDimeric StructuresSignificant Anti-inflammatory and Analgesic Activity[12]These compounds inhibit inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB).[12]

In-Depth Look at Key Biological Activities

Antimicrobial Activity

Benzoxazolone derivatives have demonstrated significant potential as antimicrobial agents, acting against both bacteria and fungi.[6][13] The presence of a halogen, particularly chlorine, at the 5-position of the benzoxazolone ring has been shown to be a critical determinant of antimicrobial efficacy.[6]

Hypothesized Activity of this compound: Based on the established SAR, the 5-chloro substituent in this compound is expected to confer significant antimicrobial properties. The 7-amino group may further enhance this activity through increased interaction with microbial targets.

Analgesic and Anti-inflammatory Activities

A substantial body of research has highlighted the analgesic and anti-inflammatory properties of benzoxazolone derivatives.[8][14][15] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[16]

Hypothesized Activity of this compound: It is plausible that this compound will exhibit analgesic and anti-inflammatory effects. The chloro and amino substituents can influence the molecule's ability to interact with the active site of COX enzymes or other inflammatory targets.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed methodologies for key biological assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Microbial Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight at 37°C.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound and other benzoxazolone derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Compound Dilutions B->C D Incubate at 37°C C->D E Observe for Microbial Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

Protocol 2: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is widely used to screen for acute anti-inflammatory activity.[14]

Methodology:

  • Animal Acclimatization:

    • Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Compound Administration:

    • Administer the test compounds (e.g., this compound) and a reference drug (e.g., Indomethacin) orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Paw_Edema_Workflow A Animal Acclimatization B Administer Test Compound A->B C Inject Carrageenan B->C D Measure Paw Volume at Intervals C->D E Calculate % Inhibition of Edema D->E

Caption: Carrageenan-induced paw edema workflow.

Conclusion and Future Directions

The benzoxazolone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While direct comparative data for this compound is limited, a comprehensive analysis of the structure-activity relationships of related compounds suggests its potential as a potent antimicrobial, analgesic, and anti-inflammatory agent. The presence of the 5-chloro and 7-amino substituents are key features that are likely to confer a unique and potent biological activity profile.

Further experimental evaluation of this compound using the standardized protocols outlined in this guide is warranted to fully elucidate its therapeutic potential. Comparative studies against a panel of other benzoxazolone derivatives will provide a clearer understanding of its relative efficacy and selectivity, paving the way for its potential development as a novel therapeutic agent.

References

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A Comparative Guide to the Bioactivity of 7-Amino-5-chloro-2(3H)-benzoxazolone and 7-nitro-5-chloro-2(3H)-benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2(3H)-benzoxazolone scaffold is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Its structural features allow it to mimic phenol or catechol moieties, leading to broad therapeutic applications, including analgesic, anti-inflammatory, antipsychotic, and neuroprotective agents.[1] This guide provides a comparative analysis of two specific derivatives: 7-Amino-5-chloro-2(3H)-benzoxazolone and 7-nitro-5-chloro-2(3H)-benzoxazolone. While direct comparative bioactivity data for these two specific molecules is not extensively available in the public domain, this document will extrapolate their potential activities based on the known biological effects of the benzoxazolone core and the influence of the amino and nitro functional groups. We will also present hypothetical, yet robust, experimental protocols for a head-to-head comparison of their bioactivities.

The core structure, 5-chloro-2(3H)-benzoxazolone, is a key intermediate in the synthesis of various biologically active derivatives.[2][3][4] The introduction of a nitro or an amino group at the 7-position is expected to significantly modulate the compound's electronic properties and, consequently, its biological activity.

Chemical Structures and Properties

FeatureThis compound7-nitro-5-chloro-2(3H)-benzoxazolone
Molecular Formula C₇H₅ClN₂O₂C₇H₃ClN₂O₄
Molecular Weight 184.58 g/mol [5]214.56 g/mol
Structure
Key Functional Groups Amino (-NH₂), Chloro (-Cl), Benzoxazolone coreNitro (-NO₂), Chloro (-Cl), Benzoxazolone core

The primary difference between these two molecules is the substituent at the 7-position. The amino group is an electron-donating group, which can increase the electron density of the aromatic ring and potentially alter the molecule's interaction with biological targets. Conversely, the nitro group is a strong electron-withdrawing group, which can significantly impact the molecule's acidity, reactivity, and pharmacokinetic profile.

Inferred Bioactivity and Potential Applications

Based on the broader class of benzoxazolone derivatives, we can infer potential areas of bioactivity for these two compounds.

  • Antimicrobial and Antifungal Activity: Benzoxazolone derivatives have been reported to possess antibacterial and antifungal properties.[3][4][6] The presence of the chloro substituent at the 5-position has been noted to contribute positively to the overall activity of some derivatives.[7] It is plausible that both the 7-amino and 7-nitro analogs could exhibit such activities, though the nature of the substituent at the 7-position would likely influence their spectrum and potency.

  • Anti-inflammatory and Analgesic Activity: Several 5-chloro-2(3H)-benzoxazolone derivatives have demonstrated significant anti-inflammatory and analgesic effects.[2] Specifically, 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives have been synthesized and shown to be potent analgesic and anti-inflammatory agents.[8] This suggests that the 7-position is a critical site for modification to achieve these activities. The electron-donating amino group and the electron-withdrawing nitro group would likely lead to different potencies in anti-inflammatory and analgesic assays.

  • Anticancer Activity: The benzoxazole scaffold is a core component of various anticancer agents.[6][7] For instance, certain benzoxazole derivatives have shown activity against breast cancer cell lines.[7] The electronic properties conferred by the amino and nitro groups could influence their potential as anticancer agents, possibly through mechanisms like PARP-2 inhibition, as seen in other benzoxazole derivatives.[7]

Synthetic Relationship and Interconversion

From a synthetic chemistry perspective, 7-nitro-5-chloro-2(3H)-benzoxazolone is a likely precursor to this compound. The nitro group can be readily reduced to an amino group using standard chemical methods, such as catalytic hydrogenation or treatment with reducing agents like tin(II) chloride. This synthetic relationship is important for the efficient production and derivatization of these compounds for further structure-activity relationship (SAR) studies.

G cluster_synthesis Synthetic Pathway cluster_derivatization Further Derivatization 2-Amino-4-chloro-6-nitrophenol 2-Amino-4-chloro-6-nitrophenol 7-nitro-5-chloro-2(3H)-benzoxazolone 7-nitro-5-chloro-2(3H)-benzoxazolone 2-Amino-4-chloro-6-nitrophenol->7-nitro-5-chloro-2(3H)-benzoxazolone Carbonylation (e.g., Urea) This compound This compound 7-nitro-5-chloro-2(3H)-benzoxazolone->this compound Reduction (e.g., H2/Pd, SnCl2) Bioactive Derivatives Bioactive Derivatives This compound->Bioactive Derivatives Acylation, Alkylation, etc.

Figure 1: A simplified diagram illustrating the synthetic relationship between 7-nitro-5-chloro-2(3H)-benzoxazolone and this compound.

Proposed Experimental Protocols for Comparative Bioactivity Assessment

To provide a definitive comparison of the bioactivity of these two compounds, a series of in vitro and cell-based assays should be performed. The following are detailed, step-by-step methodologies for key experiments.

1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol will determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.

  • Materials:

    • Test compounds (this compound and 7-nitro-5-chloro-2(3H)-benzoxazolone) dissolved in DMSO.

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungal strains (e.g., Candida albicans).[3][4]

    • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi.

    • 96-well microtiter plates.

    • Positive control antibiotics (e.g., Ampicillin, Ciprofloxacin) and antifungals (e.g., Fluconazole).

    • Negative control (DMSO).

  • Procedure:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate growth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

    • Prepare a microbial inoculum suspension adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add the microbial inoculum to each well containing the diluted compounds.

    • Include positive control wells (medium with inoculum and standard antibiotic/antifungal) and negative control wells (medium with inoculum and DMSO).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay will evaluate the potential of the compounds to inhibit the COX enzymes, which are key mediators of inflammation.

  • Materials:

    • Test compounds dissolved in DMSO.

    • COX-1 and COX-2 enzyme preparations (human or ovine).

    • Arachidonic acid (substrate).

    • Colorimetric or fluorometric COX inhibitor screening assay kit.

    • Positive control (e.g., Indomethacin, Celecoxib).

  • Procedure:

    • Prepare a range of concentrations of the test compounds and the positive control.

    • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

    • Add the test compounds or control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes).

    • Stop the reaction and measure the product (e.g., Prostaglandin H2) using the detection method specified by the assay kit (e.g., colorimetric or fluorometric readout).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

3. Cell Viability Assay (MTT Assay) for Anticancer Activity

This assay will assess the cytotoxic effects of the compounds on cancer cell lines.

  • Materials:

    • Test compounds dissolved in DMSO.

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Positive control (e.g., Doxorubicin).

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and the positive control for 48-72 hours.

    • After the incubation period, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

    • Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

G cluster_workflow Comparative Bioactivity Workflow cluster_assays In Vitro & Cell-Based Assays Compound Synthesis Compound Synthesis Stock Solution Preparation Stock Solution Preparation Compound Synthesis->Stock Solution Preparation Serial Dilution Serial Dilution Stock Solution Preparation->Serial Dilution Antimicrobial Assay Antimicrobial Assay Serial Dilution->Antimicrobial Assay Anti-inflammatory Assay Anti-inflammatory Assay Serial Dilution->Anti-inflammatory Assay Anticancer Assay Anticancer Assay Serial Dilution->Anticancer Assay Data Analysis Data Analysis Antimicrobial Assay->Data Analysis Anti-inflammatory Assay->Data Analysis Anticancer Assay->Data Analysis Comparative Report Comparative Report Data Analysis->Comparative Report

Figure 2: A proposed experimental workflow for the comparative bioactivity assessment of this compound and 7-nitro-5-chloro-2(3H)-benzoxazolone.

While direct comparative experimental data for this compound and 7-nitro-5-chloro-2(3H)-benzoxazolone is currently limited, their shared 5-chloro-2(3H)-benzoxazolone core suggests a strong potential for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The distinct electronic properties of the 7-amino (electron-donating) and 7-nitro (electron-withdrawing) substituents are expected to significantly influence their potency and selectivity. The proposed experimental protocols provide a robust framework for a head-to-head comparison, which would be invaluable for elucidating their structure-activity relationships and guiding future drug discovery efforts based on the versatile benzoxazolone scaffold. Further research is warranted to fully characterize and compare the bioactivity of these two intriguing compounds.

References

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  • Patel, D., & Patel, N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, 6(1), 88. [Link]

  • Wujec, M., & Paneth, A. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Applied Microbiology and Biotechnology, 105(1), 107-118. [Link]

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  • Gökçe, M., Utku, S., & Küpeli, E. (2009). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Arzneimittelforschung, 59(7), 357-363. [Link]

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A Comparative Analysis of 7-Amino- vs. Other Positional Amino Isomers of Chloro-benzoxazolone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the 7-amino positional isomer of chloro-benzoxazolone against its 4-, 5-, and 6-amino counterparts. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to elucidate the underlying scientific principles that govern the observed properties and biological activities. The information herein is synthesized from established literature and predictive models based on analogous structures, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Positional Isomerism in Drug Discovery

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of both an amino and a chloro substituent onto this heterocyclic system creates a diverse chemical space. However, the precise positioning of these functional groups can dramatically influence the molecule's physicochemical properties, reactivity, and ultimately, its pharmacological profile. Positional isomerism plays a critical role in modulating the electronic environment and steric accessibility of the molecule, thereby affecting its interaction with biological targets.[2] This guide focuses on the chloro-benzoxazolone core, systematically comparing the impact of placing an amino group at the 4-, 5-, 6-, and the particularly noteworthy 7-position.

Synthesis of Positional Isomers of Amino-Chloro-Benzoxazolone

The synthesis of amino-chloro-benzoxazolone isomers typically involves a multi-step process starting from appropriately substituted nitrophenols. The general strategy involves the reduction of a nitro group to an amine, followed by cyclization to form the benzoxazolone ring. The chloro-substituent is often introduced on the starting phenol or at a later stage, depending on the desired isomer.

Below are proposed synthetic pathways for the 7-amino-6-chloro-, 4-amino-6-chloro-, and 5-amino-6-chloro-1,3-benzoxazol-2-one isomers.

General Synthetic Workflow

Synthetic Workflow Start Substituted 2-Nitrophenol Reduction Nitro Group Reduction Start->Reduction e.g., SnCl2/HCl or H2/Pd-C Cyclization Benzoxazolone Ring Formation Reduction->Cyclization e.g., Urea or Phosgene derivative Final_Product Amino-Chloro- Benzoxazolone Isomer Cyclization->Final_Product

Caption: General synthetic workflow for amino-chloro-benzoxazolone isomers.

Experimental Protocol: Synthesis of 7-Amino-6-chloro-1,3-benzoxazol-2-one

This protocol is a representative procedure based on established methods for the synthesis of substituted benzoxazolones.

Step 1: Nitration of 2-Chloro-6-fluorophenol

  • To a stirred solution of 2-chloro-6-fluorophenol in glacial acetic acid, slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid) at a controlled temperature (0-5 °C).

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product, 2-chloro-6-fluoro-4-nitrophenol.

  • Filter the solid, wash with cold water until neutral, and dry.

Step 2: Amination of 2-Chloro-6-fluoro-4-nitrophenol

  • In a sealed vessel, dissolve 2-chloro-6-fluoro-4-nitrophenol in a suitable solvent (e.g., ethanol).

  • Add a solution of ammonia in ethanol and heat the mixture. The fluorine atom at position 6 is susceptible to nucleophilic aromatic substitution by the amino group.

  • After cooling, the product, 2-amino-6-chloro-4-nitrophenol, will precipitate. Filter and dry the product.

Step 3: Reduction of the Nitro Group

  • Suspend 2-amino-6-chloro-4-nitrophenol in a mixture of ethanol and hydrochloric acid.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O), portion-wise while stirring.

  • Heat the reaction mixture at reflux for several hours.

  • Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 2,4-diamino-6-chlorophenol.

Step 4: Cyclization to form 7-Amino-6-chloro-1,3-benzoxazol-2-one

  • Dissolve the 2,4-diamino-6-chlorophenol in a suitable solvent like dimethylformamide (DMF).

  • Add urea and heat the mixture. The cyclization reaction will proceed with the liberation of ammonia.[3]

  • After the reaction is complete, pour the mixture into ice-cold water to precipitate the final product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 7-amino-6-chloro-1,3-benzoxazol-2-one.

Comparative Spectroscopic Analysis

The position of the amino group on the chloro-benzoxazolone ring significantly influences the chemical environment of the protons and carbon atoms, leading to distinct NMR spectra. Infrared spectroscopy will show characteristic shifts in the N-H and C=O stretching frequencies.

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the predicted chemical shifts for the aromatic protons and carbons of the different amino-chloro-benzoxazolone isomers. These predictions are based on the analysis of spectroscopic data from analogous substituted aromatic compounds.[4][5]

Isomer Predicted ¹H NMR (δ, ppm) in DMSO-d₆ Predicted ¹³C NMR (δ, ppm) in DMSO-d₆
4-Amino-6-chloro- H-5: ~6.8-7.0 (d); H-7: ~6.5-6.7 (d)C-2 (C=O): ~154-156; C-3a: ~130-132; C-4: ~140-142; C-5: ~110-112; C-6: ~125-127; C-7: ~105-107; C-7a: ~145-147
5-Amino-6-chloro- H-4: ~7.0-7.2 (s); H-7: ~6.9-7.1 (s)C-2 (C=O): ~154-156; C-3a: ~132-134; C-4: ~108-110; C-5: ~135-137; C-6: ~118-120; C-7: ~110-112; C-7a: ~143-145
6-Amino-5-chloro- H-4: ~7.1-7.3 (s); H-7: ~6.6-6.8 (s)C-2 (C=O): ~154-156; C-3a: ~128-130; C-4: ~112-114; C-5: ~120-122; C-6: ~140-142; C-7: ~105-107; C-7a: ~148-150
7-Amino-6-chloro- H-4: ~6.9-7.1 (d); H-5: ~6.4-6.6 (d)C-2 (C=O): ~154-156; C-3a: ~135-137; C-4: ~110-112; C-5: ~105-107; C-6: ~122-124; C-7: ~138-140; C-7a: ~140-142

Note: These are predicted values and may vary based on the solvent and experimental conditions. 'd' denotes a doublet and 's' denotes a singlet.

Infrared (IR) Spectroscopy

The key IR absorption bands for these isomers are expected in the following regions:

  • N-H stretch (amino group): 3300-3500 cm⁻¹ (typically two bands for a primary amine)

  • N-H bend (amino group): 1590-1650 cm⁻¹

  • C=O stretch (oxazolone ring): 1740-1780 cm⁻¹

  • C-Cl stretch: 700-850 cm⁻¹

The exact position of the N-H and C=O stretching frequencies will be influenced by the position of the amino group due to its electron-donating nature, which can affect the bond strength through resonance.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) for all isomers is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Comparative Biological Activity

While direct comparative studies on these specific isomers are limited, we can infer potential differences in their biological activity based on structure-activity relationship (SAR) studies of related benzoxazole derivatives.[6][7] The position of the amino group can significantly impact the molecule's ability to interact with biological targets through hydrogen bonding and electronic interactions.

Anticancer Activity

Benzoxazole derivatives have been widely investigated as potential anticancer agents.[1][8] The amino group can act as a key pharmacophore, forming hydrogen bonds with amino acid residues in the active site of target proteins like kinases. The position of this group will dictate the geometry of these interactions. For instance, a 7-amino group might allow for interactions with a different region of a kinase active site compared to a 4- or 5-amino group.

Hypothesized Activity Trend: The 7-amino isomer may exhibit a distinct anticancer profile due to the unique electronic and steric environment of the amino group, potentially leading to novel target interactions or improved selectivity. However, without direct experimental data, this remains a hypothesis to be tested.

Antimicrobial Activity

The antimicrobial activity of benzoxazole derivatives is also well-documented.[3][7] The overall lipophilicity and electronic properties of the molecule, which are influenced by the amino group's position, are crucial for its ability to penetrate bacterial cell membranes and interact with intracellular targets.

Hypothesized Activity Trend: Positional isomerism can significantly affect the antibacterial and antifungal activity.[2] It is plausible that one isomer may exhibit superior activity against certain strains of bacteria or fungi due to a more favorable interaction with a specific microbial target.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the amino-chloro-benzoxazolone isomers in the culture medium. Add the different concentrations to the wells and incubate for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Chemical Reactivity of the Amino Group

The nucleophilicity and reactivity of the amino group will be influenced by its position on the benzoxazolone ring. The electron-withdrawing nature of the chloro and oxazolone ring system will generally decrease the basicity of the amino group compared to aniline.

Reactivity Trend: The amino group at the 7-position is ortho to the ring junction and para to the oxygen atom of the oxazolone ring. The amino group at the 5-position is para to the chloro group. These electronic effects will lead to differences in the pKa of the amino group and its reactivity in reactions such as acylation or diazotization. The 7-amino isomer, being less sterically hindered by the chloro group compared to the 5-amino isomer, might exhibit higher reactivity in certain reactions.

Logical Relationship of Isomer Properties

Isomer Properties cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Biological Activity Positional Isomerism\n(4-, 5-, 6-, 7-amino) Positional Isomerism (4-, 5-, 6-, 7-amino) Electronic Effects Electronic Effects Positional Isomerism\n(4-, 5-, 6-, 7-amino)->Electronic Effects Steric Hindrance Steric Hindrance Positional Isomerism\n(4-, 5-, 6-, 7-amino)->Steric Hindrance Spectroscopic Signature\n(NMR, IR, MS) Spectroscopic Signature (NMR, IR, MS) Electronic Effects->Spectroscopic Signature\n(NMR, IR, MS) Chemical Reactivity Chemical Reactivity Electronic Effects->Chemical Reactivity Biological Activity Biological Activity Electronic Effects->Biological Activity Steric Hindrance->Chemical Reactivity Chemical Reactivity->Biological Activity Anticancer Activity Anticancer Activity Antimicrobial Activity Antimicrobial Activity Target Binding Affinity Target Binding Affinity Biological Activity->Anticancer Activity Biological Activity->Antimicrobial Activity Biological Activity->Target Binding Affinity

Sources

Bridging the Gap: A Comparative Guide to Validating In vitro Neuroprotective Activity of 7-Amino-5-chloro-2(3H)-benzoxazolone in a Cell-Based Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The 2(3H)-benzoxazolone core is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a spectrum of biological activities, including analgesic, anti-inflammatory, and neuroprotective properties.[1][3][4] 7-Amino-5-chloro-2(3H)-benzoxazolone (hereafter referred to as ACBO) is a derivative from this class, representing a promising candidate for further investigation.

This guide provides a comprehensive framework for transitioning a hypothetical in vitro finding for ACBO into a validated, cell-based context. We will move beyond simple biochemical assays to explore the compound's efficacy in a more biologically relevant system. Our objective is to provide researchers with the rationale behind experimental choices, a robust comparative protocol, and a clear interpretation of potential outcomes, thereby ensuring scientific integrity and trustworthiness in the validation process.

From Purified Target to Complex System: The Rationale for Cell-Based Validation

An initial in vitro screen, such as a purified enzyme inhibition assay, is an indispensable tool for high-throughput screening and initial hit identification. Let us hypothesize that ACBO has been identified as a potent inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade, in a biochemical assay.

While promising, this result exists in a vacuum. It does not account for:

  • Cellular Permeability: Can ACBO cross the cell membrane to reach its intracellular target?

  • Metabolic Stability: Is the compound rapidly metabolized into inactive forms by the cell?

  • Off-Target Effects: Does ACBO interact with other cellular components, leading to unforeseen toxicity or confounding results?

  • Network Dynamics: How does inhibiting a single enzyme affect the complex, interconnected signaling pathways within a living cell?

A well-designed cell-based assay addresses these questions, providing a critical bridge between preliminary data and more complex in vivo studies. For this purpose, we will utilize the HT22 mouse hippocampal neuronal cell line, a widely accepted model for studying glutamate-induced oxidative stress and subsequent apoptosis.[5][6][7]

Selecting the Battlefield: The HT22 Model of Glutamate-Induced Oxidative Stress

The HT22 cell line is an ideal initial model for validating neuroprotective compounds.[7][8] Unlike many neuronal cells, HT22 cells lack ionotropic glutamate receptors (like NMDA receptors), meaning they are resistant to classical excitotoxicity.[5][7] However, high concentrations of extracellular glutamate competitively inhibit the cystine/glutamate antiporter (System xc-), blocking the uptake of cystine, a crucial precursor for the synthesis of the master antioxidant, glutathione (GSH).

The resulting GSH depletion leads to a massive accumulation of reactive oxygen species (ROS), inducing oxidative stress, mitochondrial dysfunction, and ultimately, caspase-dependent apoptotic cell death.[6][8] This specific, non-receptor-mediated pathway makes the HT22 model an excellent system to test compounds hypothesized to interfere with the oxidative stress or apoptotic cascades.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Glutamate High Glutamate System_xc System xc- Antiporter Glutamate->System_xc Inhibits Cystine_Uptake Cystine Uptake System_xc->Cystine_Uptake Mediates GSH_Synthesis Glutathione (GSH) Synthesis Cystine_Uptake->GSH_Synthesis GSH_Depletion GSH Depletion GSH_Synthesis->GSH_Depletion Leads to ROS ↑ Reactive Oxygen Species (ROS) GSH_Depletion->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase-3 Activation Mitochondria->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis ACBO ACBO (Hypothesized Action) ACBO->Caspase Inhibits

Figure 1: Signaling pathway of glutamate-induced oxidative stress in HT22 cells.

Experimental Design: A Self-Validating Workflow

To ensure the trustworthiness of our results, we will employ a multi-stage workflow that includes critical controls. This approach allows for the systematic evaluation of ACBO's cytotoxicity and protective potential, while validating the assay's performance at each step. As a comparator and positive control, we will use N-Acetylcysteine (NAC), a well-established antioxidant and GSH precursor that effectively mitigates glutamate toxicity in this model.[7]

G cluster_cytotoxicity Determine Non-Toxic Dose of ACBO cluster_neuroprotection Evaluate Protective Effect start Start: HT22 Cell Culture step1 Step 1: Seed Cells in 96-Well Plates start->step1 step2 Step 2: Baseline Cytotoxicity Assay step1->step2 c1 Treat with serial dilutions of ACBO step2->c1 step3 Step 3: Neuroprotection Assay Setup n1 Pre-treat with non-toxic ACBO & NAC step3->n1 step4 Step 4: Induce Toxicity with Glutamate step5 Step 5: Assess Cell Viability (e.g., WST-1 Assay) step4->step5 end End: Data Analysis & Interpretation step5->end c2 Incubate for 24h c1->c2 c3 Measure Viability c2->c3 c3->step3 n2 Incubate for 2h n1->n2 n2->step4

Figure 2: Experimental workflow for validating ACBO's neuroprotective effects.

Detailed Experimental Protocols

Protocol 1: HT22 Cell Culture and Maintenance
  • Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells when they reach 80-90% confluency (typically every 2-3 days). Use Trypsin-EDTA to detach cells and re-seed at a 1:5 to 1:10 dilution.

Protocol 2: Baseline Cytotoxicity Assessment of ACBO

Causality Check: This step is crucial to identify a concentration range where ACBO is non-toxic. A compound that kills cells on its own could be falsely interpreted as "protective" in a viability assay simply by reducing the overall metabolic activity that the assay measures.

  • Seeding: Seed HT22 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of ACBO (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.

  • Incubation: Incubate the plate for 24 hours.

  • Viability Assay: Assess cell viability using a WST-1 or similar metabolic assay according to the manufacturer's instructions.[9] Read absorbance at the appropriate wavelength.

  • Analysis: Normalize the data to the vehicle control (set to 100% viability). Determine the highest concentration of ACBO that does not significantly reduce cell viability (e.g., >95% viability). This will be the maximum concentration used in the neuroprotection assay.

Protocol 3: Neuroprotection Assay Against Glutamate-Induced Toxicity
  • Seeding: Seed HT22 cells as described in Protocol 2 and allow them to adhere overnight.

  • Pre-treatment: Prepare media containing:

    • Vehicle Control (e.g., 0.1% DMSO)

    • ACBO at three non-toxic concentrations (e.g., 1 µM, 5 µM, 10 µM)

    • N-Acetylcysteine (NAC) as a positive control (e.g., 1 mM)

  • Remove the old medium and add 100 µL of the prepared media to the appropriate wells. Incubate for 2 hours to allow for compound uptake.

  • Glutamate Challenge: Prepare a concentrated stock of L-glutamate. Add the required volume to all wells except the "No Glutamate Control" to achieve a final concentration known to induce ~50% cell death (e.g., 5 mM, this should be optimized for your specific cell line and conditions).[7][10]

  • Incubation: Incubate the plate for 16-24 hours.[6]

  • Viability Assessment: Perform a WST-1 assay as described previously.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The results below are presented as representative data to illustrate potential outcomes.

Table 1: Baseline Cytotoxicity of ACBO and NAC in HT22 Cells

Compound Concentration (µM) Cell Viability (% of Vehicle) ± SD
Vehicle 0.1% DMSO 100 ± 4.5
ACBO 1 99.1 ± 5.2
5 98.5 ± 4.8
10 96.3 ± 5.5
25 85.2 ± 6.1
50 60.7 ± 7.3

| NAC | 1000 | 99.5 ± 3.9 |

Interpretation: Based on this data, ACBO concentrations up to 10 µM are non-toxic and suitable for the neuroprotection assay.

Table 2: Comparative Neuroprotective Efficacy Against 5 mM Glutamate

Pre-treatment Condition Glutamate (5 mM) Cell Viability (% of Control) ± SD
Control (No Glutamate) - 100 ± 5.1
Vehicle + Glutamate + 48.2 ± 4.3
ACBO (1 µM) + Glutamate + 55.7 ± 4.9
ACBO (5 µM) + Glutamate + 72.4 ± 5.8
ACBO (10 µM) + Glutamate + 88.9 ± 5.2

| NAC (1 mM) + Glutamate | + | 92.1 ± 4.7 |

Interpretation: The data demonstrates that glutamate reliably induces cell death. ACBO shows a dose-dependent protective effect, with 10 µM ACBO providing protection comparable to the positive control, NAC. This result successfully validates the initial hypothesis in a cell-based model.

Conclusion and Future Directions

This guide outlines a robust, logical, and self-validating framework to confirm an in vitro finding for this compound in a relevant cell-based model. By demonstrating a dose-dependent neuroprotective effect against glutamate-induced oxidative stress in HT22 cells, we can build confidence in the compound's therapeutic potential.

The successful validation of ACBO in this model serves as a critical decision-making point. The logical next steps would involve deeper mechanistic studies within the same model (e.g., directly measuring ROS levels or caspase-3 activity) before advancing to more complex and translationally relevant systems, such as primary neuronal cultures or human iPSC-derived neuron models.[11][12][13]

References

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  • Glutamate induced injuries in HT22 cells. HT22 cells were treated with... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway - Frontiers. (n.d.). Frontiers. [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In IRIS - Unibo. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

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  • Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

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  • Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents - PubMed. (n.d.). PubMed. [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed Central. (2022, September 28). National Center for Biotechnology Information. [Link]

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  • 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][5][6][8]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? - PubMed. (n.d.). PubMed. [Link]

  • Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives. (2017, July 20). The EuroBiotech Journal. [Link]

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Sources

A Head-to-Head Comparison of Synthetic Routes for Substituted Benzoxazolones: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzoxazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anticonvulsant, and anti-HIV-1 agents. The efficacy of these molecules is often exquisitely dependent on the substitution pattern on the aromatic ring. Consequently, the efficient and versatile synthesis of substituted benzoxazolones is a critical task for researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of the principal synthetic strategies, moving from classical cyclization methods to modern rearrangement and transition-metal-catalyzed reactions. We will dissect the underlying mechanisms, evaluate the pros and cons of each route, and provide representative experimental protocols to inform your synthetic planning.

Classical Approach: Direct Cyclization of 2-Aminophenols

The most traditional and straightforward route to benzoxazolones involves the condensation of a substituted 2-aminophenol with a one-carbon carbonyl source. This method directly forms the heterocyclic ring in a single, often high-yielding, step.

Mechanism and Rationale

The reaction proceeds via a two-step sequence. First, the more nucleophilic amino group of the 2-aminophenol attacks the electrophilic carbonyl carbon of the reagent. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group displaces a leaving group to form the stable 5-membered ring. The choice of carbonyl source is critical and dictates the reaction conditions and byproducts.

  • Phosgene and its Derivatives (e.g., triphosgene, carbonyldiimidazole - CDI): These are highly reactive electrophiles that provide rapid and clean conversion. However, the extreme toxicity of phosgene necessitates the use of safer, solid surrogates like triphosgene or CDI.

  • Urea and Carbonates: These reagents are less hazardous but typically require higher temperatures to drive the reaction. The reaction with urea, for example, releases ammonia as a byproduct.

G cluster_0 Direct Cyclization Mechanism start 2-Aminophenol + Carbonyl Source (C=O)X₂ intermediate Acyclic Intermediate (Amide/Carbamate) start->intermediate Nucleophilic Attack (from -NH₂) product Benzoxazolone intermediate->product Intramolecular Cyclization (from -OH) - 2 HX

Caption: General mechanism for direct cyclization of 2-aminophenols.

Advantages vs. Disadvantages
FeatureAnalysis
Simplicity Highly convergent and often a one-step procedure.
Cost Starting materials (aminophenols, urea) are generally inexpensive.
Scalability The directness of the route lends itself well to large-scale synthesis.
Safety A significant drawback when using phosgene. Safer alternatives like CDI or urea are preferable but may require harsher conditions.
Scope Generally tolerant of a wide range of substituents on the aminophenol ring.

Rearrangement-Based Strategies: Hofmann, Curtius, and Lossen

Rearrangement reactions provide powerful, alternative pathways to benzoxazolones. These methods construct the core ring structure via an isocyanate intermediate, which is formed in situ and immediately trapped by the neighboring hydroxyl group.

A. The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into an amine with one fewer carbon atom. When applied to salicylamide (2-hydroxybenzamide), the reaction does not yield an amine but instead produces benzoxazolone through the intramolecular trapping of the key isocyanate intermediate.

Mechanism and Rationale: The reaction is initiated by the deprotonation of the amide, followed by N-halogenation. A second deprotonation prompts a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the halide and generating an isocyanate. The proximal hydroxyl group then acts as a nucleophile, attacking the isocyanate carbon to cyclize into the benzoxazolone product.[1] Modern protocols often use reagents like trichloroisocyanuric acid (TCCA) as a stable and safe source of electrophilic chlorine.[1][2]

G cluster_1 Hofmann Rearrangement Workflow A Salicylamide B N-Haloamide Intermediate A->B Base, Halogenating Agent (e.g., TCCA) C Isocyanate Intermediate B->C Base, Rearrangement (Aryl Migration) D Benzoxazolone C->D Intramolecular Cyclization

Caption: Key stages of the Hofmann rearrangement for benzoxazolone synthesis.

Experimental Protocol: Continuous-Flow Synthesis via Hofmann Rearrangement [1] This protocol describes a modern, continuous-flow approach that enhances safety and scalability.

  • Prepare a 0.5 M solution of the desired salicylamide in 1 M aqueous sodium hydroxide.

  • Prepare a 0.165 M solution of trichloroisocyanuric acid (TCCA) in ethyl acetate.

  • Using two separate pumps, introduce both solutions into a T-mixer at equal flow rates (e.g., 1 mL/min each).

  • Pass the resulting biphasic mixture through a reaction coil of sufficient residence time (e.g., 5-10 minutes) at ambient or slightly elevated temperature.

  • Collect the output in a quench solution (e.g., 1 M HCl) to neutralize the base.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude benzoxazolone, which can be purified by recrystallization or chromatography.

B. The Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide into an isocyanate.[3] Starting from salicylic acid, this provides a reliable route to the same key intermediate as the Hofmann rearrangement.

Mechanism and Rationale: The synthesis begins with the conversion of salicylic acid to an activated form, typically the acyl chloride or a mixed anhydride. This is then reacted with an azide source (e.g., sodium azide) to form the salicyloyl azide. Upon gentle heating, the acyl azide undergoes rearrangement, losing dinitrogen gas in a concerted step to form the isocyanate.[4][5] As before, this intermediate is intramolecularly trapped by the phenolic hydroxyl group to yield the benzoxazolone.[4]

G cluster_2 Curtius Rearrangement Workflow A Salicylic Acid Derivative B Salicyloyl Azide A->B 1. Activation (e.g., SOCl₂) 2. Azide Source (e.g., NaN₃) C Isocyanate Intermediate B->C Heat (Δ), -N₂ Rearrangement D Benzoxazolone C->D Intramolecular Cyclization

Caption: Key stages of the Curtius rearrangement for benzoxazolone synthesis.

C. The Lossen Rearrangement

The Lossen rearrangement is analogous to the Hofmann and Curtius reactions but starts from a hydroxamic acid derivative.[6] The O-acylated, sulfonated, or activated hydroxamic acid rearranges to the isocyanate upon treatment with base or heat.

Mechanism and Rationale: Salicylic acid is first converted to salicyl hydroxamic acid. The hydroxamic acid is then activated, typically by O-acylation. Deprotonation by a base initiates the rearrangement, where the aryl group migrates to the nitrogen with the concurrent expulsion of the carboxylate leaving group, forming the isocyanate that cyclizes to the product.[7][8]

Comparative Analysis of Rearrangement Routes
RouteStarting MaterialKey IntermediateAdvantagesDisadvantages
Hofmann SalicylamideN-HaloamideOften one-pot from the amide; avoids explosive azides.Requires stoichiometric halogenating agents and base; can have side reactions.
Curtius Salicylic AcidAcyl AzideMild conditions; high yields; tolerant of many functional groups.[5]Involves potentially explosive and toxic acyl azide intermediates; requires pre-synthesis of the azide.
Lossen Salicyl Hydroxamic AcidActivated HydroxamateCan proceed under very mild, sometimes neutral, conditions.Requires the preparation of the hydroxamic acid, adding a step to the sequence.

Modern Approaches: Transition-Metal Catalysis

While less common for the synthesis of the parent benzoxazolone, transition-metal-catalyzed reactions offer powerful and elegant solutions for constructing highly substituted or complex analogs. These methods often involve C-H activation or carbonylation reactions.

Palladium-Catalyzed Oxidative Carbonylation

This method can construct the benzoxazolone ring from a 2-aminophenol using carbon monoxide as the carbonyl source. The reaction is catalyzed by a palladium complex and typically requires an oxidant to regenerate the active catalyst.

Mechanism and Rationale: The mechanism is thought to involve the coordination of palladium to the 2-aminophenol, followed by oxidative insertion into the N-H or O-H bond. Subsequent coordination of CO, migratory insertion, and reductive elimination forms the benzoxazolone ring and regenerates the catalyst. These methods are powerful but often require optimization of ligands, oxidants, and reaction conditions.

Advantages vs. Disadvantages
FeatureAnalysis
Atom Economy Utilizes CO, a fundamental C1 building block.
Scope Potentially very broad, allowing for tandem reactions.
Cost & Safety Requires expensive and air-sensitive palladium catalysts. Handling of CO requires specialized equipment.
Complexity Reactions can be sensitive and require careful optimization.

Head-to-Head Performance Summary

Synthetic RouteTypical YieldsKey StrengthsKey WeaknessesBest For...
Direct Cyclization 70-95%Simplicity, scalability, low cost.Can use highly toxic reagents (phosgene); may require high temperatures.Large-scale, straightforward synthesis of simple benzoxazolones.
Hofmann Rearrangement 65-95%Good yields, avoids azides, amenable to flow chemistry.[1]Stoichiometric reagents, potential for halogenated byproducts.Safe, scalable production where the salicylamide is readily available.
Curtius Rearrangement 70-90%Very reliable, mild conditions, broad functional group tolerance.[5]Safety risk : involves potentially explosive acyl azides.Laboratory-scale synthesis of complex or sensitive substituted benzoxazolones.
Lossen Rearrangement 60-85%Mild reaction conditions.Adds an extra step to prepare the required hydroxamic acid.Cases where the starting material is a pre-existing hydroxamic acid or when extremely mild conditions are needed.
Pd-Catalyzed Carbonylation 50-80%High atom economy, novel disconnections.High catalyst cost, requires handling of CO gas, sensitive to conditions.Exploratory synthesis and accessing novel substitution patterns not available through other routes.

Conclusion

The synthesis of substituted benzoxazolones can be approached from multiple angles, each with a distinct set of advantages and challenges.

  • For large-scale and cost-effective synthesis , the Direct Cyclization of 2-aminophenols with safe carbonylating agents like urea or CDI remains a primary choice.

  • The Hofmann Rearrangement , especially when implemented in continuous-flow systems, offers a modern, safe, and scalable alternative that avoids hazardous intermediates.[1]

  • The Curtius Rearrangement stands out for its reliability and functional group tolerance, making it a workhorse for complex, laboratory-scale synthesis, provided appropriate safety precautions are taken for handling azides.[4][5]

  • Transition-metal-catalyzed routes, while currently more specialized, represent the cutting edge of the field and hold promise for the future development of even more efficient and versatile methodologies.

The optimal synthetic route ultimately depends on the specific target molecule, available starting materials, required scale, and the safety infrastructure of the laboratory. By understanding the mechanistic underpinnings and practical trade-offs of each method, the research scientist can make an informed decision to best achieve their synthetic goals.

References

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A Benchmark Analysis of 7-Amino-5-chloro-2(3H)-benzoxazolone: A Potential Modulator of Neuronal KCNQ2/3 Channels

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Proposed Potency Assessment Against Established Neuromodulatory Agents

In the landscape of neuropharmacology, the quest for novel modulators of neuronal excitability is perpetual. The benzoxazolone scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of a wide array of biologically active compounds, including analgesics, anti-inflammatories, and anticonvulsants.[1] Within this chemical family lies 7-Amino-5-chloro-2(3H)-benzoxazolone, a compound of interest whose pharmacological profile remains largely uncharted. This guide outlines a comprehensive strategy to benchmark the potency of this compound, postulating its activity on the KCNQ2/3 potassium channels, a critical regulator of neuronal firing.[2][3][4]

This proposed investigation will quantitatively compare the effects of this compound against two well-characterized KCNQ2/3 channel modulators: the activator Retigabine and the inhibitor XE991. The causality behind this experimental design is rooted in the established role of KCNQ2/3 channels in dampening neuronal hyperexcitability, making them a prime target for therapeutic intervention in disorders such as epilepsy.[5][6] By employing the gold-standard technique of whole-cell patch-clamp electrophysiology, we can achieve a direct and precise measurement of the compound's influence on channel function.

The Central Role of KCNQ2/3 Channels in Neuronal Excitability

Voltage-gated potassium channels of the KCNQ family, particularly heteromers of KCNQ2 and KCNQ3 subunits, are the molecular basis of the M-current. This subthreshold, non-inactivating potassium current acts as a powerful brake on repetitive action potential firing, thereby stabilizing the neuronal membrane potential.[2][4] Modulation of these channels presents a direct mechanism to control neuronal excitability. Activators of KCNQ2/3 channels enhance the M-current, leading to hyperpolarization and reduced firing frequency, an effect sought after in the treatment of hyperexcitability disorders. Conversely, inhibitors block the M-current, leading to depolarization and increased neuronal firing.

Caption: KCNQ2/3 channel modulation of neuronal excitability.

Comparative Potency Analysis

The primary objective of this proposed study is to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound on KCNQ2/3 channels. This will be benchmarked against the known potencies of Retigabine and XE991. The data will be generated using whole-cell patch-clamp recordings from Chinese Hamster Ovary (CHO) cells stably co-expressing human KCNQ2 and KCNQ3 channels.[7][8][9][10]

CompoundClassTargetKnown Potency (IC50/EC50)Experimental Potency (Hypothetical)
Retigabine ActivatorKCNQ2/3~1.4-1.6 µM (EC50)[11]To be determined
XE991 InhibitorKCNQ2/3~0.6 µM (IC50)[12]To be determined
This compound UnknownKCNQ2/3 (Hypothesized)Not AvailableTo be determined

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the generated data.

1. Cell Culture and Transfection:

  • Culture CHO cells in F-12 Ham's medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • For transient transfection, co-transfect cells with plasmids encoding human KCNQ2 and KCNQ3 using a suitable transfection reagent.

  • For stable cell lines, utilize a system with inducible expression of both subunits to ensure consistent channel density.

  • Culture cells on glass coverslips for 24-48 hours post-transfection before recording.

2. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Establish a giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.[13]

3. Voltage-Clamp Protocol and Data Acquisition:

  • Clamp the membrane potential at a holding potential of -80 mV.

  • To assess channel activation, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms).

  • Record the resulting potassium currents using a patch-clamp amplifier and digitize the data.

  • To determine the potency of the test compounds, apply them at various concentrations to the external solution and record the current responses.

4. Data Analysis:

  • Measure the peak outward current at a specific voltage step (e.g., +40 mV) for each compound concentration.

  • For activators, plot the percentage increase in current against the compound concentration and fit the data to a Hill equation to determine the EC50.

  • For inhibitors, plot the percentage inhibition of the control current against the compound concentration and fit the data to determine the IC50.

Caption: Workflow for patch-clamp analysis of KCNQ2/3 modulators.

Concluding Remarks

This guide provides a robust framework for the initial characterization of this compound as a potential modulator of KCNQ2/3 channels. By benchmarking its activity against the well-established compounds Retigabine and XE991, we can ascertain its relative potency and whether it acts as an activator or an inhibitor. The proposed experimental design, centered on whole-cell patch-clamp electrophysiology, ensures a high degree of scientific rigor and data reliability. The findings from this investigation will be instrumental in determining the potential of this compound as a novel neuropharmacological agent and will guide future structure-activity relationship studies to optimize its potency and selectivity.

References

  • Mucha, M., Ooi, L., Linley, JE., et al. (2010). Transcriptional Control of KCNQ Channel Genes and the Regulation of Neuronal Excitability. The Journal of Neuroscience. [Link]

  • White Rose Research Online. (2013). Transcriptional Control of KCNQ Channel Genes and the Regulation of Neuronal Excitability. [Link]

  • Tatulian, L., Delmas, P., Abogadie, F. C., & Brown, D. A. (2001). Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine. Journal of Neuroscience, 21(15), 5535–5545. [Link]

  • Kim, H., et al. (2019). XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits. Molecular Pharmacology. [Link]

  • Soh, H., et al. (2017). Epilepsy-Associated KCNQ2 Channels Regulate Multiple Intrinsic Properties of Layer 2/3 Pyramidal Neurons. eNeuro. [Link]

  • Zaika, O., et al. (2006). Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation. Journal of Neuroscience. [Link]

  • Kim, Y., et al. (2023). KCNQ2/3 Gain-of-Function Variants and Cell Excitability: Differential Effects in CA1 versus L2/3 Pyramidal Neurons. Journal of Neuroscience. [Link]

  • Wickenden, A. D., et al. (2000). Modulation of KCNQ 2/3 potassium channels by the novel anticonvulsant retigabine. Molecular Pharmacology. [Link]

  • Tatulian, L., Delmas, P., Abogadie, F. C., & Brown, D. A. (2001). Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine. The Journal of Neuroscience. [Link]

  • Soh, H., & Tzingounis, A. V. (2020). KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons. Journal of Neuroscience. [Link]

  • Wang, H. S., et al. (2013). Discovery of a retigabine derivative that inhibits KCNQ2 potassium channels. Acta Pharmacologica Sinica. [Link]

  • Wang, H. S., Pan, Z., Shi, W., Brown, B. S., Wible, B. A., & Siegelbaum, S. A. (1998). KCNQ2 and KCNQ3 potassium channel subunits: molecular correlates of the M-channel. Science, 282(5395), 1890–1893. [Link]

  • Protocols.io. (2019). Whole Cell Patch Clamp Protocol. [Link]

  • Greenwood, I. A., & Ohya, S. (2007). Electrophysiological and functional effects of the KCNQ channel blocker XE991 on murine portal vein smooth muscle cells. British Journal of Pharmacology. [Link]

  • Manville, R. W., & Abbott, G. W. (2022). KCNQ2 and KCNQ5 form heteromeric channels independent of KCNQ3. Proceedings of the National Academy of Sciences. [Link]

  • Vanoye, C. G., et al. (2021). High-throughput evaluation of epilepsy-associated KCNQ2 variants reveals functional and pharmacological heterogeneity. JCI Insight. [Link]

  • MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening. [Link]

  • ResearchGate. (n.d.). Functional analysis of KCNQ2/KCNQ3 channels by automated patch clamp. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • Soh, H., et al. (2018). Deletion of KCNQ2/3 potassium channels from PV+ interneurons leads to homeostatic potentiation of excitatory transmission. eLife. [Link]

  • ResearchGate. (2017). Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives. [Link]

  • Google Patents. (2004). Kcnq channel modulating compounds and their pharmaceutical use.
  • Ochi, T., et al. (1995). Novel Potassium Channel Activators. III. Synthesis and Pharmacological Evaluation of 3,4-dihydro-2H-1,4-benzoxazine Derivatives: Modification at the 2 Position. Journal of Medicinal Chemistry. [Link]

  • Trabanco, A. A., et al. (2006). Synthesis of 7-amino-3a,4-dihydro-3H-[2]benzopyrano[4,3-c]isoxazole Derivatives Displaying Combined alpha2-adrenoceptor Antagonistic and 5-HT Reuptake Inhibiting Activities. Bioorganic & Medicinal Chemistry. [Link]

  • Kumar, R., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. [Link]

  • Zhang, H., et al. (2011). Activation of KCNQ2/3 potassium channels by novel pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. Cellular Physiology and Biochemistry. [Link]

  • Unlu, S., et al. (2003). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Archiv der Pharmazie. [Link]

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Bridging the Gap: A Comparative Guide to In Silico Prediction and Experimental Validation of 7-Amino-5-chloro-2(3H)-benzoxazolone Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of Prediction

In the landscape of modern drug discovery, the journey from a promising molecule to a validated therapeutic is both arduous and expensive.[1] Computational, or in silico, methods have emerged as indispensable tools, offering the ability to screen vast chemical libraries, predict biological activities, and prioritize candidates with remarkable speed and cost-effectiveness.[2][3] This guide focuses on a specific heterocyclic compound, 7-Amino-5-chloro-2(3H)-benzoxazolone , a member of the benzoxazolone family—a "privileged scaffold" known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[4][5][6][7]

This guide provides an in-depth comparison of these two worlds. We will first walk through a plausible in silico workflow to predict the activity of this compound against a specific, therapeutically relevant target. We will then detail the corresponding experimental assays required to validate this prediction, providing step-by-step protocols and the rationale behind their design. Our objective is to arm researchers, scientists, and drug development professionals with a clear understanding of how to synergistically leverage computational predictions and empirical data to accelerate the discovery pipeline.

Part I: The In Silico Approach - Generating a Testable Hypothesis

The power of in silico drug design lies in its ability to rationally narrow down possibilities from an astronomical chemical space to a manageable number of high-probability candidates.[9] Based on the known antimicrobial activities of benzoxazolone derivatives, we hypothesize that this compound may act as an inhibitor of a critical bacterial enzyme.[10][11] For this guide, we select Staphylococcus aureus Biotin Protein Ligase (SaBPL) as our target, a crucial enzyme for bacterial survival.[11]

Methodology 1: Molecular Docking

Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[2] By simulating the interaction between our compound and the SaBPL active site, we can estimate its potential as an inhibitor. A strong predicted binding affinity (represented by a low docking score) suggests the compound is more likely to be a potent inhibitor.

cluster_prep Preparation Stage cluster_dock Docking & Analysis cluster_output Output p_struct 1. Retrieve Target Structure (e.g., PDB ID: 3V7S for SaBPL) p_prep 2. Prepare Protein (Remove water, add hydrogens) p_struct->p_prep def_site 4. Define Binding Site (Grid box around active site residues) p_prep->def_site l_prep 3. Prepare Ligand (this compound) (Energy minimization) run_dock 5. Run Docking Simulation (e.g., AutoDock Vina, Schrodinger Glide) l_prep->run_dock def_site->run_dock analyze 6. Analyze Results (Binding energy, RMSD, interactions) run_dock->analyze prediction Predicted Binding Affinity (Docking Score in kcal/mol) analyze->prediction

Caption: Molecular Docking Workflow.

Protocol: Molecular Docking of this compound against SaBPL

  • Target Acquisition: Download the 3D crystal structure of Staphylococcus aureus Biotin Protein Ligase from the Protein Data Bank (PDB ID: 3V7S).[11]

  • Protein Preparation: Using molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio), prepare the protein by removing water molecules, co-crystallized ligands, and adding hydrogen atoms. This step ensures the protein is in a chemically correct state for docking.

  • Ligand Preparation: Generate the 3D structure of this compound. Perform energy minimization using a suitable force field (e.g., OPLS) to obtain a low-energy, stable conformation.

  • Binding Site Definition: Identify the active site of SaBPL, typically defined by the location of the co-crystallized inhibitor in the PDB file. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Simulation: Run the molecular docking calculation. The software will systematically sample different conformations and orientations of the ligand within the defined binding site, scoring each "pose" based on a scoring function that estimates binding affinity.[10]

  • Results Analysis: The primary output is the docking score or binding energy (e.g., in kcal/mol), which estimates the binding affinity. Lower, more negative values indicate stronger predicted binding. Additionally, analyze the top-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

Methodology 2: Quantitative Structure-Activity Relationship (QSAR)

Causality: QSAR provides a mathematical model that correlates the chemical features of molecules with their biological activity.[12][13] If a reliable QSAR model exists for benzoxazolone-based SaBPL inhibitors, we can use it to predict the activity of our specific compound without performing a new docking study. This approach leverages existing experimental data to inform predictions.[9][14]

cluster_model Model Building cluster_predict Prediction cluster_output Output dataset 1. Compile Dataset (Benzoxazolones with known SaBPL inhibitory activity) descriptors 2. Calculate Molecular Descriptors (Physicochemical, topological) dataset->descriptors model 3. Generate & Validate Model (e.g., MLR, ANN) (Training and Test Sets) descriptors->model apply_model 6. Apply Validated QSAR Model model->apply_model Validated Model input_mol 4. Input New Molecule (this compound) calc_desc 5. Calculate Descriptors (For the new molecule) input_mol->calc_desc calc_desc->apply_model pred_act Predicted Biological Activity (e.g., pIC50) apply_model->pred_act

Caption: QSAR Prediction Workflow.

Summary of In Silico Predictions

The results from our computational analyses provide the first testable predictions of the compound's potential activity.

In Silico Method Predicted Metric Hypothetical Value Interpretation
Molecular DockingBinding Energy (Glide Score)-7.85 kcal/molStrong predicted binding affinity to the SaBPL active site, comparable to known inhibitors.[10][11]
QSARPredicted pIC50 ( -log(IC50) )6.2Predicts an IC50 value in the low micromolar range (~0.63 µM), suggesting potent inhibitory activity.

Part II: The Experimental Validation - Establishing Ground Truth

While our in silico data is promising, it remains a prediction. We must now enter the wet lab to determine if the compound exhibits the predicted activity in the real world. Experimental validation is indispensable for confirming computational hits.[8]

Methodology 1: Biochemical Enzyme Inhibition Assay

Causality: This is the most direct test of our hypothesis. By combining the purified SaBPL enzyme, its substrates, and our inhibitor in vitro, we can directly measure the compound's effect on enzymatic activity.[15] The standard operating procedure for such an assay involves careful selection of concentrations and controls to ensure reliable results.[16]

cluster_setup Assay Setup cluster_run Execution & Measurement cluster_analysis Data Analysis reagents 1. Prepare Reagents (Purified SaBPL enzyme, substrates, assay buffer, inhibitor stock) dilutions 2. Create Serial Dilutions (Of this compound) reagents->dilutions plate 3. Plate Controls & Samples (No enzyme, no inhibitor, varying inhibitor concentrations) dilutions->plate initiate 4. Initiate Reaction (Add substrate to start) plate->initiate incubate 5. Incubate (Controlled temperature and time) initiate->incubate measure 6. Measure Product Formation (e.g., Spectrophotometric readout) incubate->measure plot 7. Plot Dose-Response Curve measure->plot calc 8. Calculate IC50 Value plot->calc

Caption: Enzyme Inhibition Assay Workflow.

Protocol: SaBPL Enzymatic Activity Inhibition Assay

  • Reagent Preparation:

    • Prepare an assay buffer at the optimal pH and temperature for SaBPL activity.

    • Dilute the purified SaBPL enzyme to a final concentration that yields a linear reaction rate over the desired time course.[17]

    • Prepare substrate solutions (e.g., Biotin, ATP) at concentrations around their known Km values to ensure sensitivity to competitive inhibitors.[17]

    • Prepare a concentrated stock solution of this compound in DMSO, from which serial dilutions will be made.

  • Assay Plate Setup (96-well or 384-well plate):

    • Negative Controls (0% activity): Assay buffer without enzyme.

    • Positive Controls (100% activity): All reagents including enzyme, but with DMSO vehicle instead of the inhibitor.

    • Test Wells: Add the enzyme and serially diluted concentrations of the test compound. A typical range would span from nanomolar to high micromolar to capture the full dose-response curve.

  • Reaction and Detection:

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) to allow for binding.

    • Initiate the reaction by adding the substrates.

    • The method of detection depends on the assay format. A common method is a coupled-enzyme assay where the production of ADP (a product of the ligase reaction) is coupled to a reaction that consumes NADH, which can be monitored by a decrease in absorbance at 340 nm.[18]

    • Read the plate kinetically using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate for each inhibitor concentration.

    • Normalize the data to the positive (100%) and negative (0%) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Methodology 2: Cell-Based Antimicrobial Assay

Causality: A positive result in a biochemical assay is excellent, but it doesn't guarantee the compound will work against live bacteria. The compound must be able to penetrate the bacterial cell wall and membrane and avoid efflux pumps to reach its intracellular target.[19] A cell-based assay, such as determining the Minimum Inhibitory Concentration (MIC), provides this crucial, more physiologically relevant data.[19][20]

Protocol: Minimum Inhibitory Concentration (MIC) Assay against S. aureus

  • Bacterial Culture: Grow S. aureus (e.g., ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the culture broth.

  • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and inoculate all wells containing the test compound.

  • Controls:

    • Positive Growth Control: Wells with broth and bacteria but no compound.

    • Negative/Sterility Control: Wells with broth only.

    • Reference Antibiotic: A known antibiotic (e.g., Vancomycin) should be run in parallel as an assay control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a cell viability indicator dye like Resazurin or by measuring optical density (OD600) with a plate reader.[21]

Summary of Experimental Data

The results from our wet lab experiments provide the definitive evidence of the compound's activity.

Experimental Assay Measured Metric Hypothetical Value Interpretation
SaBPL Enzyme InhibitionIC501.5 µMThe compound is a micromolar inhibitor of the target enzyme, confirming the biochemical hypothesis.
S. aureus Cell-BasedMIC16 µg/mLThe compound exhibits whole-cell antimicrobial activity, indicating it can access and inhibit its target in a live bacterium.

Part III: Synthesis and Conclusion - The Unavoidable Synergy

Comparative Analysis: Prediction vs. Reality
Metric Predicted Value Experimental Value Analysis
Target Inhibition (IC50) ~0.63 µM (from QSAR)1.5 µMGood Correlation: The in silico prediction was in the correct order of magnitude (low micromolar). The slight discrepancy is expected, as scoring functions are approximations of complex biophysical reality.[8] The prediction successfully identified a potent inhibitor.
Antimicrobial Activity Strong binding predicted16 µg/mL (MIC)Qualitative Agreement: The strong binding prediction from docking aligns with the observation of antimicrobial activity. The MIC value provides a quantitative measure of whole-cell potency, a parameter not directly predicted by docking to a purified enzyme.
Final Verdict

This comparative guide demonstrates the powerful, symbiotic relationship between in silico prediction and experimental validation.

  • In Silico as a Predictive Engine: Our computational workflow, combining molecular docking and QSAR, rapidly and inexpensively generated a high-quality, testable hypothesis. It correctly predicted that this compound would be an inhibitor of SaBPL with low micromolar potency. This allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources.[2]

  • Experimentation as the Ultimate Arbiter: The biochemical and cell-based assays provided the indispensable "ground truth." They not only confirmed the in silico prediction of enzyme inhibition but also demonstrated that this biochemical activity translates into a tangible antimicrobial effect in a more complex, cellular environment.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Amino-5-chloro-2(3H)-benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 7-Amino-5-chloro-2(3H)-benzoxazolone, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for laboratory professionals, including researchers, scientists, and technicians who handle this compound.

The fundamental principle guiding this protocol is that all chemical waste must be managed in a manner that prevents harm to human health and the environment.[1][2] Improper disposal can lead to significant environmental contamination and may result in substantial legal penalties.[1] Therefore, all materials contaminated with this compound must be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[3]

Hazard Identification and Risk Assessment

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA).[1][6] All laboratory personnel must treat chemical waste as hazardous from the moment of its generation.[6]

Table 1: Anticipated Hazard Profile

Hazard Category Description Recommended Precaution
Acute Oral Toxicity Harmful if swallowed.[4][5] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[4][7]
Skin Irritation May cause skin irritation upon contact.[4][5] Wear appropriate chemical-resistant gloves and a lab coat.[8]
Eye Irritation Causes serious eye irritation.[4][5] Use safety glasses with side shields or chemical safety goggles.[8]

| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[5] | Handle in a well-ventilated area, preferably a chemical fume hood.[8] |

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Eye Protection Chemical safety goggles or safety glasses with side-shields. Protects against splashes and airborne particles that can cause serious eye irritation.[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Prevents direct skin contact and potential absorption of the chemical.[8]
Protective Clothing A laboratory coat. Protects skin and personal clothing from contamination.[8]

| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated in an open environment.[8] | Minimizes the inhalation of the compound, which may cause respiratory irritation.[5] |

Step-by-Step Disposal Protocol

The mandated method for the disposal of this compound is to manage it as hazardous chemical waste, which must be collected for disposal by a licensed waste management facility.[8] Under no circumstances should this chemical be disposed of via sewer systems or in regular trash .[1][8]

Step 1: Waste Identification and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.[3]

  • Identify: Clearly identify all waste streams containing this compound. This includes pure unused chemical, reaction mixtures, and contaminated materials.

  • Segregate Solid vs. Liquid Waste:

    • Solid Waste: Collect solid this compound, contaminated gloves, weigh boats, and paper towels in a dedicated, leak-proof container.[8]

    • Liquid Waste: Collect solutions containing the compound in a chemically resistant, leak-proof container with a secure screw-top cap.[8]

  • Segregate by Compatibility: Do not mix this waste with incompatible chemicals. For example, keep halogenated organic waste separate from non-halogenated solvent wastes, as their disposal costs can differ significantly.[3]

Step 2: Container Selection and Labeling

Containers must be appropriate for the type of waste they hold and correctly labeled to meet regulatory standards.[6]

  • Container Choice: Use containers that are chemically compatible with the waste.[1] Plastic is often preferred.[6] Ensure the container is in good condition, free from damage, and has a secure, leak-proof lid.[1]

  • Labeling: All waste containers must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste ".[8]

    • The full chemical name: "This compound ".

    • A clear description of the associated hazards (e.g., "Toxic," "Irritant").[8]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated area pending pickup.

  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[1][8]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[3][6] This minimizes the release of vapors and prevents spills.

  • Secondary Containment: Store containers in a secondary containment system, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.[1]

G cluster_workflow Disposal Workflow for this compound A Waste Generation (e.g., unused chemical, contaminated labware) B Is the waste solid or liquid? A->B C Collect in a labeled, leak-proof SOLID waste container. B->C Solid D Collect in a labeled, leak-proof LIQUID waste container. B->D Liquid E Ensure container is compatible and properly labeled: 'Hazardous Waste' Full Chemical Name Hazard Information C->E D->E F Store container in designated Satellite Accumulation Area (SAA) with secondary containment. E->F G Keep container tightly CLOSED except when adding waste. F->G H Request waste pickup from Environmental Health & Safety (EHS). G->H

Caption: Disposal decision workflow for this compound.

Step 4: Arranging Final Disposal
  • Contact EHS: Follow your institution's specific procedures for having chemical waste collected. This typically involves contacting the Environmental Health & Safety (EHS) department to schedule a pickup.[6]

  • Documentation: Maintain accurate records of the waste generated, as required by regulations like RCRA.[1]

Emergency Procedures

In the event of a spill or accidental exposure, prompt and correct action is essential.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[9] Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Call a poison control center or physician immediately.[4][7]

  • Spills: For small spills, carefully sweep up solid material to avoid generating dust and place it into a suitable, labeled container for disposal.[9] Use appropriate PPE during cleanup. For large spills, evacuate the area and contact your institution's EHS or emergency response team.

Waste Minimization

Reducing the amount of waste generated is not only environmentally responsible but also cost-effective.

  • Source Reduction: Order only the quantity of chemical required for your experiments to avoid having excess, unused material that becomes waste.[6]

  • Inventory Management: Maintain a current inventory of all chemicals to prevent ordering duplicates and to track expiration dates.[2][3]

  • Scale Reduction: Where possible, modify experiments to use smaller quantities of hazardous materials.[6]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community.

References

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A Senior Application Scientist's Guide to Handling 7-Amino-5-chloro-2(3H)-benzoxazolone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to scientific integrity and personal safety. The handling of specialized chemical reagents like 7-Amino-5-chloro-2(3H)-benzoxazolone demands a meticulous approach grounded in a deep understanding of its potential hazards. This guide provides essential, field-proven safety protocols and logistical plans to ensure both the well-being of laboratory personnel and the integrity of your experimental outcomes. The procedures outlined below are designed to be a self-validating system of safety, where the rationale behind each step is as critical as the step itself.

Hazard Profile: Understanding the Risks

Before handling any compound, a thorough understanding of its hazard profile is paramount. While specific toxicological data for this compound may be limited, a robust safety protocol can be developed by examining data from structurally similar benzoxazolone derivatives. The primary risks are associated with direct contact and inhalation.[1][2]

Hazard CategoryDescriptionPotential EffectsPrimary Exposure Route
Skin Irritation/Sensitization The compound may cause skin irritation upon contact.[1][2] More critically, related compounds are known skin sensitizers, meaning repeated exposure can lead to an allergic skin reaction or rash.[3]Redness, itching, inflammation, allergic dermatitis.[3][4]Dermal (Skin Contact)
Serious Eye Irritation Direct contact with the eyes is likely to cause serious irritation.[1][2][4] This is a common hazard for many powdered chemical reagents.Redness, pain, watering, and potential damage to eye tissue.[2]Ocular (Eye Contact)
Respiratory Irritation Inhalation of dust or aerosols can irritate the respiratory tract.[1][2][4]Coughing, sneezing, shortness of breath.[2]Inhalation
Acute Oral Toxicity The compound may be harmful if swallowed.[1][2][4]Gastrointestinal irritation, nausea, and vomiting.[2]Ingestion

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following equipment is mandatory when working with this compound. The rationale provided explains the causality behind each selection, ensuring you are not just following rules, but understanding the protection they afford.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene).[4] Always inspect gloves for tears or holes before use.[5] Contaminated gloves must be disposed of as hazardous waste immediately.[4]Causality: The primary defense against skin irritation and sensitization.[3][4] Nitrile gloves offer broad protection against many laboratory chemicals and prevent direct dermal absorption.
Eye/Face Protection Tightly fitting chemical safety goggles conforming to NIOSH (US) or EN166 (EU) standards.[4][6] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[7]Causality: Protects against accidental splashes and airborne powder, preventing serious eye irritation and potential chemical burns to the conjunctiva.[1][2]
Body Protection A buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing.[4][8][9] For large-scale operations or when handling significant quantities, a chemically resistant apron is also recommended.[4] Closed-toe shoes are required at all times.[8][10]Causality: Minimizes exposed skin, preventing accidental contact with the chemical.[5] A lab coat provides a removable barrier that can be quickly taken off in case of a spill, preventing the chemical from reaching your personal clothes and skin.[2]
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood or a well-ventilated area to minimize dust generation.[4][5][11] If engineering controls are insufficient or if aerosols are likely to be generated, a NIOSH-approved respirator (e.g., an N95 respirator for particulates) is necessary.[4][12]Causality: Prevents the inhalation of airborne particles, which can cause respiratory tract irritation.[1][2] Engineering controls like a fume hood are the most effective way to control this hazard at its source.[5]

Operational and Disposal Plan: A Step-by-Step Protocol

Adherence to a strict, procedural workflow is critical for safety and reproducibility. The following steps provide a clear guide from preparation to disposal.

Safe Handling Workflow

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Decontamination & Disposal prep 1. Verify Fume Hood Operation & Clear Workspace ppe_check 2. Inspect All Required PPE (Gloves, Goggles, Lab Coat) prep->ppe_check Ensure safety controls are functional don_ppe 3. Don All PPE (Lab Coat, Goggles, Gloves) ppe_check->don_ppe handle 4. Handle Compound Inside Fume Hood - Minimize dust generation - Use appropriate tools don_ppe->handle decon 5. Decontaminate Workspace & Equipment handle->decon doff_ppe 6. Doff PPE in Correct Order (Gloves First) decon->doff_ppe dispose 7. Dispose of Contaminated Waste in Labeled Hazardous Waste Container doff_ppe->dispose wash 8. Wash Hands Thoroughly dispose->wash

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol
  • Preparation : Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[5] The workspace should be clean and free of unnecessary equipment. Verify that all required PPE is available and in good condition.[5]

  • Donning PPE : Put on your lab coat and fasten it completely.[9] Next, put on your safety goggles. Finally, don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.[5]

  • Handling the Compound : Conduct all manipulations, including weighing and transferring, within the fume hood to contain any dust or aerosols.[4] Handle the compound gently to minimize dust generation.[2] Use appropriate tools (e.g., spatulas) that can be easily decontaminated.

  • Decontamination : After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical, using an appropriate solvent and cleaning materials. Collect all cleaning materials as hazardous waste.

  • Doffing PPE : To prevent cross-contamination, remove PPE carefully. First, remove gloves and dispose of them in the designated hazardous waste container.[7] Then, remove your lab coat and safety goggles. Never wear gloves or lab coats outside of the laboratory area.[7][9]

  • Hand Washing : Wash your hands thoroughly with soap and water immediately after the procedure is complete, even if you were wearing gloves.[5][7]

Emergency Response and Disposal

Even with meticulous planning, accidents can occur. Being prepared with immediate, correct actions is crucial.

Emergency Procedures
  • Skin Contact : Immediately remove all contaminated clothing.[2][3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] If irritation or a rash develops, seek medical attention.[3]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately.[2][6] If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion : Do NOT induce vomiting.[2][6] If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[2][3] Seek immediate medical attention.

Waste Disposal Plan

Proper disposal is a critical final step to protect personnel and the environment.

  • Waste Collection : All waste material, including contaminated gloves, absorbent materials, and empty containers, must be collected in a suitable, clearly labeled, and sealed container for hazardous waste.[4]

  • Regulatory Compliance : Dispose of all chemical waste in strict accordance with all local, state, and federal regulations.[1][4] Do not dispose of this chemical down the drain.[11]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.